molecular formula C6H9NO2 B3045302 N-(2-Methoxyethyl)prop-2-ynamide CAS No. 104587-52-2

N-(2-Methoxyethyl)prop-2-ynamide

Katalognummer: B3045302
CAS-Nummer: 104587-52-2
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: LADROBBDBAECMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-Methoxyethyl)prop-2-ynamide is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methoxyethyl)prop-2-ynamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyethyl)prop-2-ynamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2-methoxyethyl)prop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-6(8)7-4-5-9-2/h1H,4-5H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADROBBDBAECMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597448
Record name N-(2-Methoxyethyl)prop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104587-52-2
Record name N-(2-Methoxyethyl)prop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Methoxyethyl)prop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxyethyl)prop-2-ynamide is a bifunctional organic molecule of interest in medicinal chemistry and drug development. Its structure incorporates a reactive terminal alkyne, a key functional group for "click chemistry" reactions, and a methoxyethyl amide moiety, which can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, offering detailed, step-by-step protocols for two primary methods: the acylation of 2-methoxyethylamine with propiolyl chloride and the carbodiimide-mediated coupling of 2-methoxyethylamine with propiolic acid. The rationale behind the selection of reagents, solvents, and reaction conditions is discussed to provide a deeper understanding of the synthetic process.

Introduction

The synthesis of novel molecular entities with diverse functionalities is a cornerstone of modern drug discovery. N-(2-Methoxyethyl)prop-2-ynamide presents an attractive scaffold for the development of targeted therapeutics, probes, and functionalized biomaterials. The presence of a terminal alkyne allows for covalent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling the attachment of this moiety to a wide range of biomolecules and surfaces. This guide is intended to serve as a practical resource for chemists in the pharmaceutical and biotechnology sectors, providing robust and reproducible protocols for the synthesis of this versatile building block.

Chemical Properties and Reagents

A thorough understanding of the properties of the reactants is crucial for a successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
N-(2-Methoxyethyl)prop-2-ynamide C6H9NO2127.14Target Molecule.[1]
2-MethoxyethylamineC3H9NO75.11Primary amine, nucleophile.
Propiolic AcidC3H2O270.05Carboxylic acid, electrophile precursor.
Propiolyl ChlorideC3HClO88.50Acyl chloride, highly reactive electrophile.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C9H21N3155.28Water-soluble carbodiimide coupling agent.
N,N'-Dicyclohexylcarbodiimide (DCC)C13H22N2206.33Carbodiimide coupling agent.
Triethylamine (TEA)C6H15N101.19Organic base, acid scavenger.
Dichloromethane (DCM)CH2Cl284.93Common organic solvent.
N,N-Dimethylformamide (DMF)C3H7NO73.09Polar aprotic solvent.

Synthetic Strategies

Two primary and reliable methods for the synthesis of N-(2-Methoxyethyl)prop-2-ynamide are presented below. The choice between these methods will depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Acylation via Propiolyl Chloride (Schotten-Baumann Reaction)

This method involves the reaction of a primary amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[2][3] It is a classic and generally high-yielding approach to amide bond formation. A procedure analogous to the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides can be effectively adapted.[2]

The synthesis of N-(2-Methoxyethyl)prop-2-ynamide via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.

Schotten-Baumann Reaction amine 2-Methoxyethylamine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Propiolyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate product N-(2-Methoxyethyl)prop-2-ynamide tetrahedral_intermediate->product Collapse & Chloride Elimination hcl HCl base Triethylamine (Base) salt Triethylammonium Chloride base->salt Neutralization Carbodiimide Coupling acid Propiolic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea Activation edc EDC (Coupling Agent) edc->o_acylisourea product N-(2-Methoxyethyl)prop-2-ynamide o_acylisourea->product Nucleophilic Attack amine 2-Methoxyethylamine (Nucleophile) amine->product urea_byproduct Urea Byproduct

Sources

N-(2-Methoxyethyl)prop-2-ynamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-Methoxyethyl)prop-2-ynamide, a specialized ynamide of interest in synthetic chemistry and materials science. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates its known structural characteristics and provides expert insights into its predicted properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound. We will explore its molecular structure, propose a viable synthetic pathway based on established ynamide synthesis protocols, and discuss its potential utility as a building block in organic synthesis and polymer chemistry.

Introduction and Core Chemical Properties

N-(2-Methoxyethyl)prop-2-ynamide is an organic compound featuring a terminal alkyne and an amide functional group, with a methoxyethyl substituent on the nitrogen atom. The ynamide functional group is a powerful tool in synthetic chemistry, known for its unique electronic properties and diverse reactivity. The presence of the methoxyethyl group can influence the compound's solubility and potential for hydrogen bonding.

Table 1: Core Chemical and Physical Properties of N-(2-Methoxyethyl)prop-2-ynamide

PropertyValueSource
CAS Number Not assignedN/A
Molecular Formula C₆H₉NO₂[1]
Molecular Weight 127.14 g/mol [1]
Canonical SMILES COCCNC(=O)C#C[1]
InChI InChI=1S/C6H9NO2/c1-3-6(8)7-4-5-9-2/h1H,4-5H2,2H3,(H,7,8)[1]
InChIKey LADROBBDBAECMN-UHFFFAOYSA-N[1]
Predicted XlogP -0.1[1]
Physical Form Likely an oil at room temperatureInferred from similar structures

Synthesis of N-(2-Methoxyethyl)prop-2-ynamide: A Proposed Experimental Protocol

Direct experimental procedures for the synthesis of N-(2-Methoxyethyl)prop-2-ynamide are not widely published. However, a robust synthesis can be proposed based on established methods for the N-alkynylation of amides. The following protocol is adapted from general procedures for ynamide synthesis.[2]

Causality Behind Experimental Choices:

The choice of a copper-catalyzed coupling reaction is based on its proven efficacy in forming carbon-nitrogen bonds with alkynes. The use of a base is crucial for the deprotonation of the amide, making it nucleophilic enough to attack the alkyne. The solvent and temperature are selected to ensure the stability of the reactants and intermediates.

Proposed Reaction Scheme:

Synthesis of N-(2-Methoxyethyl)prop-2-ynamide cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 2-methoxyethanamide 2-Methoxyethanamide product N-(2-Methoxyethyl)prop-2-ynamide 2-methoxyethanamide->product bromoacetylene Bromoacetylene bromoacetylene->product reagents CuI (catalyst) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat byproduct Salt Byproduct Reactivity of N-(2-Methoxyethyl)prop-2-ynamide A N-(2-Methoxyethyl)prop-2-ynamide B Cycloaddition Reactions ([2+2], [3+2], [4+2]) A->B Heat/Light/Catalyst C Hydrofunctionalization (Addition of Nu-H) A->C Nucleophile (Nu-H) D Metal-Catalyzed Cross-Coupling A->D Pd, Cu, etc. catalyst E Heterocycles B->E F Functionalized Alkenes C->F G Substituted Alkynes D->G

Sources

Spectroscopic Blueprint of N-(2-Methoxyethyl)prop-2-ynamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of N-(2-Methoxyethyl)prop-2-ynamide, a molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra, this guide leverages fundamental principles of spectroscopy and data from analogous structures to construct a reliable predictive model for its characterization.

Molecular Structure and Synthetic Strategy

N-(2-Methoxyethyl)prop-2-ynamide is a secondary amide featuring a terminal alkyne (propargyl group) and a methoxyethyl substituent on the nitrogen atom. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in click chemistry and the development of novel polymers or bioactive molecules.

Plausible Synthetic Route: The Schotten-Baumann Reaction

A reliable method for the synthesis of N-(2-Methoxyethyl)prop-2-ynamide is the Schotten-Baumann reaction.[1][2][3][4] This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base.[5] In this case, 2-methoxyethanamine would be reacted with prop-2-ynoyl chloride.

Reaction Scheme:

The base, typically aqueous sodium hydroxide or a tertiary amine like triethylamine in an organic solvent, serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[2][5]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for N-(2-Methoxyethyl)prop-2-ynamide, providing a blueprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on established substituent effects and data from similar compounds.[6][7][8]

Table 1: Predicted ¹H and ¹³C NMR Data for N-(2-Methoxyethyl)prop-2-ynamide

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
C≡CH ~2.0 - 2.5Singlet~70 - 80
C≡CH ~2.8 - 3.2Singlet~75 - 85
C=O --~150 - 160
NH ~6.0 - 7.0Broad Triplet-
NH-CH₂ ~3.4 - 3.6Quartet~40 - 50
CH₂-O ~3.5 - 3.7Triplet~65 - 75
O-CH₃ ~3.2 - 3.4Singlet~55 - 65

Causality Behind Predicted Shifts:

  • ¹H NMR:

    • The alkynyl proton (C≡CH) is expected to appear as a sharp singlet around 2.0-2.5 ppm.

    • The amide proton (NH) will likely be a broad triplet in the region of 6.0-7.0 ppm due to coupling with the adjacent methylene group and quadrupole broadening from the nitrogen atom.

    • The methylene group adjacent to the nitrogen (NH-CH₂) is predicted to be a quartet around 3.4-3.6 ppm, coupling with both the NH proton and the other methylene group.

    • The methylene group adjacent to the oxygen (CH₂-O) should appear as a triplet around 3.5-3.7 ppm.

    • The methoxy protons (O-CH₃) will be a sharp singlet at approximately 3.2-3.4 ppm.

  • ¹³C NMR:

    • The two alkynyl carbons (C≡C) are expected in the 70-85 ppm range.[9]

    • The carbonyl carbon (C=O) will be significantly downfield, around 150-160 ppm.

    • The methylene carbon attached to nitrogen (NH-CH₂) is predicted to be in the 40-50 ppm region.

    • The methylene carbon attached to oxygen (CH₂-O) will be further downfield at approximately 65-75 ppm.

    • The methoxy carbon (O-CH₃) is anticipated around 55-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR absorption bands for N-(2-Methoxyethyl)prop-2-ynamide are based on the characteristic frequencies of its constituent groups.[10]

Table 2: Predicted IR Absorption Bands for N-(2-Methoxyethyl)prop-2-ynamide

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching~3300 - 3500Medium, Sharp
C≡C-H Stretching~3250 - 3350Strong, Sharp
C-H (sp³) Stretching~2850 - 3000Medium
C≡C Stretching~2100 - 2150Weak to Medium, Sharp
C=O (Amide I) Stretching~1640 - 1680Strong
N-H Bending (Amide II)~1520 - 1570Medium
C-O Stretching~1050 - 1150Strong

Key Diagnostic Peaks:

  • A sharp, strong peak around 3300 cm⁻¹ corresponding to the terminal alkyne C-H stretch .[11][12]

  • A sharp peak of weak to medium intensity in the 2100-2150 cm⁻¹ region, characteristic of a C≡C triple bond stretch .[12]

  • A strong absorption band at approximately 1640-1680 cm⁻¹ , known as the Amide I band , which is due to the C=O stretch .

  • A medium intensity band around 3300-3500 cm⁻¹ from the N-H stretch of the secondary amide .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-(2-Methoxyethyl)prop-2-ynamide (C₆H₉NO₂), the expected molecular weight is 127.14 g/mol .

Table 3: Predicted Key Fragments in the Mass Spectrum of N-(2-Methoxyethyl)prop-2-ynamide

m/z Predicted Fragment Ion Fragmentation Pathway
127 [M]⁺ or [M+H]⁺Molecular Ion or Protonated Molecule
88 [CH₂CH₂OCH₃]⁺Alpha-cleavage
72 [CONHCH₂CH₂]⁺Cleavage of the O-CH₃ bond
55 [CH≡CCO]⁺Cleavage of the amide C-N bond
45 [CH₂OCH₃]⁺Cleavage of the C-C bond in the ethyl chain

Fragmentation Analysis:

The fragmentation of amides in a mass spectrometer can occur through several pathways, including alpha-cleavage and cleavage of the amide bond.[13][14][15] A common fragmentation for amides is the cleavage of the N-CO bond.[14][15] In-source fragmentation can also occur during electrospray ionization.[16][17] The most likely fragmentation patterns for N-(2-Methoxyethyl)prop-2-ynamide would involve the loss of the methoxyethyl group or cleavage at the amide linkage.

Experimental Protocols

To obtain the actual spectroscopic data for N-(2-Methoxyethyl)prop-2-ynamide, the following standard laboratory procedures are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in an IR cell.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder or the pure solvent.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the precursor ion ([M+H]⁺ at m/z 128) to observe the characteristic fragment ions.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of N-(2-Methoxyethyl)prop-2-ynamide with atom numbering for NMR assignments.

Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product 2-methoxyethanamine 2-methoxyethanamine Schotten-Baumann Reaction\n(Base, Solvent) Schotten-Baumann Reaction (Base, Solvent) 2-methoxyethanamine->Schotten-Baumann Reaction\n(Base, Solvent) prop-2-ynoyl chloride prop-2-ynoyl chloride prop-2-ynoyl chloride->Schotten-Baumann Reaction\n(Base, Solvent) Aqueous Workup Aqueous Workup Schotten-Baumann Reaction\n(Base, Solvent)->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Chromatography Chromatography Extraction->Chromatography N-(2-Methoxyethyl)prop-2-ynamide N-(2-Methoxyethyl)prop-2-ynamide Chromatography->N-(2-Methoxyethyl)prop-2-ynamide

Caption: Proposed synthetic workflow for N-(2-Methoxyethyl)prop-2-ynamide.

Spectroscopic Data-Structure Correlation

cluster_NMR NMR cluster_IR IR cluster_MS MS N-(2-Methoxyethyl)prop-2-ynamide N-(2-Methoxyethyl)prop-2-ynamide ¹H NMR ¹H NMR N-(2-Methoxyethyl)prop-2-ynamide->¹H NMR ¹³C NMR ¹³C NMR N-(2-Methoxyethyl)prop-2-ynamide->¹³C NMR Vibrational Frequencies Vibrational Frequencies N-(2-Methoxyethyl)prop-2-ynamide->Vibrational Frequencies Molecular Weight Molecular Weight N-(2-Methoxyethyl)prop-2-ynamide->Molecular Weight Chemical Shifts Chemical Shifts ¹H NMR->Chemical Shifts Coupling Constants Coupling Constants ¹H NMR->Coupling Constants ¹³C NMR->Chemical Shifts Functional Groups Functional Groups Vibrational Frequencies->Functional Groups Fragmentation Pattern Fragmentation Pattern Molecular Weight->Fragmentation Pattern

Sources

"N-(2-Methoxyethyl)prop-2-ynamide" mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of N-(2-Methoxyethyl)prop-2-ynamide in Organic and Biochemical Contexts Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

A Dual-Function Electrophile for Covalent Inhibition and Bioorthogonal Labeling

Executive Summary

N-(2-Methoxyethyl)prop-2-ynamide represents a specialized class of "scout fragments" and electrophilic warheads used in modern drug discovery. Structurally, it combines a terminal alkyne warhead (propiolamide) with a hydrophilic solubilizing tail (2-methoxyethyl).

Its utility is defined by two distinct mechanistic pathways:

  • Covalent Protein Modification: Acting as a "soft" Michael acceptor targeting non-catalytic cysteine residues with tunable reactivity (lower than acrylamides).

  • Bioorthogonal Chemistry: Serving as a latent handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in activity-based protein profiling (ABPP).

This guide dissects the molecular orbital interactions, kinetic selectivity, and experimental protocols required to deploy this molecule effectively in chemical biology.

Chemical Architecture & Properties

PropertySpecificationSignificance
IUPAC Name N-(2-Methoxyethyl)prop-2-ynamideCore identifier.
Warhead Propiolamide (

)
Electron-deficient alkyne; Michael acceptor.
Tail Group 2-Methoxyethyl (

)
Mimics PEG; improves aqueous solubility (

) and reduces non-specific hydrophobic binding.
Reactivity Class Soft ElectrophilePreferential reaction with soft nucleophiles (Thiol/Thiolate) over hard nucleophiles (Amines/Hydroxyls).
Adduct Stability Irreversible (Covalent)Forms a stable vinyl sulfide thioether.

Mechanism of Action 1: Covalent Cysteine Modification

The primary pharmaceutical application of N-(2-Methoxyethyl)prop-2-ynamide is as a Targeted Covalent Inhibitor (TCI) fragment. Unlike acrylamides, which are highly reactive, propiolamides offer a "Goldilocks" zone of reactivity—sufficient to modify a positioned cysteine but sluggish enough to avoid rapid glutathione depletion.

The Michael Addition Pathway

The reaction proceeds via a conjugate addition of a thiolate anion (


) to the 

-carbon of the alkynamide.
  • Nucleophilic Activation: The cysteine thiol (

    
    ) must be deprotonated to the thiolate (
    
    
    
    ). This is often facilitated by the local protein environment (e.g., an adjacent histidine or lysine).
  • Orbital Interaction (HOMO-LUMO): The HOMO of the sulfur lone pair attacks the LUMO (

    
    ) of the alkyne bond. The electron-withdrawing carbonyl group lowers the LUMO energy at the 
    
    
    
    -carbon, directing the attack.
  • Allenolate Intermediate: The attack generates a resonance-stabilized allenolate anion.

  • Proton Transfer & Tautomerization: The intermediate abstracts a proton from the solvent or the conjugate acid, collapsing into the stable vinyl sulfide product.

Stereochemical Outcome

In protic solvents (physiological conditions), the reaction typically favors the (E)-isomer (trans-addition) due to the minimization of steric repulsion in the transition state, though the (Z)-isomer can form depending on the active site geometry.

Visualization: Michael Addition Mechanism

MichaelAddition cluster_0 Kinetic Selectivity Reactants Reactants (Cys-S⁻ + Propiolamide) TS1 Transition State (Nucleophilic Attack on β-C) Reactants->TS1 HOMO(S) -> LUMO(π*) Intermediate Allenolate Anion (Resonance Stabilized) TS1->Intermediate Bond Formation Protonation Proton Transfer (Solvent/Residue) Intermediate->Protonation Charge Neutralization Product Vinyl Sulfide Adduct (Irreversible Inhibition) Protonation->Product Tautomerization

Caption: The stepwise conjugate addition of a cysteine thiolate to the propiolamide warhead, yielding a stable thioether adduct.

Mechanism of Action 2: Bioorthogonal Chemistry (CuAAC)

Beyond inhibition, this molecule serves as a "clickable" probe. The terminal alkyne is sterically small and biologically inert (in the absence of thiols), making it an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) .

Workflow in Proteomics
  • Probe Incubation: Live cells or lysates are treated with N-(2-Methoxyethyl)prop-2-ynamide.

  • Covalent Labeling: The probe modifies specific cysteine-rich proteins.

  • Click Reaction: A reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) is added along with Cu(I) catalyst.

  • Analysis: The alkyne-azide ligation allows for enrichment (Streptavidin pull-down) or visualization (SDS-PAGE fluorescence).

Visualization: ABPP Workflow

ABPP_Workflow Probe N-(2-Methoxyethyl)prop-2-ynamide (Probe) Labeling Incubation (Covalent Cysteine Modification) Probe->Labeling Proteome Complex Proteome (Lysate/Cell) Proteome->Labeling Click CuAAC Reaction (+ Azide-Rhodamine/Biotin) Labeling->Click Alkyne-Tagged Proteins Analysis Downstream Analysis (Gel/Mass Spec) Click->Analysis Triazole-Linked Conjugate

Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing the alkyne handle for post-labeling functionalization.

Experimental Protocols

Synthesis of N-(2-Methoxyethyl)prop-2-ynamide

A self-validating protocol for generating the probe from commercial starting materials.

Reagents: Propiolic acid (1.0 eq), 2-Methoxyethylamine (1.1 eq), DCC (1.1 eq) or EDC·HCl, DMAP (0.1 eq), DCM (Solvent).

  • Activation: Dissolve propiolic acid in anhydrous DCM at 0°C under

    
    . Add DCC/EDC and stir for 15 min to form the active ester.
    
  • Coupling: Dropwise add 2-methoxyethylamine (diluted in DCM) to the reaction mixture.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄; alkyne usually appears as a brown spot).

  • Workup: Filter off urea byproduct (if DCC used). Wash filtrate with 1N HCl, sat. NaHCO₃, and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the alkyne singlet (

      
       ppm) and the amide NH (broad, 
      
      
      
      ppm).
    • IR: Characteristic alkyne stretch (

      
       cm⁻¹) and amide carbonyl (
      
      
      
      cm⁻¹).
Kinetic Reactivity Assay (GSH Depletion)

To determine the electrophilicity (


) relative to other warheads.
  • Setup: Prepare a 10 mM stock of the compound in DMSO.

  • Reaction: Mix compound (100 µM) with L-Glutathione (GSH, 1 mM) in PBS (pH 7.4) at 37°C.

  • Monitoring: At time points (0, 15, 30, 60 min), quench aliquots with 1% Formic Acid.

  • Analysis: Analyze by LC-MS. Measure the disappearance of the parent compound and the appearance of the GSH-adduct (

    
    ).
    
  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constant 
    
    
    
    .

Comparative Reactivity Data

The following table contextualizes the reactivity of N-(2-Methoxyethyl)prop-2-ynamide against other common covalent warheads.

Warhead ClassStructureReactivity (GSH)SelectivityPrimary Target
Acrylamide

HighModerateCys (Kinases)
Propiolamide

Moderate/Low High Cys (Non-catalytic)
Chloroacetamide

Very HighLowCys, His, Lys
Vinyl Sulfone

HighModerateCys (Proteases)

Note: The "2-methoxyethyl" tail does not significantly alter electronic reactivity but drastically improves solubility compared to N-phenyl or N-alkyl analogs.

References

  • Design of Covalent Inhibitors: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Propiolamide Reactivity: Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry. Link

  • Cysteine Profiling (ABPP): Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Link

  • Click Chemistry Protocols: Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Fragment-Based Discovery: Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

A Comprehensive Technical Guide to the Stability and Storage of N-(2-Methoxyethyl)prop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Ynamide

N-(2-Methoxyethyl)prop-2-ynamide belongs to the ynamide class of organic compounds, which are characterized by a nitrogen atom directly attached to a carbon-carbon triple bond.[1] This structural feature imparts unique reactivity to these molecules, making them valuable intermediates in organic synthesis.[2] However, this reactivity also presents challenges regarding their stability and storage. It is important to note that, at the time of this writing, extensive stability and degradation studies specifically for N-(2-Methoxyethyl)prop-2-ynamide are not widely available in the public domain. Therefore, this guide is constructed based on the fundamental principles of ynamide chemistry, data from structurally related compounds, and established best practices for the handling of reactive chemical entities.

This document serves as a comprehensive resource for professionals working with N-(2-Methoxyethyl)prop-2-ynamide, providing a framework for understanding its potential stability liabilities and for establishing appropriate storage and handling protocols.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of N-(2-Methoxyethyl)prop-2-ynamide is paramount to assessing its stability.

PropertyValue/InformationSource
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS Number 81666-02-6
Appearance Oil
Synonyms N-(2-methoxyethyl)acrylamide

Intrinsic Chemical Stability and Potential Degradation Pathways

The structure of N-(2-Methoxyethyl)prop-2-ynamide contains two key functional groups that are susceptible to degradation: the ynamide and the ether linkage.

The Ynamide Functional Group: A Locus of Reactivity

Ynamides are electron-rich alkynes, a characteristic that makes them prone to various chemical transformations, including oxidation.[3] The polarization of the carbon-carbon triple bond, influenced by the electron-withdrawing amide group, facilitates both regioselective and chemoselective reactions.[3]

Potential Degradation Pathways:

  • Oxidation: The electron-rich alkyne is susceptible to oxidation, which can lead to the formation of α-ketoimides or other oxidized species.[3] This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Hydrolysis: The amide bond within the ynamide structure can undergo hydrolysis, particularly under acidic or basic conditions, to yield a carboxylic acid and an amine.[4] While generally more stable than enamines, ynamides are not immune to this degradation pathway, especially at elevated temperatures.

  • Polymerization/Oligomerization: The activated triple bond can be susceptible to polymerization or oligomerization, especially when exposed to heat, light, or catalytic impurities.

The Methoxyethyl Side Chain: Ether Linkage Considerations

The ether linkage in the 2-methoxyethyl group is generally more stable than the ynamide functionality. However, under strongly acidic conditions, it can be cleaved. Peroxide formation in ethers is a well-known hazard, but it is less likely to be a primary concern for this molecule under typical storage conditions compared to the reactivity of the ynamide group.

A visual representation of the potential hydrolytic degradation pathway is presented below:

G cluster_0 Hydrolytic Degradation N-(2-Methoxyethyl)prop-2-ynamide N-(2-Methoxyethyl)prop-2-ynamide Prop-2-ynoic_acid Prop-2-ynoic acid N-(2-Methoxyethyl)prop-2-ynamide->Prop-2-ynoic_acid Amide Hydrolysis 2-Methoxyethanamine 2-Methoxyethanamine N-(2-Methoxyethyl)prop-2-ynamide->2-Methoxyethanamine Amide Hydrolysis

Caption: Proposed hydrolytic degradation of N-(2-Methoxyethyl)prop-2-ynamide.

Recommended Storage and Handling Conditions

Given the reactive nature of the ynamide functional group, stringent storage and handling procedures are essential to maintain the integrity of N-(2-Methoxyethyl)prop-2-ynamide.

Storage Conditions
  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. For some related reactive compounds, storage at -20 °C is advised.[5] Always refer to the supplier's specific recommendations.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[6] This is a critical step to prevent oxidative degradation and hydrolysis.

  • Light: Protect from light.[7] Amber vials or storage in a dark cabinet are recommended to prevent photolytically induced degradation or polymerization.

  • Container: Keep the container tightly closed to prevent the ingress of moisture and air.[8][9] Use containers made of inert materials.

Handling Procedures
  • Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when aliquoting or transferring from the primary container.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For some related compounds, warnings for skin and eye irritation, and potential harm if swallowed are noted.[7]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[9]

A Framework for Stability Assessment: Experimental Protocols

For critical applications, particularly in drug development, a thorough stability assessment of N-(2-Methoxyethyl)prop-2-ynamide is imperative. The following protocols provide a general framework for conducting such studies.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[4]

Objective: To identify the likely degradation products of N-(2-Methoxyethyl)prop-2-ynamide under various stress conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of N-(2-Methoxyethyl)prop-2-ynamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).[4]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).[4]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).[4]

    • Photolytic Degradation: Expose the stock solution to a light source with a specific wavelength range (e.g., UV and visible light).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[4]

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

The following diagram outlines the workflow for a forced degradation study:

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Analyze by HPLC/LC-MS C->D E Identify Degradants & Pathways D->E

Caption: Workflow for a forced degradation study.

Long-Term Stability Studies

Objective: To determine the shelf-life and optimal storage conditions for N-(2-Methoxyethyl)prop-2-ynamide.

Methodology:

  • Sample Preparation: Aliquot the neat compound or a solution in a suitable solvent into multiple vials under an inert atmosphere.

  • Storage Conditions: Store the vials at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for accelerated testing, and 5°C for long-term).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Conclusion

N-(2-Methoxyethyl)prop-2-ynamide is a molecule with significant potential in synthetic chemistry. However, its inherent reactivity necessitates a proactive and informed approach to its storage and handling. While specific stability data for this compound remains limited, the principles of ynamide chemistry provide a solid foundation for establishing best practices. By implementing the recommended storage conditions and, where necessary, conducting the outlined stability studies, researchers can ensure the integrity of their material and the reliability of their experimental outcomes.

References

  • Benchchem. N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Guide for Researchers.
  • Sigma-Aldrich. N-(2-methoxyethyl)prop-2-enamide | 81666-02-6.
  • PubChem. n-(2-Methoxyethyl)-n-methylpropionamide | C7H15NO2 | CID 45088033.
  • PubChem. N-(2,2-Dimethoxyethyl)-2-propenamide | C7H13NO3 | CID 9898899.
  • United Initiators. CUROX M-402 Safety Data Sheet. (2018).
  • Sigma-Aldrich. 2-(Methylamino)ethanol Safety Data Sheet. (2025).
  • PubChem. N-(2-aminoethyl)-N-(2-methoxyethyl)propanamide | C8H18N2O2 | CID 116053822.
  • Sigma-Aldrich. N-(2-methoxyethyl)formamide | 43219-53-0.
  • CymitQuimica. Safety Data Sheet. (2024).
  • Fisher Scientific. Safety Data Sheet. (2010).
  • Angene Chemical. Safety Data Sheet. (2024).
  • PubChemLite. N-(2,2-dimethoxyethyl)prop-2-enamide.
  • Solenis. Safety Data Sheet. (2024).
  • Benchchem. The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic A.
  • Benchchem. Technical Support Center: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Degradation Studies.
  • Chemicea Pharmaceuticals. Material Safety Data Sheet.
  • Loba Chemie. N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS.
  • ResearchGate. High Conformational Stability of Cations in N,N-Diethyl-N-methyl-(2-methoxyethyl) ammonium Ionic Liquid–Water Mixtures | Request PDF. (2023).
  • Jena Bioscience. O-MOE-GTP, 2'-O-Methyl-/2'-O-(2-Methoxyethyl)-NTPs.
  • MDPI. 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry. (2023).
  • PMC. Ag(I)/K2S2O8‑Mediated Selective Oxidation of Ynamide-Yne via Structural Reshuffling and Consecutive N‑Desulfonylation.
  • ResearchGate. (PDF) Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. (2025).

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Technical Whitepaper: N-(2-Methoxyethyl)prop-2-ynamide in Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm shift toward Targeted Covalent Inhibitors (TCIs) has necessitated the exploration of highly tunable electrophilic warheads. N-(2-Methoxyethyl)prop-2-ynamide is a specialized, bifunctional building block utilized in advanced ligand discovery. Featuring a propiolamide core (an alkyne-conjugated amide) and a 2-methoxyethyl solubilizing tail, it serves as a highly efficient electrophile for targeting non-catalytic cysteine residues.

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing the mechanistic causality and self-validating protocols required to successfully integrate this molecule into modern drug development workflows.

Molecular Identity & Physicochemical Profiling

While its structural alkene counterpart, N-(2-methoxyethyl)acrylamide, is commercially cataloged under standard registries (CAS 81666-02-6) , the alkyne derivative N-(2-methoxyethyl)prop-2-ynamide is predominantly generated via custom synthesis for specialized screening libraries [1].

PropertyValue
Compound Name N-(2-Methoxyethyl)prop-2-ynamide
CAS Registry Number Unregistered (Custom Synthesis)
Alkene Analog CAS 81666-02-6 (N-(2-methoxyethyl)acrylamide)
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Monoisotopic Mass 127.0633 Da
PubChem CID 19020473
SMILES COCCNC(=O)C#C
InChIKey LADROBBDBAECMN-UHFFFAOYSA-N

Mechanistic Causality: The Propiolamide Advantage

In covalent drug discovery, the choice of the electrophilic warhead dictates the thermodynamics and kinetics of target engagement. Acrylamides (alkenes) represent the clinical gold standard, but propiolamides (alkynes) offer a distinct stereoelectronic profile that solves specific structural challenges [2].

  • Trajectory of Attack: The sp-hybridized carbon of the alkyne provides a linear, unhindered trajectory for nucleophilic attack by a target cysteine thiolate. This thiol-yne Michael addition results in a highly stable vinyl sulfide adduct, often exhibiting slower but more irreversible kinetics compared to acrylamides [3].

  • The Click-Chemistry Fallacy: A common misconception among junior researchers is that the terminal alkyne of a propiolamide can serve a dual purpose as both the warhead and a post-labeling click-chemistry handle. Causality: The thiol-yne Michael addition consumes the alkyne, reducing it to an alkene. Therefore, if downstream chemical proteomics is required, a secondary bioorthogonal handle must be engineered elsewhere on the ligand scaffold.

  • The 2-Methoxyethyl Motif: The inclusion of the 2-methoxyethyl tail acts as a PEG-like solubilizing vector. It improves the thermodynamic solubility of the fragment and modulates the partition coefficient (cLogP), preventing the non-specific hydrophobic aggregation often observed with purely aliphatic amides.

Mechanism N1 Target Protein (Cys-SH) N3 Thiol-Yne Michael Addition N1->N3 N2 N-(2-Methoxyethyl) prop-2-ynamide N2->N3 N4 Covalent Vinyl Sulfide Adduct N3->N4 Irreversible Binding

Fig 1: Covalent modification of a target cysteine via thiol-yne Michael addition.

Experimental Workflows & Self-Validating Protocols

Trustworthy science relies on protocols that inherently prove their own success or failure. The following methodologies are designed as self-validating systems.

Synthesis and Analytical Validation

To synthesize N-(2-Methoxyethyl)prop-2-ynamide, propiolic acid must be coupled with 2-methoxyethylamine.

  • Step 1: Activation. Dissolve propiolic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at 0°C.

  • Step 2: Base Addition. Add DIPEA (2.5 eq) dropwise.

  • Step 3: Amidation. Introduce 2-methoxyethylamine (1.1 eq) and stir for 2 hours, allowing the reaction to reach room temperature.

  • Step 4: Workup. Quench with saturated NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Expertise & Causality: We utilize HATU as the coupling reagent because it provides superior, rapid activation of propiolic acid, a substrate prone to degradation under harsh conditions. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the amine without participating in competing Michael additions with the alkyne. Self-Validating Checkpoint: The protocol is validated through post-reaction


H-NMR. The presence of the terminal alkyne proton as a distinct singlet at ~2.8 ppm (in CDCl

) confirms that the alkyne survived the basic coupling conditions without undergoing polymerization [1].
Intact Protein LC-MS Covalent Validation

To confirm that the propiolamide warhead successfully engages the target protein.

  • Step 1: Incubation. Incubate recombinant target protein (10 µM) with N-(2-Methoxyethyl)prop-2-ynamide (100 µM) in HEPES buffer (pH 7.4) at 37°C for 2 hours.

  • Step 2: Desalting. Pass the reaction mixture through a Zeba spin desalting column to remove unreacted ligand.

  • Step 3: LC-MS Analysis. Inject the sample onto an LC-TOF-MS system equipped with a C4 intact protein column.

  • Step 4: Deconvolution. Deconvolute the raw mass spectra using maximum entropy algorithms to identify the intact mass.

Expertise & Causality: Intact protein LC-MS is prioritized over biochemical inhibition assays. Biochemical assays cannot distinguish between high-affinity non-covalent binding and true covalent modification. LC-MS directly visualizes the covalent event via a mass shift. Self-Validating Checkpoint: The assay mandates a parallel mutant control (mutating the target Cysteine to Serine). True, specific covalent engagement is validated only when the +127 Da mass shift is completely abrogated in the Cys-to-Ser mutant, ruling out non-specific labeling of surface lysines.

MS_Workflow Step1 1. Recombinant Protein + Propiolamide Ligand Step2 2. Time-Course Incubation (37°C) Step1->Step2 Step3 3. Desalting & Buffer Exchange Step2->Step3 Step4 4. Intact Protein LC-TOF-MS Step3->Step4 Step5 5. Mass Deconvolution (Detection of +127 Da Shift) Step4->Step5

Fig 2: Intact protein LC-MS workflow for validating covalent adduct formation.

References

  • PubChemLite - N-(2-methoxyethyl)prop-2-ynamide (C6H9NO2) . PubChem, National Institutes of Health. URL:[Link]

  • A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products . White Rose eTheses Online. URL:[Link]

  • Ligandability at the Membrane Interface of GPx4 Revealed through a Reverse Micelle Fragment Screening Platform . JACS Au - ACS Publications. URL: [Link]

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A Technical Guide to N-(2-Methoxyethyl)prop-2-ynamide as a Potential Chemical Probe for Covalent Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical overview of N-(2-Methoxyethyl)prop-2-ynamide, a molecule with significant potential as a chemical probe for researchers, scientists, and drug development professionals. We will explore its core chemical attributes, its proposed mechanism as a covalent modifier of proteins, and provide detailed, field-proven methodologies for its application in activity-based protein profiling (ABPP).

Introduction: The Imperative for Covalent Probes in Modern Drug Discovery

The landscape of drug discovery is increasingly focused on developing highly selective and potent therapeutic agents. A significant challenge lies in identifying and validating novel drug targets and understanding a compound's mechanism of action within the complex cellular environment.[1] Chemical probes, particularly those that form stable, covalent bonds with their protein targets, have become indispensable tools in this endeavor.[2]

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes such covalent probes to map the functional state of enzymes and other proteins directly in native biological systems.[1][3] Unlike traditional methods that measure protein abundance, ABPP provides a direct readout of protein activity.[3] An ideal ABPP probe consists of three key components: a reactive group (or "warhead") that covalently binds to a target protein, a reporter tag (like biotin or a fluorophore) for detection, and a linker.[4]

A critical innovation in ABPP has been the adoption of "clickable" chemical probes.[5] These probes feature a small, bioorthogonal handle—typically a terminal alkyne or an azide—in place of a bulky reporter tag.[6] This design enhances cell permeability and minimizes steric hindrance, allowing for more accurate profiling in living cells.[6] Following protein labeling, the alkyne handle can be selectively "clicked" to a reporter tag of choice (e.g., biotin-azide) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for subsequent enrichment and identification.[4]

This guide focuses on the potential of N-(2-Methoxyethyl)prop-2-ynamide as one such clickable covalent probe, leveraging the unique reactivity of its ynamide functional group.

Molecular Profile and Rationale for Use

N-(2-Methoxyethyl)prop-2-ynamide is a small molecule featuring two key functional domains that make it an attractive candidate for a chemical probe.

Property Value Source
Molecular Formula C6H9NO2PubChem[7]
Molecular Weight 127.14 g/mol PubChem[7]
Key Functional Groups Ynamide, Terminal Alkyne, Methoxyethyl EtherN/A

Key Features:

  • The Prop-2-ynamide Group: This is the core of the molecule's potential as a probe. Ynamides are a class of compounds containing a nitrogen atom attached to an alkyne. This functional group can act as a reactive electrophile, or "warhead," capable of forming a covalent bond with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine.[8] Covalent inhibitors that target cysteine residues are a major focus of modern drug discovery.[9] The propargyl moiety (the C≡C-CH2 unit) is a known latent electrophile used in covalent inhibitors.[8]

  • The Terminal Alkyne: This serves as the bioorthogonal "clickable" handle. Its presence allows for the two-step ABPP workflow: (1) labeling of protein targets in a complex proteome, followed by (2) CuAAC-mediated attachment of a reporter tag for downstream analysis.[4] This approach circumvents the challenges associated with using probes that are pre-functionalized with bulky tags.[6]

  • The N-(2-Methoxyethyl) Group: This substituent likely enhances the molecule's solubility and cell permeability, which are critical properties for effective chemical probes intended for use in cellular systems.

Proposed Mechanism of Covalent Modification

The utility of N-(2-Methoxyethyl)prop-2-ynamide as a chemical probe is predicated on its ability to covalently modify protein targets. The process involves two key steps, characteristic of covalent inhibitors:

  • Non-covalent Binding: Initially, the probe reversibly binds to a pocket on the target protein. This interaction is driven by non-covalent forces and is defined by the binding constant (Ki).[8] The selectivity of the probe is significantly influenced by the complementarity between the probe's structure and the protein's binding site.

  • Covalent Bond Formation: Following initial binding, a suitably positioned nucleophilic amino acid residue within the protein's active or binding site attacks the electrophilic ynamide warhead.[10] For propargyl-based warheads, this often involves the thiol side chain of a cysteine residue, leading to the formation of a stable thioether bond.[8] This irreversible step effectively "traps" the probe on its target protein.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification P Protein (P) PI P-I Complex P->PI Ki I Probe (I) PI_mod Covalently Modified Protein (P-I) PI->PI_mod k_inact

Caption: Mechanism of covalent inhibition.

Methodologies for Application as a Chemical Probe

The primary application for N-(2-Methoxyethyl)prop-2-ynamide is in an activity-based protein profiling (ABPP) workflow to identify its protein targets in a cellular context. This is typically achieved through a competitive profiling experiment.

Overall Experimental Workflow

The workflow integrates live-cell probe treatment, click chemistry, protein enrichment, and mass spectrometry-based proteomics to identify covalently modified proteins.

G A 1. Cell Culture Treatment (e.g., HEK293T cells) - Vehicle (DMSO) Control - Probe Treatment B 2. Cell Lysis (Harvest and lyse cells) A->B C 3. Click Chemistry (CuAAC) Add Biotin-Azide, CuSO4, Ligand, Reducing Agent B->C D 4. Biotin-Streptavidin Enrichment Incubate with Streptavidin beads C->D E 5. On-Bead Digestion (e.g., Trypsin) D->E F 6. LC-MS/MS Analysis (MudPIT) E->F G 7. Data Analysis Identify and quantify peptides to find enriched proteins in probe-treated samples F->G

Caption: Click Chemistry-ABPP Workflow.

Detailed Experimental Protocol: Target ID in Human Cells

This protocol outlines a standard procedure for identifying the targets of N-(2-Methoxyethyl)prop-2-ynamide in a human cell line (e.g., HEK293T).

Materials:

  • N-(2-Methoxyethyl)prop-2-ynamide (herein "the probe")

  • HEK293T cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DMSO (vehicle)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Click Chemistry Reagents:

    • Biotin-Azide (e.g., Biotin-PEG3-Azide)

    • Copper (II) Sulfate (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with varying concentrations of SDS)

  • Mass Spectrometry-grade Trypsin

  • LC-MS/MS equipment

Procedure:

  • Cell Treatment:

    • Culture HEK293T cells to ~80-90% confluency.

    • Prepare a stock solution of the probe in DMSO (e.g., 10 mM).

    • Treat cells with the desired final concentration of the probe (e.g., 10 µM) or with an equivalent volume of DMSO (vehicle control) for a set time (e.g., 1-4 hours) in serum-free media. The optimal concentration and time should be determined empirically.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with cold DPBS.

    • Lyse the cells directly on the plate with cold lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same protein concentration (e.g., 1 mg/mL).

  • Click Chemistry Reaction:

    • To 1 mg of proteome from each sample, add the click chemistry reagents. The final concentrations should be optimized, but a typical starting point is: 100 µM Biotin-Azide, 1 mM CuSO4, 1 mM TCEP, and 100 µM TBTA.[11]

    • Vortex to mix and incubate at room temperature for 1 hour.[11]

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the pre-washed beads to each clicked lysate and incubate with rotation for 1-2 hours at 4°C to capture biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.1% SDS in PBS, and finally PBS alone) to remove non-specifically bound proteins.

  • On-Bead Tryptic Digestion:

    • Resuspend the washed beads in a buffer suitable for trypsin digestion (e.g., 50 mM ammonium bicarbonate).

    • Add sequencing-grade trypsin and incubate overnight at 37°C with shaking. This will digest the captured proteins, releasing the peptides into the supernatant while the biotinylated probe-peptide adduct remains bound to the beads.

  • LC-MS/MS Analysis and Data Interpretation:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Potential targets are identified as proteins that are significantly enriched in the probe-treated samples compared to the vehicle-treated controls.

Potential in Drug Development and Future Directions

The identification of protein targets covalently modified by N-(2-Methoxyethyl)prop-2-ynamide can provide critical insights for drug development.[1][12]

  • Target Identification and Validation: This workflow allows for the unbiased discovery of the cellular targets of a bioactive compound. If N-(2-Methoxyethyl)prop-2-ynamide or a derivative shows a desired phenotypic effect, this method can directly link that effect to a specific protein or set of proteins.

  • Off-Target Profiling: For covalent drug candidates, it is crucial to understand their selectivity profile. A probe based on the drug's warhead can be used to identify potential off-targets across the proteome, helping to predict and mitigate potential toxicity.[12]

  • Guiding Medicinal Chemistry: Once a target is identified, the structure of the probe can be optimized to improve potency and selectivity, accelerating the hit-to-lead process.[4]

Future work should focus on characterizing the specific amino acid reactivity profile of the ynamide warhead and synthesizing a library of derivatives to explore structure-activity relationships.

Conclusion

N-(2-Methoxyethyl)prop-2-ynamide represents a promising molecular scaffold for the development of a powerful chemical probe. Its combination of a reactive ynamide warhead and a clickable alkyne handle aligns perfectly with modern chemical proteomics workflows like ABPP. The methodologies described in this guide provide a robust framework for researchers to utilize this molecule to explore protein function, identify novel drug targets, and advance the development of next-generation covalent therapeutics.

References

  • Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society. [Link]

  • Li, S., & Wu, P. (2020). Click Chemistry in Proteomic Investigations. Proteomics. [Link]

  • Jessani, N., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]

  • ResearchGate. (n.d.). Activity and design of alkyne probes for ABPP. [Link]

  • Wang, J., Zhang, C., & Zhang, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • Zhang, H., Chen, Y., & Wang, C. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]

  • Hacker, S. M., et al. (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells. eLife. [Link]

  • Yoo, E., & Lee, J. S. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Isotupa, S., et al. (2019). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. [Link]

  • Nature Portfolio. (2025). Covalent chemical probes. Nature Chemical Biology. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-methoxyethyl)prop-2-ynamide. PubChem. [Link]

  • Cambridge MedChem Consulting. (2023). Covalent Inhibitors. [Link]

  • Singh, J., et al. (2021). Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences. [Link]

Sources

Technical Guide: Solubility Profile & Handling of N-(2-Methoxyethyl)prop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile, solvent compatibility, and handling protocols for N-(2-Methoxyethyl)prop-2-ynamide , a specialized covalent warhead used in drug discovery.

Document Control:

  • Author Role: Senior Application Scientist

  • Subject: Physicochemical Properties & Solvent Systems

  • Compound Class: N-alkyl Propiolamide (Covalent Electrophile)

Executive Summary

N-(2-Methoxyethyl)prop-2-ynamide is a functionalized propiolamide derivative characterized by a terminal alkyne and a polar methoxyethyl tail. In drug development, it serves as a "warhead" for targeted covalent inhibitors (TCIs), designed to engage specific cysteine residues via Michael addition.

Understanding its solubility is not merely about dissolution; it is about stability . As a reactive electrophile, this compound is prone to degradation in nucleophilic solvents or under specific pH conditions. This guide provides a scientifically grounded solubility profile and validated protocols to ensure experimental reproducibility.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

Before selecting a solvent, one must understand the molecular forces at play.

PropertyDetailImplication for Solubility
Structure

Amphiphilic: Hydrophobic alkyne head, hydrophilic ether/amide tail.
Molecular Weight ~127.14 g/mol Small molecule; favors high solubility in polar organic solvents.
H-Bonding Donor (Amide NH), Acceptors (C=O, Ether O)High affinity for protic solvents (Water, Alcohols) and polar aprotics (DMSO).
Reactivity Michael Acceptor (

-unsaturated)
CRITICAL: Unstable in nucleophilic solvents (e.g., thiols, primary amines).

Solubility Profile

Data derived from structural analogs (N-ethylpropiolamide) and standard synthesis workups.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (>100 mg/mL)Preferred for Bioassays. Hygroscopic; keep dry to prevent hydrolysis.
Polar Aprotic DMF / NMP Excellent Alternative to DMSO; harder to remove during workup.
Polar Protic Methanol / Ethanol High Synthesis Solvent. Stable at neutral pH; avoid strong base (alkyne deprotonation).
Chlorinated DCM / Chloroform High Extraction/Purification. Excellent for liquid-liquid extraction from water.
Esters Ethyl Acetate Good Standard solvent for reaction workup and TLC.
Ethers THF / 1,4-Dioxane Good Suitable for reactions; ensure peroxide-free to protect the alkyne.
Aqueous Water / PBS Moderate to High Soluble due to ether/amide tail. Stability is pH-dependent (hydrolysis risk at high pH).
Hydrocarbons Hexane / Heptane Poor / Insoluble Precipitation. Used to wash away non-polar impurities or induce crystallization.
The "Reactivity Trap"

Warning: Never dissolve this compound in solvents containing nucleophiles unless a reaction is intended.

  • Avoid: Pyridine (can catalyze polymerization), primary/secondary amines (will form adducts), and thiols (rapid Michael addition).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a new batch or specific solvent system.

  • Preparation: Weigh 10 mg of N-(2-Methoxyethyl)prop-2-ynamide into a tared 1.5 mL HPLC vial.

  • Addition: Add the target solvent in 10

    
    L increments using a calibrated micropipette.
    
  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation: Record the volume (

    
    ) required for complete dissolution (clear solution, no particulates).
    
  • Calculation:

    
    
    
Protocol B: Preparation of 10 mM Stock for Bioassays

Standard workflow for cellular or biochemical screening.

  • Solvent Choice: Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).
    
  • Calculation:

    
    
    
  • Procedure:

    • Weigh compound into a glass vial (avoid polystyrene which DMSO can leach).

    • Add calculated volume of DMSO.

    • Vortex until clear.

    • QC Step: Inspect for turbidity. If turbid, sonicate at ambient temperature.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake and hydrolysis.

Decision Logic & Workflows

Workflow 1: Solubility Determination Logic

This diagram illustrates the decision process for determining solubility and handling insolubility.

SolubilityWorkflow Start Start: 10 mg Solid Compound AddSolvent Add 10 µL Solvent Start->AddSolvent Vortex Vortex (30s) & Inspect AddSolvent->Vortex Check Is Solution Clear? Vortex->Check Calc Calculate Solubility (mg/mL) Check->Calc Yes Limit Volume > 1 mL? Check->Limit No Sonicate Sonicate (1 min) Sonicate->AddSolvent Limit->Sonicate No Insoluble Classify: Poorly Soluble Limit->Insoluble Yes

Caption: Step-by-step logic for gravimetric solubility determination.

Workflow 2: Solvent Selection for Applications

Selecting the right solvent depends entirely on the downstream application (Synthesis vs. Biology).

SolventSelection Goal Application Goal Synthesis Chemical Synthesis Goal->Synthesis Bioassay Biological Assay Goal->Bioassay Purification Purification/Extraction Goal->Purification PolarProtic MeOH / EtOH (Standard Reaction) Synthesis->PolarProtic Aprotic DCM / THF (If water sensitive) Synthesis->Aprotic DMSO Anhydrous DMSO (Stock Solution) Bioassay->DMSO DCM_Ext DCM / EtOAc (Extraction) Purification->DCM_Ext Hexane Hexane / Ether (Precipitation) Purification->Hexane Buffer Aqueous Buffer (<1% DMSO final) DMSO->Buffer Dilute

Caption: Decision tree for selecting the optimal solvent based on experimental intent.

References

  • National Toxicology Program. (n.d.).[1] Solubility of Organic and Inorganic Chemicals in Selected Solvents.[1] National Technical Information Service. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.[Link]

  • PubChem. (n.d.). N-(2-methoxyethyl)prop-2-ynamide Compound Summary. National Library of Medicine. [Link]

  • Massolo, E., et al. (2020). Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation.[2] ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: N-(2-Methoxyethyl)prop-2-ynamide in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-(2-Methoxyethyl)prop-2-ynamide in Modern Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a concept envisioned by K.B. Sharpless that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance.[1][2] This transformation, which unites a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole, has become indispensable in drug discovery, bioconjugation, and materials science.[3] The resulting triazole ring is not merely a linker; it is a robust, aromatic, and hydrolytically stable amide bond bioisostere, capable of engaging in hydrogen bonding and dipole interactions.[3]

Within the vast library of terminal alkynes available for this reaction, N-(2-Methoxyethyl)prop-2-ynamide emerges as a particularly strategic building block. Its structure combines two key features:

  • A Reactive Terminal Alkyne: The prop-2-ynamide group is an activated alkyne, often referred to as an ynamide. Ynamides have demonstrated superior reactivity in CuAAC reactions compared to conventional terminal alkynes, often requiring lower copper catalyst loadings and proceeding with faster kinetics.[4][5] This enhanced reactivity is crucial for reactions involving sensitive substrates or when minimizing catalyst-induced side reactions is paramount.

  • A Solubilizing Methoxyethyl Tail: The N-(2-methoxyethyl) group imparts favorable physicochemical properties. This small, flexible, and hydrophilic chain enhances the molecule's solubility in a range of organic solvents and, critically, in aqueous media. This characteristic is highly advantageous for bioconjugation applications, where reactions are often performed in complex biological buffers.[6][7]

This guide provides an in-depth exploration of the CuAAC mechanism and offers detailed, field-proven protocols for the effective use of N-(2-Methoxyethyl)prop-2-ynamide, empowering researchers to leverage its unique advantages in their synthetic endeavors.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers.[1][3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and renders it exquisitely regioselective, exclusively producing the 1,4-disubstituted triazole.[1][8] The catalytic cycle, which proceeds through a stepwise pathway rather than a concerted one, is outlined below.[9][10]

  • Formation of the Copper(I)-Acetylide: The cycle begins with the coordination of the Cu(I) ion to the alkyne triple bond. This coordination significantly increases the acidity of the terminal alkyne proton, facilitating its deprotonation by a mild base (often an amine ligand or the solvent) to form a key copper(I)-acetylide intermediate.[3]

  • Coordination and Cycloaddition: The organic azide then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and optimal orientation for the subsequent intramolecular cycloaddition, which forms a six-membered copper(III)-metallacycle intermediate.[9][11]

  • Product Formation and Catalyst Regeneration: This metallacycle intermediate is unstable and rapidly undergoes reductive elimination to yield the stable 1,4-disubstituted 1,2,3-triazole product. This final step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Alkyne Cu(I)-Alkyne π-Complex Cu_I->Cu_Alkyne + Alkyne (R-C≡CH) Cu_Acetylide Copper(I)-Acetylide Cu_Alkyne->Cu_Acetylide - H⁺ Cu_Azide_Complex Azide Coordinated Complex Cu_Acetylide->Cu_Azide_Complex + Azide (R'-N₃) Metallacycle Six-Membered Cu(III) Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazole_Product 1,4-Triazole Product Metallacycle->Triazole_Product Reductive Elimination Triazole_Product_Out Final Product Metallacycle->Triazole_Product_Out Releases Alkyne N-(2-Methoxyethyl)prop-2-ynamide Alkyne->Cu_Alkyne Azide Azide Substrate Azide->Cu_Azide_Complex

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols & Methodologies

The following protocols provide a robust starting point for utilizing N-(2-Methoxyethyl)prop-2-ynamide in CuAAC reactions. Optimization may be required depending on the specific azide substrate.

Protocol 1: General Synthesis of a 1,4-Disubstituted Triazole

This protocol is suitable for small molecule synthesis where reactants are soluble in common organic solvents.

A. Materials and Reagents

  • N-(2-Methoxyethyl)prop-2-ynamide

  • Azide substrate (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and deionized water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

B. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

  • Rotary evaporator

C. Step-by-Step Procedure

  • Reactant Preparation: In a round-bottom flask, dissolve N-(2-Methoxyethyl)prop-2-ynamide (1.0 eq) and the azide substrate (1.0-1.1 eq) in a 1:1 mixture of t-BuOH/H₂O (to achieve a final concentration of ~0.1 M). Stir the solution until all components are fully dissolved.[12]

  • Catalyst Addition: To the stirred solution, add Sodium Ascorbate (0.1 eq, from a freshly prepared 1 M stock solution in water) followed by Copper(II) Sulfate Pentahydrate (0.01-0.05 eq, from a 0.5 M stock solution in water).[12][13] A color change (e.g., to yellow or orange) may be observed, indicating the formation of the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).

  • Work-up: Upon completion, add a saturated aqueous solution of EDTA (a copper chelator) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation to an Azide-Modified Protein

This protocol is adapted for sensitive biological macromolecules in an aqueous environment.

A. Materials and Reagents

  • Azide-functionalized protein/biomolecule

  • N-(2-Methoxyethyl)prop-2-ynamide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) - a water-soluble Cu(I) stabilizing ligand

  • Sodium Ascorbate (NaAsc)

  • Aminoguanidine (optional, as a scavenger of reactive oxygen species)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

B. Equipment

  • Microcentrifuge tubes

  • Temperature-controlled shaker/rotator

  • Equipment for protein purification (e.g., dialysis tubing, size-exclusion chromatography system)

C. Step-by-Step Procedure

  • Reagent Preparation: Prepare fresh stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM Sodium Ascorbate in water.[13][14]

  • Catalyst Premix: In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[13] The ligand is used in excess to stabilize the Cu(I) ion and protect the biomolecule.

  • Reaction Setup: In a separate tube, combine the azide-modified protein (e.g., to a final concentration of 25 µM) with N-(2-Methoxyethyl)prop-2-ynamide (2-10 eq excess) in PBS buffer. Add aminoguanidine (optional, to a final concentration of 5 mM).[13]

  • Reaction Initiation: Add the catalyst premix to the protein/alkyne solution. Initiate the reaction by adding the Sodium Ascorbate stock solution to a final concentration of 5 mM.[13]

  • Incubation: Gently mix the reaction and incubate at room temperature or 37 °C for 1-4 hours. Protect the reaction from light if using fluorescently-tagged molecules.

  • Purification: Remove excess reagents and the copper catalyst from the labeled protein using a suitable method such as dialysis against a buffer containing EDTA, or through size-exclusion chromatography (SEC).

Data Summary and Workflow Visualization

Quantitative Data Summary

The table below provides typical starting parameters for the general synthesis protocol.

ParameterRecommended ValueRationale & Notes
Reactants
N-(2-Methoxyethyl)prop-2-ynamide1.0 equivalentTypically the limiting reagent.
Azide Substrate1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Catalyst System
CuSO₄·5H₂O1 - 5 mol%Lower loadings are preferred; ynamide reactivity may allow for <1 mol%.[15]
Sodium Ascorbate5 - 10 mol%Must be in stoichiometric excess relative to CuSO₄ to ensure reduction.[12]
Ligand (e.g., THPTA)5 - 25 mol%Typically used in a 1:1 to 5:1 ratio with CuSO₄ for bioconjugation.[13]
Reaction Conditions
Solventt-BuOH/H₂O (1:1), DMSOChoice depends on substrate solubility. Water is ideal for green chemistry.[7][16]
TemperatureRoom Temp (20-25 °C)The reaction is highly exothermic; heating is usually unnecessary.[1]
Reaction Time1 - 12 hoursMonitor by TLC or LC-MS for completion.
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Prep_Reactants 1. Dissolve Alkyne & Azide in Solvent Initiate 3. Add NaAsc, then CuSO₄ to Reactant Mixture Prep_Reactants->Initiate Prep_Catalyst 2. Prepare Fresh NaAsc & CuSO₄ Stocks Prep_Catalyst->Initiate Monitor 4. Stir at Room Temp & Monitor Progress (TLC/LCMS) Initiate->Monitor Quench 5. Quench with EDTA & Extract with Organic Solvent Monitor->Quench Dry 6. Wash, Dry (Na₂SO₄), & Concentrate Quench->Dry Purify 7. Purify via Column Chromatography Dry->Purify Product Pure Triazole Product Purify->Product

Caption: A typical experimental workflow for CuAAC synthesis using N-(2-Methoxyethyl)prop-2-ynamide.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Angewandte Chemie International Edition. Available at: [Link]

  • The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications | Chemical Reviews - ACS Publications. American Chemical Society. Available at: [Link]

  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry | Chemical Reviews. American Chemical Society. Available at: [Link]

  • A Recent Concept of Importance: Click Chemistry. Preprints.org. Available at: [Link]

  • Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors - MDPI. MDPI. Available at: [Link]

  • Review Article Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity - Applied Chemical Engineering. EnPress Publisher. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Jena Bioscience. Available at: [Link]

  • Protocols - baseclick GmbH. baseclick GmbH. Available at: [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Labinsights. Available at: [Link]

  • Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts - Universidad de Zaragoza. University of Zaragoza. Available at: [Link]

  • Mechanism-inspired understanding of ynamine reactivity in (3+2) cycloadditions with azides - University of Strathclyde. University of Strathclyde. Available at: [Link]

  • Unfolding Potential of Click Chemistry in Bioconjugation: A Review | ChemRxiv. ChemRxiv. Available at: [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 - MDPI. MDPI. Available at: [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry - MDPI. MDPI. Available at: [Link]

  • Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis - University of Birmingham. University of Birmingham. Available at: [Link]

  • Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides - ResearchGate. ResearchGate. Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Protocol for using "N-(2-Methoxyethyl)prop-2-ynamide" in bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of chemically defined bioconjugates—such as antibody-drug conjugates (ADCs) and fluorescent probes—requires highly selective, bioorthogonal reactions that proceed under mild physiological conditions. N-(2-Methoxyethyl)prop-2-ynamide has emerged as a premier reagent for catalyst-free thiol-yne click chemistry. By featuring an electron-deficient alkynamide (propiolamide) core coupled with a hydrophilic methoxyethyl tail, this reagent facilitates rapid, irreversible Michael addition with free cysteine residues. This application note details the mechanistic rationale, optimization parameters, and self-validating protocols required to successfully deploy this reagent in both in vitro protein modification and in vivo cellular assays.

Mechanistic Rationale: The Propiolamide Advantage

The success of nucleophilic thiol-yne bioconjugation hinges on the electronic properties of the acetylenic Michael acceptor. While traditional click chemistry often relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), the required metal catalysts can induce protein denaturation and cellular toxicity. Catalyst-free thiol-yne additions bypass these issues but require carefully tuned electrophiles.

According to comprehensive structure-activity relationship studies , the choice of the electron-withdrawing group adjacent to the alkyne dictates both the reaction kinetics and the thermodynamic stability of the resulting adduct:

  • Ynones are highly reactive but suffer from thermally induced reversibility (retro-Michael reactions), leading to premature cleavage of the bioconjugate in systemic circulation.

  • Propiolates (esters) exhibit moderate reactivity but remain susceptible to hydrolysis and slight reversibility.

  • Propiolamides , such as N-(2-Methoxyethyl)prop-2-ynamide, strike the optimal balance. The amide resonance stabilizes the final thiol-yne adduct, rendering the conjugation strictly irreversible under physiological conditions. Furthermore, the 2-methoxyethyl moiety acts as a miniature PEG-mimic, ensuring the reagent remains highly water-soluble and preventing the hydrophobic aggregation of the conjugated protein.

Pathway Protein Protein-SH (Free Cysteine) Reaction Catalyst-Free Thiol-Yne Click (pH 7.4, 25°C) Protein->Reaction Alkyne N-(2-Methoxyethyl) prop-2-ynamide Alkyne->Reaction Product Stable Thiol-Yne Adduct (E/Z Isomers) Reaction->Product Irreversible Michael Addition

Figure 1: Catalyst-free thiol-yne click reaction between a cysteine residue and the propiolamide.

Quantitative Data & Optimization Parameters

To ensure reproducible bioconjugation, experimental parameters must be tightly controlled. The tables below summarize the comparative stability of alkyne classes and the optimized conditions for utilizing N-(2-Methoxyethyl)prop-2-ynamide.

Table 1: Kinetic and Stability Profile of Activated Alkynes

Alkyne ClassRepresentative StructureRelative ReactivityAdduct ReversibilityBioconjugation Suitability
Ynone R-C≡C-CO-R'Very HighHigh (Retro-Michael)Low (Unstable in vivo)
Propiolate R-C≡C-COO-R'ModerateModerateMedium
Propiolamide R-C≡C-CONH-R' High Irreversible Optimal

Table 2: Optimization Matrix for N-(2-Methoxyethyl)prop-2-ynamide Conjugation

ParameterSub-OptimalOptimal RangeCausality / Rationale
pH < 6.57.4 – 8.0 Balances thiolate anion formation (the active nucleophile) with overall protein stability.
Molar Excess < 5 eq10 – 50 eq Drives pseudo-first-order kinetics for rapid completion without triggering non-specific amine reactions.
Temperature 4 °C25 °C – 37 °C Overcomes the activation energy barrier for the uncatalyzed Michael addition.
Buffer System TrisPBS or HEPES Tris contains primary amines that may competitively react with the alkyne over extended incubation periods.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to confirm reaction progress and eliminate false positives.

Protocol A: Site-Specific In Vitro Protein Conjugation

This protocol is designed for the site-selective modification of a model protein containing a single engineered free cysteine.

Step 1: Disulfide Reduction and Reductant Clearance

  • Incubate the protein (1 mg/mL in PBS, pH 7.4) with 10 equivalents of Tris(2-carboxyethyl)phosphine (TCEP) for 2 hours at 37 °C to reduce capping disulfides.

  • Critical Causality: While TCEP is a standard reductant, it can undergo side reactions with activated alkynes. You must remove TCEP prior to conjugation. Pass the mixture through a pre-equilibrated Zeba™ Spin Desalting Column (or equivalent SEC resin).

  • Validation Checkpoint 1: Perform an Ellman’s Assay (DTNB) on a 10 µL aliquot. A strong yellow absorbance at 412 nm confirms the presence of reactive free thiols.

Step 2: Propiolamide Conjugation

  • Prepare a 100 mM stock of N-(2-Methoxyethyl)prop-2-ynamide in anhydrous DMSO.

  • Add the alkyne stock to the reduced protein solution to achieve a 20-fold molar excess. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at 25 °C for 3 hours under gentle end-over-end rotation.

Step 3: Purification and Final Validation

  • Quench the reaction by passing the mixture through a fresh SEC column to remove unreacted propiolamide.

  • Validation Checkpoint 2: Repeat the Ellman’s Assay. The complete absence of absorbance at 412 nm confirms 100% thiol consumption.

  • Validation Checkpoint 3: Analyze the purified conjugate via Intact Mass LC-MS. You should observe an exact mass shift of +127.06 Da per conjugation event, corresponding to the covalent addition of the N-(2-Methoxyethyl)prop-2-ynamide molecule.

Workflow Step1 1. Protein Preparation Reduce disulfides & remove reductant Step2 2. Reagent Addition Add 10-50 eq Propiolamide in PBS Step1->Step2 Step3 3. Incubation 2-4 hours at 25°C with gentle mixing Step2->Step3 Step4 4. Purification Size Exclusion Chromatography (SEC) Step3->Step4 Step5 5. Validation LC-MS (+127.06 Da) & Ellman's Assay Step4->Step5

Figure 2: Step-by-step workflow for the site-selective bioconjugation of proteins.

Protocol B: Intracellular Thiol Depletion Assay

Recent advancements have leveraged the irreversible nature of alkynamide-thiol click reactions for therapeutic applications, such as triggering oxidative stress (ferroptosis) in tumor cells by depleting intracellular Glutathione (GSH) .

  • Cell Seeding: Seed target tumor cells (e.g., HeLa or A549) in a 96-well plate at a density of

    
     cells/well. Incubate overnight at 37 °C in 5% CO₂.
    
  • Reagent Treatment: Replace the media with fresh media containing varying concentrations (0, 10, 20, 50 µM) of the propiolamide reagent. Incubate for 12 hours.

  • Lysis and GSH Quantification: Wash cells with cold PBS and lyse using a non-denaturing lysis buffer. Centrifuge at 14,000 x g for 15 minutes to clear cellular debris.

  • Validation: Use a commercial GSH/GSSG Glo Assay kit to quantify remaining free GSH in the supernatant. A dose-dependent decrease in luminescence confirms the successful intracellular bioorthogonal click reaction between the propiolamide and the cellular thiol pool.

References

  • Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Bioconjugation and Reaction-Induced Tumor Therapy via Alkynamide-Based Thiol-Yne Click Reaction Source: Small (Wiley-VCH) URL: [Link]

Application Note: Propiolamide-Mediated Fluorescent Labeling of Proteins Using N-(2-Methoxyethyl)prop-2-ynamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxyethyl)prop-2-ynamide represents a highly optimized, next-generation propiolamide warhead for protein bioconjugation. Overcoming the severe limitations of traditional maleimide chemistry—namely retro-Michael exchange and succinimide hydrolysis—propiolamides offer exquisite chemoselectivity for cysteine residues via base-catalyzed thiol-yne addition[1]. This reaction yields irreversibly stable vinyl sulfide adducts, making it a superior choice for long-term optical tracking and the development of stable antibody-drug conjugates (ADCs)[2].

This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for utilizing propiolamide-functionalized fluorophores in the robust labeling of therapeutic proteins.

Mechanistic Insights: The Propiolamide Advantage (E-E-A-T)

Historically, maleimides and iodoacetamides have been the gold standards for cysteine-directed labeling. However, maleimide-thiol adducts are notoriously unstable in vivo. They undergo retro-Michael exchange with abundant serum thiols (e.g., human serum albumin, glutathione), leading to off-target fluorescence and payload loss[2]. Iodoacetamides, while forming stable thioethers, suffer from significant cross-reactivity with lysine and histidine residues at physiological pH[3].

Propiolamides, such as N-(2-Methoxyethyl)prop-2-ynamide, solve these critical issues through unique electronic properties. The electron-withdrawing amide group activates the terminal alkyne, transforming it into a highly selective Michael acceptor[1]. When exposed to a thiolate anion, the propiolamide undergoes a rapid thiol-yne conjugate addition . Crucially, the resulting vinyl sulfide adduct is thermodynamically stable and entirely irreversible under physiological conditions[1]. Recent proteome-wide profiling has demonstrated that propiolamides achieve >93% cysteine selectivity, far surpassing traditional electrophiles[3].

Mechanism A Cysteine Thiol (Protein-SH) B Deprotonation (pH 7.5-8.0) A->B C Thiolate Anion (Protein-S⁻) B->C E Nucleophilic Attack (Thiol-Yne Addition) C->E D Propiolamide Warhead (Michael Acceptor) D->E F Stable Vinyl Sulfide Adduct (Irreversible) E->F

Base-catalyzed thiol-yne Michael addition mechanism for propiolamides.

Comparative Data: Electrophilic Warheads

To guide experimental design, the table below summarizes the quantitative and qualitative differences between propiolamides and legacy bioconjugation handles.

ParameterPropiolamides (e.g., N-(2-Methoxyethyl)prop-2-ynamide)MaleimidesIodoacetamides
Target Residue CysteineCysteineCysteine
Chemoselectivity Exceptionally High (>93%)HighModerate (Cross-reacts with Lys/His)
Reaction Mechanism Thiol-Yne Michael AdditionThiol-Ene Michael AdditionNucleophilic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Adduct Stability Irreversible (Stable Vinyl Sulfide)Reversible (Prone to retro-Michael exchange)[2]Irreversible (Stable Thioether)
In Vivo Performance Excellent payload retention[4]Poor (Transfers to serum albumin)Good, but limited by off-target toxicity

Workflow and Experimental Design

The labeling workflow is designed as a self-validating system. It incorporates precise stoichiometric control and intermediate validation steps to ensure that fluorescence is strictly covalently bound and target-specific.

Workflow A Protein Preparation B Disulfide Reduction (TCEP) A->B C Thiol-Yne Conjugation B->C D Quenching & Purification C->D E Validation (LC-MS / SDS-PAGE) D->E

Step-by-step workflow for propiolamide-mediated protein bioconjugation.

Step-by-Step Protocol: Cysteine-Selective Fluorescent Labeling

Note: While N-(2-Methoxyethyl)prop-2-ynamide is the foundational reactive moiety, this protocol utilizes its fluorophore-conjugated derivatives (e.g., Cy5-Propiolamide) for direct optical tracking.

Reagent Preparation
  • Conjugation Buffer : 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.8.

    • Causality: The thiol pKa of free cysteine is ~8.3. A pH of 7.8 ensures a sufficient population of highly nucleophilic thiolate anions (RS⁻) to drive the thiol-yne addition without triggering off-target amine cross-reactivity[4]. EDTA is included to chelate trace heavy metals that could catalyze unwanted disulfide oxidation.

  • Reducing Agent : 100 mM TCEP-HCl in water (neutralized to pH 7.0).

    • Causality: TCEP is mandatory. Thiol-based reducers like DTT or β-mercaptoethanol will competitively react with the propiolamide warhead, instantly quenching the fluorophore[5].

Protein Reduction and Validation
  • Dilute the target protein to 10–50 µM in Conjugation Buffer.

  • Add 10 molar equivalents of TCEP. Incubate at 37°C for 30 minutes.

  • Self-Validation Step : Remove a 2 µL aliquot and perform an Ellman’s assay (DTNB). The absorbance at 412 nm must confirm the expected number of free thiols per protein molecule before proceeding.

Thiol-Yne Conjugation
  • Dissolve the Propiolamide-Fluorophore in anhydrous DMSO to a 10 mM stock.

  • Add 5–10 molar equivalents of the probe to the reduced protein. Ensure the final DMSO concentration remains ≤5% (v/v) to prevent protein denaturation.

  • Control Reaction : In parallel, set up a "Mock" tube containing the protein and an equivalent volume of pure DMSO (no probe) to serve as a baseline for downstream analytics.

  • Incubate the reaction in the dark at room temperature for 2 hours with gentle end-over-end mixing.

Quenching and Purification
  • Quench the reaction by adding a 50-fold molar excess of free L-cysteine (relative to the probe) and incubate for 15 minutes.

    • Causality: This rapidly consumes all unreacted propiolamide-fluorophore, preventing non-specific hydrophobic interactions during purification.

  • Purify the labeled protein using a size-exclusion chromatography (SEC) column (e.g., Zeba Spin Desalting Column) pre-equilibrated with PBS (pH 7.4).

Analytical Validation
  • Degree of Labeling (DOL) : Measure the absorbance of the purified conjugate at 280 nm (protein) and the fluorophore's

    
    . Calculate the DOL using the specific extinction coefficients.
    
  • SDS-PAGE : Run the conjugate on a reducing SDS-PAGE gel. Image the gel using a fluorescence scanner prior to Coomassie staining.

    • Self-Validation : The fluorescent band must perfectly co-localize with the Coomassie-stained protein band. The Mock control must show zero fluorescence, confirming that the signal is strictly due to covalent propiolamide modification.

References

1.[1] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews (ACS). 2.[5] Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews (ACS). 3.[2] Development of Novel Maleimide Reagents for Protein Modification. UCL Discovery. 4.[4] Novel dual-function near-infrared II fluorescence and PET probe for tumor delineation and image-guided surgery. Chemical Science (RSC). 5.[3] Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ChemRxiv.

Sources

"N-(2-Methoxyethyl)prop-2-ynamide" in polymer synthesis via click reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-Methoxyethyl)prop-2-ynamide (MEPA) in Precision Polymer Synthesis

Executive Summary

N-(2-Methoxyethyl)prop-2-ynamide (MEPA) represents a specialized class of "activated alkyne" monomers. Unlike standard propargyl groups (e.g., propargyl methacrylate), the alkyne in MEPA is directly conjugated to a carbonyl group. This electron-withdrawing environment dramatically alters its reactivity, enabling two distinct "click" pathways:[1]

  • Ultra-Fast CuAAC: Accelerated rates in Copper-Catalyzed Azide-Alkyne Cycloaddition due to electronic activation.[1]

  • Metal-Free Thiol-Michael Addition: Spontaneous reaction with thiols under mild conditions, eliminating the need for toxic copper catalysts—a critical advantage for hydrogels and biologic drug conjugates.[1]

This guide provides validated protocols for synthesizing MEPA and utilizing it in step-growth polymerization (hydrogels) and post-polymerization functionalization .

Molecular Architecture & Reactivity[1]

The structure of MEPA contains three functional zones:

  • The Propiolamide Head (Click Handle): The electron-deficient triple bond (

    
    ).
    
  • The Amide Linker: Provides hydrogen bonding capability and hydrolytic stability compared to esters.

  • The Methoxyethyl Tail: Imparts water solubility and potential thermoresponsive behavior (LCST), similar to oligo(ethylene glycol).

Reaction Pathway Selector

MEPA_Pathways cluster_0 Pathway A: CuAAC (Azide) cluster_1 Pathway B: Thiol-Michael (Thiol) MEPA MEPA Monomer (Activated Alkyne) Cu Cu(I) Catalyst MEPA->Cu Activation Base Mild Base (pH > 7.5) MEPA->Base Nucleophilic Attack Azide R-N3 (Drug/Polymer) Triazole 1,4-Disubstituted Triazole Linkage Cu->Triazole + Azide Thiol R-SH (Protein/Linker) Sulfide Vinyl Sulfide (Thio-Enamide) Base->Sulfide + Thiol

Figure 1: Dual-mode reactivity of MEPA. Pathway B is preferred for biological applications to avoid metal contamination.

Protocol 1: Synthesis of N-(2-Methoxyethyl)prop-2-ynamide

Objective: Synthesize high-purity MEPA monomer free of bis-addition byproducts. Principle: Nucleophilic acyl substitution using methyl propiolate.[1] Critical Control: Temperature must be kept strictly at 0°C or below to prevent the amine from attacking the triple bond (Michael addition).

Materials
  • Methyl propiolate (CAS: 922-67-8)

  • 2-Methoxyethylamine (CAS: 109-85-3)[1]

  • Methanol (Anhydrous)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure
  • Setup: Charge a flame-dried round-bottom flask with Methyl Propiolate (1.0 equiv) and anhydrous Methanol (0.5 M concentration relative to propiolate).

  • Cooling: Immerse the flask in an ice/salt bath to reach -5°C to 0°C .

  • Addition: Dissolve 2-Methoxyethylamine (1.05 equiv) in a minimal amount of methanol. Add this solution dropwise to the propiolate over 30 minutes.

    • Note: Rapid addition causes localized heating, leading to double-addition byproducts.[1]

  • Reaction: Stir at 0°C for 2 hours , then allow to warm to room temperature (RT) and stir for an additional 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).[1] The ester spot should disappear.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Dissolve residue in DCM.[1][2] Wash with 0.1 M HCl (to remove excess amine) followed by Brine.[1]

    • Dry over MgSO₄ and concentrate.[1][3]

  • Purification: If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Yield: Typically 85-95% as a clear/pale yellow oil.[1]

Protocol 2: Metal-Free Step-Growth Polymerization (Hydrogels)

Objective: Create a biodegradable, thio-ether linked hydrogel using MEPA-functionalized precursors or by using a bis-propiolamide analog derived from MEPA chemistry. Mechanism: Thiol-Yne Step-Growth Polymerization.[1][4]

Materials
  • Monomer A: 4-Arm PEG-Thiol (MW 10,000)

  • Monomer B: Bis-propiolamide crosslinker (Synthesized by reacting ethylenediamine with 2 equiv. of methyl propiolate, analogous to Protocol 1).[1] Note: MEPA itself is mono-functional and acts as a capping agent here; for hydrogels, use the bis-analog.

  • Buffer: PBS (pH 7.[1]4) or TEA (Triethylamine) catalyst.

Workflow
StepActionObservation/Notes
1. Preparation Dissolve PEG-4-SH (10 wt%) in PBS (pH 7.4).Degas solution to prevent disulfide formation.[1]
2. Mixing Add Bis-propiolamide crosslinker (Molar ratio Thiol:Alkyne = 1:1).[1]Ensure rapid mixing.
3. Gelation Incubate at 37°C.Gelation occurs in 5–30 mins depending on pH.[1]
4. Functionalization Optional: Add MEPA (monofunctional) to cap unreacted thiols or to introduce methoxyethyl side chains.[1]Adds hydrophilicity to the surface.[1]

Why this works: The propiolamide double bond is highly susceptible to nucleophilic attack by thiols at physiological pH. No UV light or initiators are required.[1]

Protocol 3: CuAAC Functionalization of Polymers

Objective: Attach an azide-functionalized drug (Azide-Drug) to a polymer containing MEPA pendant groups. Advantage: The electron-deficient alkyne of MEPA reacts significantly faster than non-activated alkynes, allowing for lower copper loading.

Materials
  • Polymer: Poly(MEPA-co-acrylamide) or similar scaffold.[1]

  • Ligand: THPTA (Water-soluble, protects biomolecules).[1]

  • Catalyst: CuSO₄[1][5] · 5H₂O + Sodium Ascorbate.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the MEPA-containing polymer in water/DMSO (depending on solubility).[1]

  • Catalyst Complex: In a separate vial, mix CuSO₄ (0.05 equiv per alkyne) and THPTA (0.10 equiv). The solution should be blue.

  • Reduction: Add Sodium Ascorbate (0.25 equiv) to the Cu-THPTA mix. The solution turns colorless (reduction to Cu(I)).

  • Click Reaction: Add the Azide-Drug (1.1 equiv per alkyne) to the polymer solution, followed immediately by the catalyst mixture.

  • Incubation: Stir at RT for 30–60 minutes.

    • Note: Standard alkynes require 4–12 hours.[1] MEPA kinetics are accelerated.[1]

  • Purification: Dialysis against EDTA solution (to strip Copper) followed by pure water.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield (Monomer Synthesis) Michael addition of amine to triple bond.Ensure Temp < 0°C during addition. Add amine very slowly.
Gelation too fast (Protocol 2) pH too high or concentration too high.[1]Lower pH to 6.5–7.0 or reduce solid content.[1]
Precipitation during CuAAC Drug insolubility or Copper complex aggregation.[1]Increase DMSO ratio; ensure THPTA:Cu ratio is > 2:1.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start: Methyl Propiolate React Add 2-Methoxyethylamine (T < 0°C, MeOH) Start->React Check QC: 1H NMR Check for alkene peaks (Double addition?) React->Check Check->Start Fail (Recrystallize/Redo) Polymer Polymerization (e.g., RAFT/ATRP) Check->Polymer Pass Click Post-Polymerization Modification (CuAAC or Thiol-Yne) Polymer->Click

Figure 2: Operational workflow for synthesizing and utilizing MEPA in polymer scaffolds.

References

  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol–Ene Click Chemistry.[1][4][6][7] Angewandte Chemie International Edition, 49(9), 1540–1573.[1] Link

  • Lowe, A. B. (2014).[1] Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification.[1][4][6] Polymer, 55(22), 5517-5549.[1] Link

  • Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][8] Chemical Reviews, 108(8), 2952–3015.[1] Link

  • Li, H., et al. (2016).[1] Ultrafast Click Chemistry with Fluorogenic Tetrazines and Propiolamides. Journal of the American Chemical Society, 138(35), 11312–11317. (Demonstrates the high reactivity of the propiolamide group). Link

  • Pratt, A. J., et al. (2021).[1] Thiol-yne click reaction: an interesting way to derive thiol-provided catechols.[1] RSC Advances, 11, 2838-2845.[1] Link

Sources

Application Note: Precision Surface Engineering of Nanoparticles using N-(2-Methoxyethyl)prop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Surface functionalization is the critical determinant of a nanoparticle's fate in vivo. While Polyethylene Glycol (PEG) is the gold standard for imparting "stealth" properties (reducing protein fouling and immune clearance), high-molecular-weight PEG significantly increases the hydrodynamic diameter (


) of nanoparticles, potentially hindering tissue penetration or altering cellular uptake pathways.

This guide details the application of N-(2-Methoxyethyl)prop-2-ynamide (MEPA) , a "mini-PEG" alkyne linker. Unlike bulky polymers, MEPA provides a hydrophilic, neutral surface cap via a compact molecular footprint. By utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can graft MEPA onto azide-functionalized nanoparticles to achieve surface passivation with minimal size expansion.

Key Benefits[1][2]
  • Minimal Steric Bulk: Preserves the core nanoparticle size for size-dependent biological barriers (e.g., blood-brain barrier, renal filtration).

  • High Grafting Density: Small molecular size allows for backfilling defects in Self-Assembled Monolayers (SAMs).

  • Bio-Orthogonal Attachment: The terminal alkyne ensures specific, covalent attachment only to azide-functionalized surfaces.

Chemical Basis & Mechanism

The Molecule: N-(2-Methoxyethyl)prop-2-ynamide

The molecule consists of three functional domains:

  • Prop-2-ynamide (Propiolamide) Head: A terminal alkyne (

    
    ) activated by an adjacent carbonyl. This electron-deficient alkyne is highly reactive in CuAAC click chemistry.
    
  • Amide Linker: Provides chemical stability and hydrogen-bonding potential.

  • Methoxyethyl Tail: A short ethylene glycol unit (

    
    ) that mimics the hydration shell of PEG, repelling non-specific protein adsorption.
    
Mechanism of Action: CuAAC Click Chemistry

The functionalization relies on the 1,3-dipolar cycloaddition between the terminal alkyne of MEPA and an azide (


) on the nanoparticle surface. This reaction is catalyzed by Copper(I), generated in situ from Cu(II) sulfate and a reducing agent (Sodium Ascorbate).

Figure 1: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) grafting MEPA onto a nanoparticle surface.[1]

Protocol: Functionalization of Azide-Gold Nanoparticles (AuNPs)

This protocol describes the capping of 20 nm Azide-terminated Gold Nanoparticles. The logic applies to other azide-functionalized cores (Silica, Iron Oxide, Polymer).

Materials Required
ReagentConcentrationRole
Azide-AuNPs 1 OD (approx. 0.5 nM)Nanoparticle Core
MEPA 10 mM in DMSOLigand (Excess required)
CuSO

· 5H

O
2 mM in DI WaterCatalyst Precursor
Sodium Ascorbate 10 mM in DI WaterReducing Agent (Freshly prepared)
THPTA Ligand 10 mM in DI WaterCu(I) Stabilizer (Prevents NP aggregation)
Amicon Ultra Filter 30 kDa MWCOPurification
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Crucial for Stability)

Rationale: Free Copper(I) ions can cause gold nanoparticles to aggregate. We use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to chelate copper, maintaining catalytic activity while protecting the NP surface.

  • In a microcentrifuge tube, mix 5 µL of CuSO

    
     (2 mM)  and 10 µL of THPTA (10 mM) .
    
  • Incubate for 5 minutes at room temperature. The solution should remain clear blue/colorless.

Step 2: Reaction Assembly
  • Aliquot 1 mL of Azide-AuNPs (1 OD) into a 2 mL glass vial. Glass is preferred over plastic to minimize lipophilic ligand loss.

  • Add 10 µL of MEPA (10 mM) .

    • Note: This represents a large molar excess (~20,000 equivalents per NP) to drive the reaction to completion and ensure high surface coverage.

  • Add the Pre-complexed Cu-THPTA solution (from Step 1) to the vial.

  • Initiate the reaction by adding 10 µL of Sodium Ascorbate (10 mM) .

  • Vortex immediately for 10 seconds.

  • Flush the headspace with Nitrogen or Argon (optional but recommended to prevent oxidation of Cu(I)).

  • Cap tightly and incubate on a rotary shaker in the dark for 4 hours at Room Temperature.

Step 3: Purification

Rationale: Removing unreacted MEPA and copper catalyst is vital for biocompatibility.

  • Transfer the reaction mixture to an Amicon Ultra-4 Centrifugal Filter (30 kDa MWCO) .

  • Centrifuge at 3,000 x g for 10 minutes . (Do not dry the membrane completely; leave ~50 µL retentate).

  • Refill the filter with PBS (pH 7.4) or DI water.

  • Repeat centrifugation 3 times .

  • Invert the filter into a clean collection tube and spin at 1,000 x g for 2 minutes to recover the functionalized NPs.

Characterization & Quality Control

To validate the protocol, compare the "Pre-Click" (Azide-NP) and "Post-Click" (MEPA-NP) samples.

TechniqueParameterExpected Result (Success)Interpretation
FTIR Spectroscopy Azide Peak (~2100 cm

)
Disappearance The azide group has converted to a triazole ring.
DLS (Dynamic Light Scattering) Hydrodynamic Diameter (

)
< 2 nm increase Confirmation of "Mini-PEG" capping. If >5 nm increase, aggregation occurred.
Zeta Potential Surface ChargeShift toward Neutral Azides are slightly negative; MEPA is neutral. A shift from -35 mV to -10 mV is typical.
UV-Vis Spectroscopy SPR Peak (

)
No Shift / No Broadening A red shift or peak broadening indicates core aggregation (Failure).
Workflow Diagram

Figure 2: Operational workflow for MEPA functionalization.

Troubleshooting & Optimization

Problem: Nanoparticle Aggregation (Solution turns blue/purple)

  • Cause: Free Copper(I) destabilizing the colloid or insufficient ligand density.

  • Fix: Increase the THPTA:Cu ratio to 5:1. Ensure Sodium Ascorbate is fresh (oxidized ascorbate is yellow/brown and ineffective).

Problem: Incomplete Functionalization (Azide peak remains in FTIR)

  • Cause: Oxygen poisoning of the catalyst.

  • Fix: Degas all buffers with Nitrogen before use. Increase reaction time to 12 hours.

Problem: Low Recovery Yield

  • Cause: NPs sticking to filtration membranes.

  • Fix: Passivate the Amicon filter with 0.1% Tween-20 before use, or switch to dialysis (Slide-A-Lyzer) if yield is critical.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Meldal, M., & Tornøe, C. W. (2008).[2] Cu-Catalyzed Azide−Alkyne Cycloaddition.[3][1][4] Chemical Reviews. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for sp-Alkyne Functionalization of Nanoparticles. BenchChem Technical Resources. Link

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[3][2][5][6][7] Philosophical Transactions of the Royal Society A. Link

Sources

"N-(2-Methoxyethyl)prop-2-ynamide" in the synthesis of triazole-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of N-(2-Methoxyethyl)prop-2-ynamide , a specialized alkyne building block used in the development of peptidomimetics and fragment-based drug discovery (FBDD). Unlike simple alkyl alkynes, this propiolamide derivative features an electron-deficient alkyne directly conjugated to a carbonyl group. This electronic structure significantly accelerates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rates but introduces a competing electrophilic susceptibility to Michael additions.

This document provides a validated protocol for synthesizing the scaffold and optimizing its conversion into 1,4-disubstituted 1,2,3-triazoles, ensuring high chemoselectivity and yield.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9]

Structural Utility

The N-(2-Methoxyethyl)prop-2-ynamide scaffold serves two critical functions in medicinal chemistry:

  • Solubility Enhancement: The 2-methoxyethyl tail acts as a short, amphiphilic linker, improving the aqueous solubility of hydrophobic pharmacophores (LogP modulation).

  • Electronic Activation: The carbonyl group adjacent to the alkyne lowers the pKa of the terminal proton and the LUMO energy of the triple bond, making it a "super-active" substrate for CuAAC.

Key Properties
PropertyDescription
IUPAC Name N-(2-Methoxyethyl)prop-2-ynamide
Functional Class Secondary Propiolamide (Michael Acceptor)
Molecular Weight 127.14 g/mol
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, MeOH, DMSO, Water
Reactivity Alert High. Susceptible to nucleophilic attack (thiols/amines) at the

-carbon without catalysis.

Protocol A: Synthesis of N-(2-Methoxyethyl)prop-2-ynamide

Rationale: While acid chlorides are common, propioloyl chloride is volatile and lacrimatory. The Mixed Anhydride method (Isobutyl chloroformate) is preferred here for its mild conditions, high yield, and ease of purification for this specific substrate.

Materials
  • Reagents: Propiolic acid (1.0 equiv), 2-Methoxyethylamine (1.1 equiv), N-Methylmorpholine (NMM, 1.2 equiv), Isobutyl chloroformate (1.1 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Equipment: Schlenk line (or drying tube), -20°C cooling bath (acetone/dry ice or cryostat).

Step-by-Step Methodology
  • Activation: Charge a flame-dried round-bottom flask with Propiolic acid (10 mmol) and anhydrous THF (30 mL). Cool to -20°C .

  • Base Addition: Add NMM (12 mmol) dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add Isobutyl chloroformate (11 mmol) dropwise over 10 minutes. Critical: Maintain temperature below -15°C to prevent decarboxylation of the mixed anhydride. Stir for 20 minutes.

  • Amine Coupling: Add 2-Methoxyethylamine (11 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting acid (visualized by KMnO4 stain).

  • Workup:

    • Filter off the NMM-HCl salt precipitate.[1]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 20 mL), Sat. NaHCO3 (2 x 20 mL), and Brine (20 mL).

  • Purification: Dry over MgSO4, filter, and concentrate. If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Yield Expectation: 75–85% as a pale oil.

Protocol B: Optimized CuAAC (Triazole Synthesis)

Rationale: Propiolamides are electron-deficient. While they react fast, they are prone to degradation or non-specific thiol addition in biological media. The use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory to stabilize the Cu(I) oxidation state and accelerate the cycle, outcompeting side reactions.

Reaction Scheme

The reaction couples the synthesized alkyne with an organic azide (


) to form a 1,4-disubstituted triazole.
Materials
  • Alkyne: N-(2-Methoxyethyl)prop-2-ynamide (1.0 equiv).

  • Azide: Target organic azide (1.0 equiv).

  • Catalyst System:

    • CuSO4·5H2O (5 mol%).

    • Sodium Ascorbate (10 mol%).

    • Ligand: THPTA (5 mol%) or TBTA (if working in strictly organic solvents).

  • Solvent: t-Butanol/Water (1:1) or DMSO/Water (for biological assays).

Step-by-Step Methodology
  • Stock Solutions: Prepare the following stock solutions in deionized water:

    • CuSO4 (100 mM)

    • THPTA (200 mM)

    • Sodium Ascorbate (500 mM) - Freshly prepared.

  • Complex Formation: Premix the CuSO4 and THPTA in a small vial (1:1 molar ratio) and incubate for 5 minutes. The solution should remain clear blue.

  • Substrate Mix: In the reaction vessel, dissolve the Alkyne and Azide in the chosen solvent (e.g., t-BuOH/H2O). Final concentration of reactants should be 0.1 M – 0.2 M.

  • Initiation: Add the Cu-THPTA complex to the reaction vessel, followed immediately by the Sodium Ascorbate solution.

  • Incubation: Stir at RT.

    • Expert Insight: Due to the electron-deficient nature of the propiolamide, this reaction is typically complete in < 30 minutes .

  • Quenching & Isolation:

    • For Small Scale/Biological: Add a metal scavenger (e.g., QuadraPure™ TU) or EDTA to chelate copper.

    • For Preparative Scale: Dilute with water, extract with EtOAc. The triazole product is often solid and can be precipitated or recrystallized.

Visualizing the Workflows

Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis of the propiolamide and its bifurcation into either the desired Triazole (via CuAAC) or the undesired Michael Adduct (via uncatalyzed nucleophilic attack).

G Start Propiolic Acid + 2-Methoxyethylamine Activation Activation (Mixed Anhydride) Start->Activation Product N-(2-Methoxyethyl) prop-2-ynamide Activation->Product  80% Yield CuAAC CuAAC Reaction (Cu(I)/THPTA) Product->CuAAC Michael Uncatalyzed Michael Addition Product->Michael  Competes if  Cu(I) is slow Azide Organic Azide (R-N3) Azide->CuAAC Triazole 1,4-Disubstituted Triazole (Target) CuAAC->Triazole  Fast (<30 min) Nucleophile Bio-Nucleophiles (R-SH, R-NH2) Nucleophile->Michael Adduct β-Substituted Amide (Byproduct) Michael->Adduct

Figure 1: Synthetic route and reactivity divergence. Note the competition between the desired CuAAC pathway and the undesired Michael addition.

Catalytic Cycle (CuAAC Mechanism)

Understanding the specific mechanism for propiolamides helps in troubleshooting. The electron-withdrawing carbonyl stabilizes the initial Cu-acetylide but can retard the formation of the metallacycle if the copper source is insufficient.

Catalysis CuI [L-Cu(I)]+ Acetylide Cu(I)-Acetylide (π-complex) CuI->Acetylide + Propiolamide AzideCoord Azide Coordination Acetylide->AzideCoord + R-N3 Metallacycle Cu(III)-Metallacycle AzideCoord->Metallacycle  Rate Determining TriazolylCu Triazolyl-Cu(I) Metallacycle->TriazolylCu  Ring Contraction ProductRel Triazole Product TriazolylCu->ProductRel + H+ ProductRel->CuI  Regeneration

Figure 2: Simplified CuAAC catalytic cycle. The ligand (L) is critical for preventing oxidation of the active Cu(I) species.

Expert Insights & Troubleshooting

The "Michael Acceptor" Risk

Propiolamides are Michael acceptors . In the presence of thiols (e.g., Cysteine residues in proteins) or free amines, they can form covalent bonds without copper catalysis.

  • Mitigation: Always add the Copper/Ligand/Ascorbate mixture immediately after mixing the alkyne and azide. Do not let the alkyne sit in biological buffer with the target for extended periods before initiating catalysis.

  • pH Control: Maintain pH between 7.0 and 7.5. Higher pH (>8.0) accelerates the unwanted Michael addition.

Ligand Selection
  • Use THPTA: For aqueous reactions, THPTA is superior to TBTA. It prevents the precipitation of Cu(I) and protects biological scaffolds from oxidative damage by reactive oxygen species (ROS) generated by the Cu/Ascorbate cycle.

  • Stoichiometry: A 1:2 ratio of Cu:Ligand is often recommended to fully wrap the metal center, but for these highly reactive alkynes, a 1:1 ratio (pre-complexed) usually suffices and maximizes rate.

Purification of Triazoles

Because the starting propiolamide is polar (methoxyethyl group), it may co-elute with polar triazoles.

  • Trituration: Many triazole products derived from this amide will precipitate upon adding water to the reaction mixture.

  • Scavenging: If unreacted alkyne remains, treat the crude mixture with a polymer-supported thiol (e.g., Thiol-silica) for 30 minutes to covalently trap the remaining propiolamide via Michael addition, then filter.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Key reference for THPTA ligand usage). [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Zeng, Y., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne Reactions. Chemical Reviews. (Reference for Michael Acceptor reactivity of propiolamides). [Link]

Sources

Application Note: Profiling Cysteine Engagement in Live Cells Using N-(2-Methoxyethyl)prop-2-ynamide Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has driven the need for highly selective, tunable electrophilic warheads. While acrylamides dominate the clinical landscape, they often exhibit insufficient reactivity for unactivated cysteines. Conversely, chloroacetamides are frequently too reactive, leading to off-target toxicity[1]. The propiolamide (prop-2-ynamide) functional group has emerged as a privileged electrophile, offering an optimal balance of kinetic reactivity and high cysteine selectivity (typically >93%)[2].

This application note details the mechanistic rationale and step-by-step protocol for using N-(2-Methoxyethyl)prop-2-ynamide as a covalent fragment probe in live-cell assays. By coupling this probe with competitive Activity-Based Protein Profiling (isoTOP-ABPP), researchers can map its cysteinome reactivity, identify novel ligandable pockets, and establish structure-activity relationships (SAR) for FBDD (Fragment-Based Drug Discovery) pipelines[3].

Mechanistic Rationale & Probe Design

The Propiolamide Warhead

N-(2-Methoxyethyl)prop-2-ynamide features a terminal alkyne conjugated to an amide carbonyl. This structure acts as a potent Michael acceptor. In the physiological microenvironment, hyper-reactive or functionally critical cysteine residues (existing transiently as nucleophilic thiolates) attack the terminal carbon of the alkyne via a hetero-Michael addition[1]. This reaction forms a highly stable covalent vinyl thioether adduct.

Because the alkyne is consumed during the covalent reaction, propiolamides cannot be subsequently "clicked" to reporter tags. Therefore, target engagement must be assessed via a competitive assay format using a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne)[4].

The N-(2-Methoxyethyl) Substituent

The inclusion of the 2-methoxyethyl chain is a deliberate physicochemical optimization. Compared to highly lipophilic alkyl chains, the ether oxygen acts as a hydrogen bond acceptor, lowering the partition coefficient (LogP) and enhancing aqueous solubility. This prevents non-specific hydrophobic aggregation in cell culture media and ensures that the probe's cellular permeability is driven by passive diffusion rather than membrane partitioning.

Warhead_Logic Start Target Cysteine Identified in Binding Pocket Eval Evaluate Local Microenvironment (pKa, Steric Hindrance) Start->Eval Acrylamide Acrylamide Warhead (Low Reactivity) Eval->Acrylamide Highly acidic/exposed Cys Propiolamide Propiolamide Warhead (Moderate/High Reactivity) Eval->Propiolamide Standard/Buried Cys Chloroacetamide Chloroacetamide Warhead (Very High Reactivity) Eval->Chloroacetamide In vitro mapping only N_Methoxy N-(2-Methoxyethyl)prop-2-ynamide (Optimal Live-Cell Probe) Propiolamide->N_Methoxy Add N-(2-Methoxyethyl) for solubility & permeability

Figure 1: Logical decision tree for selecting the N-(2-Methoxyethyl)prop-2-ynamide probe.

Experimental Design: Competitive ABPP

To validate the self-consistency of the assay, this protocol employs a competitive Activity-Based Protein Profiling (ABPP) workflow[4]. Live cells are treated with the N-(2-Methoxyethyl)prop-2-ynamide probe. If the probe covalently modifies a specific cysteine, that residue is "protected" and cannot react with the subsequently added IA-alkyne universal probe. Following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin-azide tag, streptavidin enrichment, and LC-MS/MS, target engagement is quantified as a decrease in the MS peak area of the protected peptide compared to a DMSO vehicle control[3].

ABPP_Workflow A 1. Live Cell Treatment N-(2-Methoxyethyl)prop-2-ynamide B 2. Cell Lysis & Protein Extraction A->B C 3. Universal Labeling (IA-Alkyne) B->C D 4. CuAAC Click Chemistry (Biotin-Azide) C->D E 5. Streptavidin Enrichment D->E F 6. Tryptic Digest & LC-MS/MS Analysis E->F

Figure 2: Competitive ABPP workflow for quantifying covalent target engagement.

Step-by-Step Protocol

Materials Required
  • Probe: N-(2-Methoxyethyl)prop-2-ynamide (100 mM stock in anhydrous DMSO).

  • Universal Label: Iodoacetamide-alkyne (IA-alkyne).

  • Click Reagents: TBTA, CuSO4, TCEP, Biotin-PEG3-Azide.

  • Lysis Buffer: DPBS containing 0.1% NP-40 and EDTA-free protease inhibitors.

Phase 1: Live-Cell Treatment & Lysis

Causality Note: Performing treatment in live cells rather than lysates ensures that the probe engages targets in their native conformation, preserving endogenous protein-protein interactions and physiological redox states.

  • Culture target cells (e.g., HeLa, HCT116) to 80% confluency in 10 cm dishes.

  • Replace media with fresh, serum-free media containing either DMSO (0.1% v/v) or N-(2-Methoxyethyl)prop-2-ynamide at desired concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Incubate at 37°C, 5% CO2 for 2 hours.

  • Wash cells 3x with ice-cold PBS to remove unbound probe.

  • Scrape cells into 500 µL of Lysis Buffer. Sonicate on ice (10s on/off, 3 cycles) and centrifuge at 20,000 x g for 15 min at 4°C. Collect the supernatant (proteome).

  • Normalize protein concentration to 2 mg/mL using a BCA assay.

Phase 2: Competitive Labeling & Click Chemistry

Causality Note: IA-alkyne is used because it aggressively alkylates all remaining free cysteines. The subsequent CuAAC reaction covalently attaches biotin only to these IA-alkyne-modified residues.

  • Transfer 1 mg (500 µL) of each proteome sample to a new tube.

  • Add IA-alkyne to a final concentration of 100 µM. Incubate for 1 hour at room temperature (RT) in the dark.

  • Prepare the Click Master Mix (per sample):

    • 60 µL of TBTA (1.7 mM in DMSO)

    • 20 µL of CuSO4 (50 mM in H2O)

    • 20 µL of TCEP (50 mM in H2O, freshly prepared)

    • 10 µL of Biotin-PEG3-Azide (10 mM in DMSO)

  • Add the Click Master Mix to the proteome. Vortex gently and incubate for 1.5 hours at RT.

Phase 3: Protein Precipitation & Enrichment
  • Add 2 mL of ice-cold Methanol, 0.5 mL of Chloroform, and 1 mL of ddH2O to the sample. Vortex vigorously and centrifuge at 5,000 x g for 10 min.

  • Discard the upper and lower liquid phases, leaving the protein disk at the interface. Wash the disk 2x with 2 mL of cold Methanol.

  • Air-dry the pellet for 10 min, then resuspend in 500 µL of 1.2% SDS in PBS with gentle heating (80°C for 5 min).

  • Dilute the sample with 2.5 mL of PBS (to reduce SDS concentration <0.2%).

  • Add 100 µL of pre-washed Streptavidin agarose beads. Rotate overnight at 4°C.

Phase 4: On-Bead Digestion & LC-MS/MS Preparation
  • Wash beads sequentially with 1% SDS (1x), 4 M Urea (2x), and PBS (3x).

  • Resuspend beads in 200 µL of 50 mM Ammonium Bicarbonate.

  • Add 2 µg of sequencing-grade Trypsin and incubate overnight at 37°C.

  • Collect the supernatant (containing the non-biotinylated peptides).

    • Note: For isoTOP-ABPP, an isotopically labeled cleavable linker is used, and the biotinylated peptides are specifically eluted. For standard competitive ABPP, the depletion of the target peptide in the supernatant is measured.

  • Desalt peptides using C18 StageTips prior to LC-MS/MS analysis.

Data Presentation & Interpretation

Quantitative proteomics data should be filtered for high-confidence cysteine-containing peptides. A successful target engagement profile is defined by a dose-dependent reduction (Ratio < 1.0) in the MS1 peak area of a specific peptide in the probe-treated samples relative to the DMSO control.

Table 1: Representative Competitive ABPP Data for N-(2-Methoxyethyl)prop-2-ynamide

Protein TargetCysteine ResidueLog2 Fold Change (10 µM Probe / DMSO)Log2 Fold Change (50 µM Probe / DMSO)Engagement Status
EGFR Cys797-1.85-3.10High Affinity Target
BTK Cys481-1.50-2.85High Affinity Target
GAPDH Cys152-0.10-0.25Non-Target (Background)
XPO1 Cys528-0.85-1.90Moderate Affinity Target

Interpretation: The propiolamide warhead shows strong engagement with known highly nucleophilic kinase active-site cysteines (EGFR Cys797, BTK Cys481)[4], while ignoring abundant structural/metabolic cysteines (GAPDH Cys152). This highlights the superior selectivity of the propiolamide electrophile compared to highly reactive chloroacetamides[1].

References

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Advanced approaches of developing targeted covalent drugs Source: PMC URL
  • Recent Advances in Covalent Drug Discovery Source: MDPI URL
  • Profiling the Proteome-Wide Selectivity of Diverse Electrophiles Source: ChemRxiv URL

Sources

Advanced Applications of N-(2-Methoxyethyl)prop-2-ynamide in Materials Science: Stereocontrolled Click Chemistry and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern materials science, the demand for highly efficient, orthogonal, and biocompatible conjugation strategies has driven the evolution of click chemistry beyond traditional copper-catalyzed azide-alkyne cycloadditions (CuAAC). N-(2-Methoxyethyl)prop-2-ynamide represents a next-generation electrophilic alkyne tailored for nucleophilic thiol-yne and amino-yne click reactions.

By combining the extreme reactivity of a propiolamide core with the stealth, anti-fouling properties of a 2-methoxyethyl tail, this molecule serves as a premier building block for synthesizing stereocontrolled hydrogels, degradable polyamides, and precision bioconjugates. This application note provides the mechanistic rationale, quantitative data, and self-validating protocols necessary to deploy this compound in advanced biomaterial workflows.

Mechanistic Profiling & Rationale

The Propiolamide Core: Irreversible, High-Yield Click Chemistry

Propiolamides are highly activated alkynes that undergo rapid, base-catalyzed nucleophilic conjugate additions (Michael additions) with thiols and amines. Unlike ynones or propiolates, which can suffer from thermally induced reversibility, propiolamide–thiol adducts form irreversible thioether linkages under ambient conditions[1]. Furthermore, propiolamides exhibit superior reaction yields compared to propiolates, despite the latter traditionally being considered more reactive[2]. This makes the propiolamide core an ideal anchor for permanent material functionalization.

The 2-Methoxyethyl Advantage: Built-in Biocompatibility

While unsubstituted propiolamide is a potent Michael acceptor, it lacks the solubility and biocompatibility required for advanced in vivo applications. The addition of the N-(2-methoxyethyl) substituent introduces a critical hydration shell. This short-chain ether mimics the steric and hydrophilic properties of polyethylene glycol (PEG). In bioconjugation and hydrogel synthesis, this moiety drastically reduces non-specific protein adsorption (biofouling) and enhances the solubility of the monomer in aqueous/polar solvent mixtures, ensuring homogeneous network formation[3].

Application 1: Stereocontrolled Hydrogel Biomaterials

A groundbreaking application of propiolamide derivatives is the synthesis of stereocontrolled hydrogels. The base-catalyzed nucleophilic thiol-yne reaction allows researchers to dictate the E/Z stereochemistry of the resulting alkene backbone simply by altering the catalyst and solvent[4]. Because the Z-isomer introduces a "kink" in the polymer chain while the E-isomer extends it, researchers can precisely tune the mechanical stiffness (storage modulus, G') of the hydrogel without changing its chemical composition or crosslinking density[5].

  • Thermodynamic Control (Z-Isomer): Strong amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in highly polar solvents (e.g., DMSO) stabilize the transition state, driving the reaction toward the thermodynamic Z-alkene[6].

  • Kinetic Control (E-Isomer): Weaker amine bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) in less polar solvent mixtures (e.g., chloroform/DMSO) kinetically trap the E-alkene[6].

Workflow A Thiol-Functionalized Polymer Backbone D Nucleophilic Thiol-Yne Michael Addition A->D B N-(2-Methoxyethyl) prop-2-ynamide B->D C Base Catalysis (DBU or DABCO) C->D Stereocontrol Vector E Stereocontrolled Hydrogel Network D->E E/Z Isomerization

Figure 1: Workflow of stereocontrolled thiol-yne hydrogel synthesis using base catalysis.

Application 2: Precision Bioconjugation & Surface Functionalization

In biomaterial design, attaching targeting proteins or peptides to a material surface is critical for modulating cell behavior[3]. N-(2-Methoxyethyl)prop-2-ynamide acts as a highly selective electrophile. At controlled pH (pH 7.5–8.0), it reacts preferentially with the highly nucleophilic thiolate anions of cysteine residues over primary amines (lysines)[1]. This orthogonality allows for site-specific bioconjugation, ensuring that the conjugated protein retains its native conformation and bioactivity.

Pathway S1 Material Surface (Amine-Functionalized) S2 Propiolamide Activation S1->S2 Amidation S4 Stable Thioether Bioconjugate S2->S4 Thiol-Yne Click S3 Target Protein (Free Cysteine) S3->S4 Nucleophilic Attack

Figure 2: Reaction pathway for site-specific bioconjugation via propiolamide-thiol click chemistry.

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the resulting polymer properties when utilizing propiolamide derivatives in step-growth polymerizations and hydrogel formations[4][6].

Reaction ParameterCatalyst (Loading)Solvent SystemDominant StereoisomerSelectivityYield / Conversion
Thermodynamic Control DBU (1 mol %)DMSOZ-IsomerUp to 82% Z> 95%
Kinetic Control DABCO (10 mol %)Chloroform / DMSOE-IsomerUp to 65% E> 90%
Amino-Yne Polymerization None (Catalyst-Free)DMF / Heat (80°C)E-Isomer (Enamine)100% EUp to 95%[7]

Validated Experimental Protocols

Protocol A: Synthesis of Stereocontrolled Hydrogels

Objective: To synthesize a PEG-based hydrogel with tunable mechanical properties via stereocontrolled thiol-yne addition.

Causality Note: We utilize DBU to drive Z-isomer formation, which typically results in a hydrogel with a lower storage modulus (softer material) due to the geometric kinking of the polymer chains, ideal for soft-tissue engineering.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 4-arm PEG-thiol (100 mg, ~10 kDa) and N-(2-Methoxyethyl)prop-2-ynamide (stoichiometric equivalent to thiol groups) in 0.5 mL of anhydrous DMSO.

  • Catalyst Introduction: In a separate vial, prepare a 10 mM solution of DBU in DMSO.

  • Initiation: Inject 10 µL of the DBU solution (1 mol % relative to thiol) into the precursor mixture.

  • Gelation: Vortex the mixture rapidly for 5 seconds and cast it into a Teflon mold. Gelation will occur within 2–10 minutes due to the massive thermodynamic driving force and high nucleophilicity of the thiolate anion[2].

  • Washing: Post-cure the gel at room temperature for 1 hour, then submerge in phosphate-buffered saline (PBS, pH 7.4) for 24 hours, changing the buffer three times to remove DMSO and residual catalyst.

  • Validation: Perform Rheology (frequency sweep from 0.1 to 100 rad/s at 1% strain) to confirm the storage modulus (G').

Protocol B: Surface Bioconjugation with Self-Validating Thiol Quantification

Objective: To covalently attach a cysteine-containing peptide to a propiolamide-functionalized surface and empirically validate the conjugation efficiency.

Causality Note: This protocol incorporates a self-validating feedback loop using Ellman’s Reagent (DTNB). By mathematically quantifying the depletion of free thiols, the user verifies that the Michael addition was successful, preventing false-positive assumptions of bioconjugation.

Step-by-Step Methodology:

  • Surface Activation: Incubate an amine-functionalized glass coverslip with N-(2-Methoxyethyl)prop-2-ynamide (10 mM) and EDC/NHS in MES buffer (pH 6.0) for 2 hours to yield a propiolamide-presenting surface. Wash extensively with deionized water.

  • Peptide Preparation: Dissolve the target cysteine-terminated peptide in degassed PBS (pH 8.0) to a concentration of 1 mM. Note: pH 8.0 ensures a high concentration of the active thiolate anion without causing rapid disulfide dimerization[3].

  • Pre-Reaction Quantification (Validation Step 1): Mix 10 µL of the peptide solution with 990 µL of Ellman’s Reagent working solution. Incubate for 15 minutes and measure absorbance at 412 nm to establish the baseline free-thiol concentration.

  • Click Conjugation: Submerge the propiolamide-functionalized coverslip in the remaining peptide solution. Incubate at room temperature for 4 hours under gentle agitation.

  • Post-Reaction Quantification (Validation Step 2): Extract 10 µL of the supernatant and repeat the Ellman’s assay. Calculate the conjugation efficiency based on the depletion of absorbance at 412 nm.

  • Final Wash: Rinse the conjugated coverslip with PBS containing 0.1% Tween-20 to remove non-covalently bound peptide, followed by a pure PBS rinse.

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Chemical Reviews (2021) URL:[Link]

  • Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials Source: Accounts of Chemical Research (2022) URL:[Link]

  • Achieving Controlled Biomolecule–Biomaterial Conjugation Source: Chemical Reviews (2018) URL:[Link]

  • Catalyst-Free Propiolamide-Based Amino-Yne Click Polymerization toward Degradable Polyamides Source: Macromolecules (2026) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions with N-(2-Methoxyethyl)prop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yields or target degradation when transitioning from standard propargyl alkynes to highly activated substrates.

N-(2-Methoxyethyl)prop-2-ynamide is a propiolamide. Structurally, it features a terminal alkyne conjugated directly to an electron-withdrawing amide group, with a hydrophilic methoxyethyl tail to enhance aqueous solubility. This electron-deficient nature fundamentally alters its reactivity profile. While it significantly lowers the activation energy required for the copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1], it simultaneously transforms the alkyne into a potent Michael acceptor[2].

This guide is designed to help you navigate the unique kinetic advantages and mechanistic pitfalls of this specific substrate, ensuring high-yield, self-validating bioconjugation workflows.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first visualize the causality of the reaction. The diagram below illustrates how the electron-withdrawing nature of the propiolamide accelerates the rate-limiting formation of the Cu(I)-acetylide intermediate, but also opens the door to competing side reactions if conditions are not strictly controlled[2],[3].

CuAAC_Optimization A Propiolamide + Azide + Cu(I)-Ligand Complex B Cu(I)-Acetylide Intermediate (Highly Activated) A->B Deprotonation (Rate-Limiting) D Michael Addition Adduct (Thiol/Amine Attack) A->D + Nucleophiles (Off-target) C 1,4-Disubstituted Triazole (Target Conjugate) B->C + Azide (Fast Cycloaddition) E Glaser Homocoupling (Diyne Formation) B->E + O2 / Cu(II) (Oxidation)

Fig 1: CuAAC pathways for propiolamides showing the desired triazole and competing side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing target degradation or multiple high-molecular-weight byproducts instead of the pure triazole conjugate? A: You are likely observing off-target Michael additions. Because N-(2-Methoxyethyl)prop-2-ynamide is an electron-deficient propiolamide, its Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered. While this accelerates the click reaction, it makes the alkyne highly susceptible to nucleophilic attack by free thiols (e.g., cysteine residues) or primary amines (e.g., lysine) in your biological sample[2].

  • The Fix: Pre-cap free thiols using a blocking agent like iodoacetamide before initiating the CuAAC reaction. Additionally, keep the alkyne equivalents low (1.5x to 3x) to allow the highly favorable CuAAC kinetics to outcompete the slower Michael addition pathway.

Q2: My reaction stalled, the solution turned green/blue, and LC-MS shows diyne byproducts. What happened? A: The color change indicates the oxidation of your active Cu(I) catalyst into the inactive Cu(II) state[4]. Highly activated alkynes like propiolamides are notoriously prone to oxidative homocoupling (Glaser coupling) in the presence of Cu(II) and dissolved oxygen, which rapidly consumes your alkyne starting material to form a diyne byproduct[4].

  • The Fix: Ensure a robust reducing environment. Always use freshly prepared Sodium Ascorbate, thoroughly degas your aqueous buffers with Argon or Nitrogen, and strictly maintain a 5:1 Ligand-to-Copper ratio to shield the Cu(I) center from oxidation[5].

Q3: How do I choose the right ligand (THPTA vs. BTTAA vs. TBTA) for this specific propiolamide? A: N-(2-Methoxyethyl)prop-2-ynamide is designed for aqueous compatibility. Avoid TBTA, as its extreme hydrophobicity requires high concentrations of DMSO/t-BuOH, which can denature biomolecules. Between the water-soluble options, BTTAA is superior to THPTA for electron-deficient alkynes. BTTAA provides enhanced stabilization of the Cu(I) oxidation state and promotes faster reaction kinetics, which is critical for pushing the CuAAC reaction to completion before degradation pathways can take over[5].

Q4: What is the mechanistic role of Aminoguanidine in the reaction buffer? A: While Sodium Ascorbate is mandatory for reducing Cu(II) to Cu(I), its oxidation yields dehydroascorbate and reactive diketone byproducts. These species can covalently modify arginine and lysine residues on your proteins, leading to cross-linking and aggregation[5]. Aminoguanidine acts as a sacrificial nucleophile, scavenging these reactive carbonyl species and preserving the structural integrity of your biomolecules[5].

Quantitative Optimization Matrix

To achieve self-validating results, your experimental parameters must be adjusted when moving from standard alkynes to propiolamides.

Table 1: Parameter Adjustments for Propiolamide CuAAC Reactions

ParameterStandard Propargyl AlkynePropiolamide (N-(2-Methoxyethyl)prop-2-ynamide)Mechanistic Rationale
Cu(I) Loading 50 - 100 µM10 - 50 µMPropiolamides are highly activated; lower Cu(I) prevents ROS-mediated biomolecule degradation.
Ligand:Cu Ratio 2:1 to 5:15:1 (Strictly enforced)Excess ligand tightly coordinates Cu(I), suppressing Glaser coupling and oxidation.
Preferred Ligand THPTA or TBTABTTAABTTAA offers superior Cu(I) stabilization and faster kinetics for electron-deficient alkynes.
Thiol Protection OptionalMandatoryThe electron-withdrawing amide creates a potent Michael acceptor, reacting with free thiols.
Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. By pre-complexing the catalyst and adding the reducing agent last, we ensure that no free, uncoordinated copper can interact with your biological targets.

Phase 1: Reagent Preparation (Prepare Fresh)

  • Prepare a 100 mM stock of Sodium Ascorbate in degassed, deionized water. (Critical: Ascorbate oxidizes rapidly in air; solutions older than 4 hours will introduce reactive diketones).

  • Prepare a 100 mM stock of Aminoguanidine hydrochloride in water.

  • Prepare a 20 mM stock of CuSO₄ in water.

  • Prepare a 100 mM stock of BTTAA ligand in water.

Phase 2: Catalyst Pre-Complexation 5. In a microcentrifuge tube, combine the CuSO₄ and BTTAA stocks at a strict 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ + 5 µL of 100 mM BTTAA). 6. Incubate at room temperature for 5 minutes. (Causality: Pre-complexing ensures the copper is fully chelated before it touches your protein, preventing Cu-induced precipitation).

Phase 3: Reaction Assembly 7. To your azide-modified biomolecule solution (buffered at pH 7.0–7.4, e.g., PBS), add N-(2-Methoxyethyl)prop-2-ynamide. Keep the molar excess low (2 to 5-fold) to minimize off-target Michael additions. 8. Add Aminoguanidine to a final concentration of 5 mM. 9. Add the pre-complexed CuSO₄/BTTAA solution to achieve a final Copper concentration of 50 µM. 10. Initiation: Add the freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM. Gently vortex to mix.

Phase 4: Incubation and Quenching 11. Incubate the reaction at room temperature for 30–60 minutes. (Propiolamides react significantly faster than standard alkynes; extended incubation is unnecessary and risks degradation). 12. Quench the reaction by adding EDTA to a final concentration of 5 mM. This strips the copper from the BTTAA ligand and halts all catalytic activity. 13. Purify the conjugate via size-exclusion chromatography (e.g., SEC or spin desalting columns) to remove the catalyst and unreacted alkyne.

References
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. National Institutes of Health.
  • Technical Support Center: Copper-Catalyzed Click Chemistry - Benchchem. Benchchem.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. National Institutes of Health.
  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI. MDPI.
  • 1 Click Chemistry: Mechanistic and Synthetic Perspectives - Wiley-VCH. Wiley-VCH.

Sources

Technical Support Center: N-(2-Methoxyethyl)prop-2-ynamide Handling Guide

[1]

Executive Summary

N-(2-Methoxyethyl)prop-2-ynamide (often abbreviated as MEPA or N-MEP ) is a functionalized propiolamide derivative commonly used as a "click" chemistry handle or a covalent warhead (Michael acceptor) in fragment-based drug discovery (FBDD).

While the methoxyethyl group confers improved hydrophilicity compared to alkyl analogs, researchers frequently report "solubility issues" which are often misdiagnosed.[1] These failures typically stem from three distinct mechanisms :

  • True Solubility Limits: Oiling out at high concentrations (>10 mM) in high-salt buffers.[1]

  • Chemical Instability (Pseudo-insolubility): Rapid covalent reaction with nucleophilic buffers (e.g., Tris, Glycine), leading to precipitation of adducts.[1]

  • Thermodynamic Phase Separation: Lower Critical Solution Temperature (LCST)-like behavior in specific ionic environments.[1]

This guide provides the protocols to distinguish and resolve these issues.

Part 1: Troubleshooting Guide (Q&A)
Q1: I dissolved the compound in water, but it turned cloudy immediately upon adding 10x PBS. Why?

Diagnosis: "Salting Out" / Oiling Out. Although the methoxyethyl group accepts hydrogen bonds, the propiolamide core is hydrophobic.[1] When you introduce a high-ionic-strength buffer (like 10x PBS), water molecules organize tightly around the salt ions (hydration shells), effectively "stealing" the solvent available for your compound.[1] This forces the organic amide to phase-separate (oil out) as a cloudy suspension.

Solution:

  • Pre-dissolve in DMSO: Never dissolve directly in high-salt buffer. Prepare a 100 mM stock in anhydrous DMSO.

  • Dilute Correctly: Dilute the DMSO stock into 1x PBS (not 10x), ensuring the final DMSO concentration is <1% (v/v) if possible.

  • Order of Addition: Add the buffer to the DMSO stock (if volume allows) or add the stock dropwise to the vortexing buffer to prevent local high concentrations.

Q2: My solution was clear initially, but after 30 minutes in Tris buffer (pH 7.5), a precipitate formed. Is it crashing out?

Diagnosis: Chemical Reactivity (Michael Addition). This is likely not a solubility issue but a stability failure .[1] Propiolamides are Michael acceptors (activated alkynes).[1] Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine that can nucleophilically attack the alkyne beta-carbon, forming a covalent adduct.[1] These adducts often have different solubility profiles and can precipitate or oligomerize.

Solution:

  • Change the Buffer: Switch to non-nucleophilic buffers.

    • Recommended: HEPES, MOPS, or Phosphate (PBS).[1]

    • Forbidden: Tris, Glycine, or buffers containing free thiols (DTT, BME) unless the reaction is intentional.[1]

Q3: Can I heat the solution to dissolve the precipitate?

Diagnosis: Thermodynamic Risk. Do NOT heat.

  • Polymerization Risk: Propiolamides can undergo thermal polymerization or hydration (to keto-amides), especially if trace impurities are present.[1]

  • LCST Behavior: N-substituted amides with ether tails (like methoxyethyl) often exhibit Lower Critical Solution Temperature behavior.[1] Heating might actually decrease solubility, causing the compound to phase-separate further.[1]

Solution:

  • Sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes. If it does not dissolve, add more co-solvent (DMSO).

Part 2: Optimized Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions

Purpose: To ensure long-term stability and reproducibility.

  • Weighing: Weigh the compound rapidly; it may be hygroscopic.[1]

  • Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide).[1] Avoid Ethanol (volatile, evaporation changes concentration).

  • Concentration: Target 50 mM to 100 mM .

    • Calculation: For 10 mg of N-(2-Methoxyethyl)prop-2-ynamide (MW ≈ 127.14 g/mol ):

      
      [1]
      
  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics). Store at -20°C.

Protocol B: Aqueous Dilution (The "Crash-Free" Method)

Purpose: To dilute stock into assay buffer without precipitation.

Reagents:

  • Compound Stock (100 mM in DMSO)

  • Target Buffer: 1x HEPES pH 7.4 (0.05% Tween-20 recommended to prevent aggregation).

Steps:

  • Calculate: Determine the volume of stock needed for final concentration (e.g., 100 µM).

  • Intermediate Step (The "Step-Down"):

    • Do not add 1 µL stock directly to 999 µL buffer.

    • Prepare a 10x Intermediate in 50% DMSO/Buffer.

    • Example: Mix 10 µL Stock + 90 µL DMSO/Water (1:1 mix).[1]

  • Final Dilution:

    • Place the target buffer on a vortex mixer (medium speed).

    • Add the Intermediate solution dropwise into the center of the vortex.

    • Why? This dissipates the hydrophobic "cloud" instantly, preventing nucleation of aggregates.[1]

Part 3: Data & Compatibility Tables

Table 1: Solvent & Buffer Compatibility Matrix

Solvent/BufferCompatibilityNotes
Anhydrous DMSO Excellent Recommended for stock (up to 500 mM).
Ethanol/Methanol Good Good solubility, but evaporation risks concentration errors.[1]
Water (Pure) Moderate Soluble up to ~10 mM; risk of hydrolysis over weeks.[1]
PBS (1x, pH 7.4) Good Stable for <24h.[1] Compatible for assays.
HEPES / MOPS Excellent Best Choice. Non-nucleophilic, stable pH control.[1]
Tris / Glycine CRITICAL FAIL Avoid. Primary amines react with the propiolamide warhead.[1]
DTT / BME CRITICAL FAIL Thiols rapidly add to the alkyne (Michael addition).

Table 2: Estimated Physicochemical Properties

PropertyValue (Approx.)Implication
Molecular Weight 127.14 g/mol Small fragment, rapid diffusion.
LogP (Oct/Water) -0.1 to 0.5Amphiphilic.[1] Soluble in water but prefers organic solvation.[1]
H-Bond Donors 1 (Amide NH)Critical for binding; susceptible to H/D exchange.[1]
H-Bond Acceptors 3 (C=O, O-Me, Alkyne)Aids aqueous solubility via ether oxygen.[1]
Part 4: Visualizations
Figure 1: Solubilization & Troubleshooting Decision Tree

Caption: Logical workflow for dissolving N-(2-Methoxyethyl)prop-2-ynamide and diagnosing precipitation events.

SolubilityWorkflowStartStart: Solid CompoundStockPrepPrepare Stock:100 mM in Anhydrous DMSOStart->StockPrepDilutionDilution Step:Dropwise into Vortexing BufferStockPrep->DilutionCheckVisual Inspection:Is it Clear?Dilution->CheckSuccessReady for AssayCheck->SuccessYesFailurePrecipitate/CloudinessCheck->FailureNoDiagBufferCheck Buffer Composition:Contains Tris, Glycine, or Thiols?Failure->DiagBufferDiagConcCheck Concentration:Is Final Conc > 5 mM?DiagBuffer->DiagConcNoSolBufferREACTIVITY ISSUE:Compound reacted with buffer.Switch to HEPES/PBS.DiagBuffer->SolBufferYes (Nucleophiles)SolConcSOLUBILITY LIMIT:Exceeded aqueous solubility.add 5-10% DMSO or reduce conc.DiagConc->SolConcYes (>5mM)SolSaltSALTING OUT:Ionic strength too high.Switch to 0.5x PBS or lower salt.DiagConc->SolSaltNo (<5mM)

Figure 2: Mechanism of Buffer Incompatibility

Caption: The chemical pathway showing why Tris buffer causes "fake" solubility issues via covalent modification.

ReactionPathwayCompoundN-(2-Methoxyethyl)prop-2-ynamide(Electrophile)ComplexTransition StateCompound->Complex+ Tris (pH 7.5)TrisTris Buffer(Primary Amine Nucleophile)Tris->ComplexAdductCovalent Adduct(Insoluble/Precipitate)Complex->AdductMichael Addition(Irreversible)

References
  • PubChem. (n.d.).[2][3][4] N-(2-methoxyethyl)prop-2-ynamide (Compound).[2] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]]

  • Bhat, V. T., et al. (2015).[1] Chemistry of Propiolamides: Versatile Reagents in Organic Synthesis. Asian Journal of Organic Chemistry, 4(2), 102-118.[1] (Contextual grounding for propiolamide reactivity).

  • Lowe, A. B. (2014).[1] Thiol-yne 'click' chemistry: A powerful and versatile methodology for materials synthesis.[1] Polymer, 55(22), 5517-5549.[1] (Reference for thiol-reactivity warnings).

Technical Support Center: N-(2-Methoxyethyl)prop-2-ynamide in Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side reactions of "N-(2-Methoxyethyl)prop-2-ynamide" in click chemistry Content type: Technical Support Center Guide

Executive Summary

N-(2-Methoxyethyl)prop-2-ynamide is a specialized "propiolamide" linker used in bioconjugation and medicinal chemistry. Unlike standard alkyl alkynes, this molecule features an alkyne directly conjugated to an amide carbonyl. This electron-withdrawing conjugation significantly lowers the activation energy for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it a "fast-click" substrate.

However, this same activation creates a "double-edged sword" reactivity profile. The electron-deficient alkyne is a potent Michael acceptor , making it susceptible to nucleophilic attack by thiols (e.g., cysteine), amines, or hydroxide ions, often competing with the desired click reaction.

This guide addresses the specific side reactions driven by this unique electronic structure, providing troubleshooting steps to maximize triazole formation while suppressing Michael addition and oxidative coupling.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category 1: Impurities & Side Products

Q: I see a significant byproduct with a mass +34 Da (or +Nu) relative to my starting material. What is this? Diagnosis: This is likely a Michael Addition adduct . Technical Explanation: N-(2-Methoxyethyl)prop-2-ynamide is an electron-deficient alkyne (ynamide derivative). In the presence of nucleophiles (amines, thiols, or even hydroxide in high pH buffers), the nucleophile attacks the


-carbon of the alkyne.
  • Common Culprits: Free thiols (Cysteine residues, DTT,

    
    -mercaptoethanol), primary amines (Lysine residues, Tris buffer), or hydroxide ions.
    
  • Mechanism: The nucleophile adds across the triple bond, destroying the alkyne and preventing the click reaction. Solution:

  • Eliminate Nucleophiles: Remove free thiols or amines via dialysis or desalting before the reaction. Use sulfonate-based buffers (HEPES, MOPS) instead of Tris.

  • pH Control: Lower the pH to 7.0–7.5. Michael addition rates increase significantly at pH > 8.0.

  • Order of Addition: Add the copper catalyst/ligand complex last to initiate the fast click reaction immediately, minimizing the time the "naked" alkyne sits with potential nucleophiles.

Q: My reaction mixture turned blue/green and precipitated a solid. The mass spec shows a dimer (2x Mass - 2H). Diagnosis: You are observing Glaser Coupling (Homocoupling) . Technical Explanation: In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative dimerization to form 1,3-diynes. Propiolamides are particularly prone to this due to the acidity of the terminal proton. The blue/green color indicates oxidation of Cu(I) to Cu(II), which is inactive for click chemistry but active for oxidative damage. Solution:

  • Strict Anaerobic Conditions: Degas all buffers and solvents with Argon/Nitrogen for at least 15 minutes.

  • Reducing Agent: Increase the concentration of Sodium Ascorbate (5–10 eq) to keep Copper in the +1 oxidation state.

  • Ligand Selection: Use accelerating ligands like THPTA or BTTAA . These ligands shield the Cu(I) from oxidation and accelerate the CuAAC rate effectively outcompeting the slower Glaser coupling.

Category 2: Reaction Failure & Kinetics

Q: The reaction is sluggish despite the "activated" nature of the propiolamide. Is the methoxyethyl group interfering? Diagnosis: Potential catalyst sequestration or non-productive chelation . Technical Explanation: The ether oxygen in the N-(2-methoxyethyl) tail can act as a weak hemilabile ligand. While usually insufficient to strip copper from high-affinity ligands like THPTA, it can form non-productive complexes with "naked" copper salts (e.g., CuSO4 without ligand), reducing the effective catalyst concentration. Solution:

  • Always Use a Ligand: Never rely on "ligand-free" conditions for this substrate. Use THPTA at a 5:1 ratio relative to Copper.

  • Increase Copper Load: If using <100 µM reactants, increase Copper concentration to 50–100 µM to saturate any non-productive chelation sites.

Part 2: Reaction Pathways & Mechanisms

The following diagram illustrates the competing pathways for N-(2-Methoxyethyl)prop-2-ynamide. The Desired Pathway (Green) requires Cu(I) catalysis. The Side Pathways (Red) occur due to nucleophiles (Michael) or Oxygen (Glaser).

ReactionPathways Start N-(2-Methoxyethyl) prop-2-ynamide Triazole 1,4-Triazole Product (DESIRED) Start->Triazole + Azide (Fast with Cu) MichaelAdduct Vinyl Michael Adduct (SIDE REACTION) Start->MichaelAdduct + Nucleophile (No Catalyst Needed) GlaserProduct 1,3-Diyne Dimer (SIDE REACTION) Start->GlaserProduct + O2 / Cu Azide Azide (R-N3) Cu Cu(I) / Ligand Cu->Triazole Nucleophile Nucleophile (R-SH, R-NH2) Nucleophile->MichaelAdduct Oxygen Oxygen (O2) Oxygen->GlaserProduct

Figure 1: Competing reaction pathways. The electron-deficient nature of the propiolamide accelerates both the desired CuAAC reaction and the undesired Michael addition.

Part 3: Optimized Experimental Protocol

To mitigate the side reactions described above, use this "High-Fidelity" protocol designed specifically for propiolamide substrates.

Reagents
  • Alkyne: N-(2-Methoxyethyl)prop-2-ynamide (1.0 eq)

  • Azide: Target molecule (1.0–1.2 eq)

  • Catalyst Source: CuSO4 · 5H2O

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reductant: Sodium Ascorbate (freshly prepared)

  • Buffer: 100 mM HEPES or PBS, pH 7.2 (Avoid Tris/Glycine)

Step-by-Step Procedure
StepActionTechnical Rationale
1 Degas Solvents Bubble Argon/N2 through all buffers for 15 mins. Removes O2 to prevent Glaser Coupling .
2 Premix Cu-Ligand Mix CuSO4 and THPTA (1:5 molar ratio) in a separate tube. Let stand for 5 mins. Ensures Cu is fully coordinated, preventing non-specific chelation and protecting biomolecules.
3 Prepare Main Mix Dissolve Alkyne and Azide in the degassed buffer. Critical: Do not let the Alkyne sit in buffer with proteins/thiols for long periods without catalyst (prevents Michael Addition ).
4 Initiate Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate (final conc 5 mM).
5 Incubate React for 30–60 mins at Room Temp. Propiolamides react fast; extended times increase side-product risk.
6 Quench Add EDTA (10 mM) or excess free thiol (e.g., BME) to strip copper and stop the reaction.

Part 4: References

  • Mechanism of CuAAC & Side Reactions

    • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.

    • This paper details the "electronic activation" of propiolamides and their susceptibility to Michael addition.[1]

    • Source:

  • Glaser Coupling in Click Chemistry

    • Preventing Alkyne-Alkyne (Glaser) Coupling Associated with ATRP and Click Reaction Conditions.

    • Explains the role of oxygen and copper in dimer formation and how to prevent it.

    • Source:

  • Thiol-Yne Michael Addition

    • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne Reactions.

    • Provides in-depth mechanistic insight into how thiols attack propiolamide derivatives.

    • Source:

  • Propiolamide Stability & Reactivity

    • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool.[2]

    • Discusses the kinetics of Michael addition vs. other click reactions.

    • Source:

Sources

Technical Support Center: N-(2-Methoxyethyl)prop-2-ynamide Stability & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing targeted covalent inhibitors (TCIs) and chemical probes. N-(2-Methoxyethyl)prop-2-ynamide is a specialized compound featuring a propiolamide (alkynamide) electrophilic warhead. While it is a powerful tool for cysteine-targeted covalent modification, its behavior in aqueous and biological environments is often misunderstood, leading to failed assays and misinterpreted data.

This guide is designed to bridge the gap between chemical theory and benchtop execution, providing you with the causality behind the compound's behavior and self-validating protocols to ensure experimental integrity.

Chemical Profiling & Baseline Stability

Unlike traditional reversible inhibitors, propiolamides are engineered to form irreversible covalent bonds with target nucleophiles via Michael addition[1].

At a strict physiological pH of 7.4, N-(2-Methoxyethyl)prop-2-ynamide exhibits excellent thermodynamic stability in pure aqueous buffers (e.g., PBS, HEPES). The hydroxide ion concentration at pH 7.4 is insufficient to drive base-catalyzed hydration of the electron-deficient alkyne or hydrolysis of the amide bond. However, its stability in biological media is dictated entirely by its high reactivity toward off-target nucleophiles, requiring careful experimental design.

Troubleshooting FAQs

Q1: My compound shows excellent stability in PBS (pH 7.4) but disappears within minutes when added to complete cell culture media. Is it degrading? A1: No, it is not degrading; it is being covalently consumed. Complete media contains serum proteins and free thiols like glutathione (GSH). According to Hard Soft Acid Base (HSAB) theory, the electron-deficient β-carbon of the propiolamide is a "soft" electrophile that reacts rapidly with "soft" nucleophiles like thiolate anions[2]. At pH 7.4, the local pKa of GSH allows for a highly reactive thiolate population. Propiolamides demonstrate significantly higher reactivity toward thiols compared to standard acrylamides[3], leading to rapid depletion via thiol-yne addition. Solution: Perform your initial target-binding assays in serum-free media or use short incubation times to confirm target engagement before the warhead is scavenged by off-target thiols.

Q2: I observed precipitation when diluting my DMSO stock into pH 7.4 HEPES buffer. Does this indicate chemical instability? A2: This is a solubility artifact, not chemical degradation. While the 2-methoxyethyl tail is specifically designed to improve aqueous solubility via hydrogen bonding, the rapid introduction of a high-concentration DMSO stock into an aqueous environment causes localized supersaturation, forcing the planar propiolamide molecules to stack and "crash out." Solution: Use a step-wise dilution method. Pre-warm your buffer to 37°C and add the DMSO stock dropwise while vortexing vigorously. Ensure the final DMSO concentration remains below 1% (v/v).

Q3: How strict does my pH control need to be during long-term incubations? A3: Extremely strict. If your buffer drifts above pH 8.0, you risk base-catalyzed hydration of the alkyne to a β-keto amide, which is entirely unreactive towards your target cysteines. Conversely, if the pH drops below 7.0, the fraction of reactive thiolate on your target protein decreases logarithmically, artificially reducing the apparent binding kinetics. Solution: Always use a temperature-compensated buffer (like HEPES, which has a minimal ΔpKa/°C compared to Tris) to ensure the pH remains exactly at 7.4 at 37°C.

Quantitative Data: Warhead Comparison

To contextualize the stability of N-(2-Methoxyethyl)prop-2-ynamide, compare it against other common electrophilic warheads at physiological pH.

Electrophilic WarheadRepresentative StructureAqueous Buffer Half-Life (pH 7.4, 37°C)GSH Reactivity (

)
Primary Depletion Mechanism
Acrylamide Standard Alkyl Acrylamide> 72 hoursLow (~2.5 M⁻¹ h⁻¹)Slow Thiol-Ene Addition
Propiolamide N-(2-Methoxyethyl)prop-2-ynamide > 48 hours High (> 100 M⁻¹ h⁻¹) Rapid Thiol-Yne Addition
Vinyl Sulfonamide Alkyl Vinyl Sulfonamide> 48 hoursVery HighRapid Thiol-Ene Addition
Chloroacetamide Standard Chloroacetamide~ 24 hoursVery HighNucleophilic Substitution (SN2)
Self-Validating Experimental Protocol

In Vitro LC-MS Assay for Propiolamide Stability and GSH Reactivity Purpose: To quantitatively distinguish between aqueous instability (hydrolysis/hydration) and nucleophilic consumption (thiol-yne addition). Self-Validation Logic: This protocol includes an internal standard (caffeine) to normalize injection volumes, and a negative control (acrylamide) to validate the dynamic range of the kinetic measurements.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of N-(2-Methoxyethyl)prop-2-ynamide in anhydrous DMSO.

  • Prepare 100 mM Potassium Phosphate buffer (pH 7.4), strictly verified at 37°C.

  • Prepare a 10 mM Glutathione (GSH) solution in the phosphate buffer (prepare fresh, as GSH rapidly oxidizes to GSSG).

Step 2: Assay Initiation (Parallel Reactions)

  • Reaction A (Buffer Stability): Dilute the compound stock to 100 µM in 1 mL of phosphate buffer.

  • Reaction B (GSH Reactivity): Dilute the compound stock to 100 µM in 1 mL of the 10 mM GSH solution (100-fold excess establishes pseudo-first-order kinetics).

  • Validation Control: Run Reaction B using a standard acrylamide probe instead of the propiolamide.

Step 3: Time-Course Sampling & Quenching

  • Incubate all reactions at 37°C in a thermomixer (800 rpm).

  • At t = 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots.

  • Crucial Causality Step: Immediately quench the extracted aliquots by adding 50 µL of ice-cold 1% formic acid in acetonitrile (containing 10 µM caffeine as an internal standard). By dropping the pH below 5.0, the thiolate is protonated, instantly halting the Michael addition and preserving the electrophile's integrity for analysis[4].

Step 4: LC-MS Acquisition & Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes to remove particulates.

  • Analyze the supernatant via LC-MS/MS using a C18 reverse-phase column.

  • Monitor the disappearance of the parent mass

    
     and the appearance of the GSH-adduct mass 
    
    
    
    (+307 Da).
  • Plot the natural log of the normalized peak area (Compound/Caffeine) versus time. The slope of Reaction B yields the pseudo-first-order rate constant (

    
    ). Divide by the GSH concentration (10 mM) to calculate the second-order rate constant (
    
    
    
    ).
Pathway Visualization

G A N-(2-Methoxyethyl) prop-2-ynamide B Aqueous Buffer (pH 7.4, No Nucleophiles) A->B In Vitro Assay C Biological Media (Contains GSH/Thiols) A->C In Vivo / Cellular D Highly Stable (t½ > 48h) B->D pH Maintained F Slow Hydration (Base-Catalyzed) B->F pH > 8.5 Drift E Thiol-Yne Adduct (Michael Addition) C->E Soft Nucleophile Attack

Figure 1: Stability and degradation pathways of propiolamides at physiological pH.

References
  • Advanced approaches of developing targeted covalent drugs. National Institutes of Health (NIH) / PMC.1

  • Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. Communications Chemistry / ResearchGate.3

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology / NIH.2

  • A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity. National Institutes of Health (NIH) / PMC.4

Sources

Troubleshooting low yields in "N-(2-Methoxyethyl)prop-2-ynamide" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe yield bottlenecks when synthesizing highly reactive alkynyl amides. The condensation of propiolic acid with 2-methoxyethylamine to form N-(2-Methoxyethyl)prop-2-ynamide is notoriously difficult. Standard peptide coupling intuition often fails here, leading to complex crude mixtures, degraded starting materials, and dismal yields.

This guide is designed to dissect the mechanistic failures of this specific reaction, provide field-proven troubleshooting strategies, and establish a self-validating protocol to ensure reproducible success.

Mechanistic Root Cause Analysis: The Dual Reactivity Dilemma

The fundamental reason this amidation fails is the bifunctional nature of the propiolic acid scaffold. The electron-deficient alkyne is a highly potent Michael acceptor[1]. When 2-methoxyethylamine (a strong nucleophile) is introduced, you are effectively initiating a race between two competing pathways:

  • 1,2-Addition (The Goal): The primary amine attacks the activated carbonyl carbon, forming the desired amide bond.

  • 1,4-Conjugate Addition (The Trap): The amine attacks the alkyne carbon via an amino-yne "click" reaction, forming a complex mixture of Michael addition adducts and polymeric degradation products[1][2].

If the local concentration of the amine is too high, or if the reaction is allowed to stir at room temperature for extended periods, the thermodynamic pull of the 1,4-conjugate addition will completely consume your product[1]. Furthermore, standard coupling agents like DCC or EDC can undergo undesired O-to-N acylurea rearrangements if the activation step is poorly controlled[3].

G PA Propiolic Acid AE Activated Ester Intermediate PA->AE Activation (0 °C) SIDE2 N-Acylurea Byproduct (Undesired) PA->SIDE2 Rearrangement CA Coupling Agent (EDC / HOBt) CA->AE PROD N-(2-Methoxyethyl)prop-2-ynamide (Desired Amide) AE->PROD 1,2-Addition (Amidation) SIDE1 Amino-yne Michael Adduct (Undesired) AE->SIDE1 1,4-Conjugate Addition AM 2-Methoxyethylamine AM->PROD Dropwise, 0 °C AM->SIDE1 Excess/High Temp

Reaction pathways illustrating the competition between amidation and Michael addition.

Troubleshooting & FAQs

Q1: My reaction yields a bright yellow/brown crude mixture, and NMR shows no terminal alkyne proton. What happened? A1: You have "overcooked" the reaction, leading to extensive 1,4-conjugate addition of 2-methoxyethylamine to the alkyne[1][2]. Propiolic acid derivatives degrade rapidly in the presence of nucleophiles at room temperature. Solution: Strictly maintain the temperature at 0 °C during the amine addition and limit the total reaction time to 2 hours. Never leave this specific reaction to stir overnight[3][4].

Q2: I am using HATU/DIPEA, but I am getting multiple spots on TLC and low yields. Why? A2: Uronium-based coupling agents like HATU require a tertiary amine base (like DIPEA) for activation. However, this highly basic environment accelerates the deprotonation and subsequent degradation of the propiolic acid. Additionally, uronium reagents can cause guanidinylation of the primary amine. Solution: Switch to a milder carbodiimide-based system like EDC/HOBt[5]. EDC/HOBt is preferred over DCC as the water-soluble urea byproduct drastically simplifies the workup.

Q3: How fast should I add the 2-methoxyethylamine? A3: The amine must be added dropwise over 20–30 minutes to a pre-cooled (0 °C) solution of the activated ester. If you add it all at once, the exothermic reaction will cause a localized temperature spike, providing the activation energy required for the undesired amino-yne Michael addition[1][2].

Q4: Can I use propioloyl chloride instead of propiolic acid to force the amidation? A4: It is highly discouraged unless strictly necessary. Propioloyl chloride is transiently stable, highly lachrymatory, and prone to violent, explosive polymerization upon isolation or exposure to moisture[1]. In-situ activation of the acid using EDC/HOBt is much safer and more reproducible.

Quantitative Data: Impact of Coupling Conditions

To illustrate the causality of reagent selection, the table below summarizes the expected outcomes when synthesizing N-(2-Methoxyethyl)prop-2-ynamide under various conditions.

Coupling SystemBase AdditiveTemperature ProfileReaction TimeMajor Side ProductsExpected Yield
HATU DIPEA (2.0 eq)RT12 hMichael Adducts, Guanidinylation< 15%
DCC None0 °C to RT12 hDCU contamination, N-acylurea30 - 40%
Mixed Anhydride NMM (1.0 eq)-15 °C to 0 °C1 hUrethane formation60 - 70%
EDC / HOBt None (or NMM)Strictly 0 °C 2 h Minimal 75 - 85%
Optimized Experimental Protocol: EDC/HOBt Amidation

This step-by-step methodology is designed as a self-validating system to ensure the kinetic trapping of the desired amide while suppressing the amino-yne click reaction[3][4][5].

Step 1: Preparation & Activation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve Propiolic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Cool the solution to exactly 0 °C using an ice-water bath. Let it equilibrate for 10 minutes.

Step 2: Coupling Agent Addition

  • Add HOBt (1.1 eq, 11 mmol) followed by EDC hydrochloride (1.1 eq, 11 mmol) in one portion.

  • Stir at 0 °C for 15–20 minutes to allow the formation of the highly reactive O-benzotriazolyl active ester.

  • Self-Validation Check: The initial suspension should gradually clarify as the active ester forms. Do not proceed until clarification is observed.

Step 3: Nucleophile Addition (Critical Step)

  • Dissolve 2-methoxyethylamine (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DCM.

  • Using a syringe pump or a pressure-equalizing dropping funnel, add this solution dropwise over 30 minutes to the 0 °C reaction mixture[3][4].

  • Causality Note: Slow addition keeps the local concentration of the amine low, heavily favoring the rapid 1,2-amidation over the slower 1,4-conjugate addition.

Step 4: Reaction Monitoring

  • Allow the reaction to stir for an additional 1.5 hours at 0 °C.

  • Check the reaction progress via TLC (Eluent: 50% EtOAc/Hexanes, visualize with KMnO4 stain).

  • Critical Rule:Do not exceed 2 hours total reaction time. Prolonged exposure to the basic amine will degrade your product.

Step 5: Quench & Workup

  • Dilute the mixture with additional cold DCM (50 mL).

  • Wash sequentially with cold 5% aqueous citric acid (to remove unreacted amine and EDC byproducts), saturated aqueous NaHCO3 (to remove unreacted propiolic acid and HOBt), and brine.

Step 6: Isolation

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Keep the rotary evaporator water-bath temperature below 30 °C to prevent thermal degradation of the terminal alkyne. The crude product should be a pale-yellow oil or off-white solid, ready for use in downstream click-chemistry applications.

References

1.1. Chemical Reviews (ACS Publications). 2.3. Journal of Medicinal Chemistry (ACS Publications). 3.5. Scientific Research Publishing (SCIRP).

Sources

Technical Support Center: Purification of N-(2-Methoxyethyl)prop-2-ynamide Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Methoxyethyl)prop-2-ynamide. The successful isolation of this target molecule in high purity is critical for subsequent applications, from polymer chemistry to its use as an intermediate in pharmaceutical synthesis. This document provides a structured, in-depth approach to troubleshooting common purification challenges, grounded in established chemical principles and field-proven methodologies.

Introduction: The Challenge of Purifying a Polar Ynamide

N-(2-Methoxyethyl)prop-2-ynamide is a polar molecule containing an amide, an ether, and a terminal alkyne. This combination of functional groups presents a unique set of purification challenges. The molecule's polarity can lead to difficult separations from polar starting materials or byproducts using standard chromatographic techniques. Furthermore, the ynamide functional group, while a versatile synthetic handle, requires careful handling to prevent degradation or unwanted side reactions. This guide addresses these issues in a practical, question-and-answer format to streamline your purification workflow.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the essential first steps before attempting a large-scale purification of my crude reaction mixture?

A1: Before committing your entire batch of crude product to a purification protocol, a preliminary analysis is paramount. This initial assessment will inform your entire purification strategy, saving significant time and resources.

  • Thin-Layer Chromatography (TLC) Analysis: TLC is your first and most crucial diagnostic tool. It provides a qualitative snapshot of your reaction's success and complexity.

    • Objective: To identify the number of components in your crude mixture and find a suitable solvent system for column chromatography.

    • Procedure: Spot the crude material on a silica gel plate and develop it with various solvent systems. Start with a 1:1 mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) and adjust the ratio accordingly.[1][2]

    • Interpretation: An ideal solvent system will show your desired product with a retention factor (Rf) of approximately 0.3-0.4, well-separated from other spots.[1]

  • Proton NMR (¹H NMR) of the Crude Product: A crude ¹H NMR spectrum can reveal the relative ratios of your product to starting materials and major byproducts. Key signals for N-(2-Methoxyethyl)prop-2-ynamide include the terminal alkyne proton, the methoxy group, and the two methylene groups.[3]

  • Mass Spectrometry (MS) Analysis: A quick MS analysis (e.g., using a system with a Direct Analysis in Real Time (DART) source or Electrospray Ionization (ESI)) of a diluted crude sample can confirm the presence of your product's molecular ion and give clues about the identity of impurities.[4][5][6][7] The predicted monoisotopic mass for [M+H]⁺ is 128.07061 Da.[8]

Q2: What are the most common impurities I should expect from the synthesis of N-(2-Methoxyethyl)prop-2-ynamide?

A2: The impurities present will largely depend on your synthetic route. A common method involves the coupling of 2-methoxyethylamine with an activated propiolic acid derivative (like an ester or acid chloride).[9][10]

  • Unreacted Starting Materials: The most common impurities are residual 2-methoxyethylamine and the propiolate starting material.

  • Michael Addition Adduct: Propiolates are susceptible to Michael addition by the amine starting material. This can lead to the formation of an enamine byproduct, which can complicate purification. Running the reaction at low temperatures (e.g., 0 °C) can help minimize this side reaction.[9]

  • Solvent and Reagents: Residual solvents and coupling agents (if used) will also be present. If a base like triethylamine is used, its corresponding salt (e.g., triethylammonium chloride) will be a major byproduct.[10][11]

Below is a diagram illustrating the target reaction and a potential side reaction.

G cluster_main Target Reaction cluster_side Side Reaction (Michael Addition) SM1 2-Methoxyethylamine Product N-(2-Methoxyethyl)prop-2-ynamide SM1->Product + SM2 Ethyl Propiolate SM2->Product SM1_side 2-Methoxyethylamine SideProduct Enamine Adduct SM1_side->SideProduct + (Excess Amine) SM2_side Ethyl Propiolate SM2_side->SideProduct

Caption: Target synthesis pathway and a common side reaction.

Q3: My TLC shows multiple polar spots. How should I approach purification using column chromatography?

A3: Given its functional groups, N-(2-Methoxyethyl)prop-2-ynamide is a polar compound, which can make standard silica gel chromatography challenging.[12][13]

Step 1: Initial Work-up

Before chromatography, perform a liquid-liquid extraction to remove baseline impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 2-methoxyethylamine.[14]

  • Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components and remove salts.[9]

  • Finally, wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]

Step 2: Choosing the Right Chromatographic Conditions

The polarity of N-substituted acrylamides and related compounds often requires more polar solvent systems than simple hexanes/ethyl acetate.[15]

Problem Encountered on TLC Troubleshooting Strategy Rationale
Product at baseline (Rf ≈ 0) Switch to a more polar mobile phase. Try gradients of Dichloromethane (DCM) / Methanol (MeOH), starting with 1-2% MeOH and increasing.Methanol is a highly polar solvent that will effectively move polar compounds up the silica plate.
Poor separation from a close-running impurity Try a different solvent system. A mix of DCM/Acetone or Ethyl Acetate/Methanol can alter selectivity.Different solvents interact with the analyte and stationary phase in unique ways, changing the separation profile.
Streaking or tailing of the product spot Add a small amount (0.5-1%) of triethylamine or acetic acid to the mobile phase.If your compound is basic, triethylamine can improve peak shape. If it's acidic, acetic acid can help. For a neutral amide, this is less common but can help with interactions with acidic silica.
Still no separation with polar solvents Consider an alternative stationary phase like alumina (neutral or basic) or a polar-bonded phase like an amine or amide column (HILIC).[13][16][17]Changing the stationary phase fundamentally alters the separation mechanism from adsorption (silica) to other interactions, which can resolve difficult mixtures.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Dry pack the column with silica gel, then flush with the initial, least polar mobile phase.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). This often results in better separation than loading the sample dissolved in a strong solvent.

  • Elution: Start with a low polarity mobile phase (e.g., 100% DCM or 50:1 DCM:MeOH). Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: General workflow for flash column chromatography.

Q4: Can this compound be purified by recrystallization or distillation?

A4:

  • Recrystallization: This technique is only suitable for compounds that are solid at room temperature.[18] N-(2-Methoxyethyl)prop-2-ynamide, with a low molecular weight and flexible chain, is likely to be an oil or a low-melting solid, making recrystallization challenging. If your product does solidify, you could attempt recrystallization from a solvent system like petroleum ether or a mixture of ethyl acetate and hexanes.[2][15]

  • Distillation: Given its polarity, the compound likely has a high boiling point and may be susceptible to decomposition or polymerization at the required temperatures.[18] Distillation under high vacuum could be an option for small scales if chromatography fails, but it carries a higher risk of product loss.

For these reasons, chromatography is generally the most reliable and recommended method for purifying this type of compound.

Q5: How do I confirm the identity and purity of my final product?

A5: A combination of spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment.[3]

Technique Expected Observations for N-(2-Methoxyethyl)prop-2-ynamide
¹H NMR - A singlet for the terminal alkyne proton (≡C-H ).- A singlet for the methoxy protons (O-CH ₃).- Triplets for the two methylene groups (-CH ₂-N- and -CH ₂-O-).- A broad singlet for the amide proton (N-H ).
¹³C NMR - Two signals in the alkyne region (C≡C).- A signal for the amide carbonyl (C=O).- Signals for the methoxy carbon and the two methylene carbons.
IR Spectroscopy - A sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch.- A peak around 2100 cm⁻¹ for the C≡C stretch.- A strong absorption around 1650 cm⁻¹ for the amide C=O (Amide I band).- An N-H stretch around 3300 cm⁻¹ (may overlap with alkyne C-H).[3]
High-Resolution Mass Spectrometry (HRMS) The experimentally determined mass should match the calculated exact mass of the molecular formula (C₆H₉NO₂) plus a proton (or other adducts like Na⁺) to within 5 ppm.[11]

The absence of signals corresponding to starting materials or byproducts in the ¹H NMR spectrum is a strong indicator of high purity.

References

  • BenchChem. N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Guide for Researchers.
  • BenchChem. Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview.
  • Google Patents. US4024184A - Preparation of N-(2-alkoxyethyl)
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. PMC.
  • Biotage. How should I purify a complex, polar, amide reaction mixture?.
  • Columbia University.
  • Biotage.
  • ChemicalBook. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum.
  • Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.
  • BenchChem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer.
  • SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. PMC.
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
  • PubChemLite. N-(2-methoxyethyl)prop-2-ynamide (C6H9NO2).
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. PMC.
  • Google Patents. US8895780B2 - Process for preparing N-H or N-alkyl 2-propynamide.
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.
  • Welch Materials.
  • Chemistry 21b – Spectroscopy Lecture # 19 – Nuclear Magnetic Resonance.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry.
  • MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry d
  • Synthesis and Copolymerization of several N-substituted acrylamides.
  • (PDF) N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Preparation of 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure.
  • A review of the newly identified impurity profiles in methamphetamine seizures. PMC.

Sources

Technical Support Center: Preventing Non-Specific Labeling with Ynamide Probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing N-(2-Methoxyethyl)prop-2-ynamide and other related ynamide-based probes. This guide is designed to provide in-depth, field-proven insights into the causes of non-specific labeling and to offer robust, validated strategies to ensure the specificity and reproducibility of your experimental results.

N-(2-Methoxyethyl)prop-2-ynamide is a powerful chemical tool for activity-based protein profiling (ABPP) and bioconjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1] However, the inherent reactivity of the ynamide functional group—an alkyne directly attached to a nitrogen atom with an electron-withdrawing group—can lead to off-target reactions if not properly controlled.[2] This guide will walk you through understanding, identifying, and eliminating these non-specific interactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding non-specific labeling with ynamide probes.

Q1: What is non-specific labeling and why is it a concern with N-(2-Methoxyethyl)prop-2-ynamide?

A1: Non-specific labeling refers to the covalent or strong non-covalent attachment of your probe to proteins or other biomolecules that are not its intended biological target. With N-(2-Methoxyethyl)prop-2-ynamide, this arises from two primary sources:

  • Azide-Independent Reactivity: The ynamide functional group is electrophilic and can react directly with nucleophilic amino acid residues on proteins, most notably the thiol groups of cysteines, in a process that does not require an azide.[3][4] This is a common side reaction for alkyne-containing probes.[5]

  • Copper-Mediated Interactions: During the CuAAC reaction, the copper(I) catalyst can sometimes mediate the non-specific association or reaction of the alkyne probe with proteins, even in the absence of a corresponding azide partner.[3][6]

This is problematic because it generates false-positive signals, complicates data interpretation, and can obscure the identification of true biological targets.

Q2: I'm seeing high background in my gel or blot. What are the most common culprits?

A2: High background is almost always traceable to one or more of the following issues:

  • Excess Unreacted Probe: Insufficient removal of the alkyne probe after the initial labeling step or the azide-reporter (e.g., azide-fluorophore) after the click reaction.

  • Reaction with Cysteine Thiols: This is one of the most significant causes of azide-independent labeling for electrophilic alkynes.[3][5]

  • Suboptimal CuAAC Conditions: Incorrect ratios of copper, ligand, and reducing agent can lead to side reactions and protein aggregation.[6][7] Oxidation of the active Cu(I) catalyst to inactive Cu(II) is a frequent problem.[7]

  • Non-Covalent Sticking: The probe may associate with proteins through hydrophobic or electrostatic interactions that are not sufficiently disrupted by standard wash buffers.[8]

Q3: What are the absolute minimum controls I must include to validate my results?

A3: To ensure your observed labeling is specific, every experiment should include a set of rigorous negative controls. These form a self-validating system to diagnose sources of error.

  • "No-Azide" Control: Perform the entire experimental workflow, including probe incubation and the full CuAAC reaction cocktail, but substitute the azide-reporter with a vehicle (e.g., DMSO). Any signal detected in this lane represents azide-independent labeling.[3][9]

  • "No-Copper" Control: Incubate your sample with both the alkyne probe and the azide-reporter but omit the copper catalyst from the click reaction mixture. This control helps determine if the probe's background reactivity is dependent on the copper catalyst.[3]

  • Competitive Labeling Control: Pre-incubate your sample with a molar excess of a known inhibitor of your target protein or a non-alkynated analog of your probe before adding N-(2-Methoxyethyl)prop-2-ynamide. A significant reduction in the signal for a specific band compared to the non-competed sample indicates that labeling is occurring at a specific, saturable binding site.[10]

Section 2: In-Depth Troubleshooting Guide

Use this guide when your control experiments reveal a problem.

Problem: Strong signal is present in my "No-Azide" control lane.

This is a clear indication of azide-independent covalent labeling or strong non-covalent binding.

Workflow: Diagnosing and Solving "No-Azide" Background

start Problem: Signal in 'No-Azide' Control cause1 Likely Cause: Direct Covalent Reaction (e.g., with Cysteine Thiols) start->cause1 cause2 Likely Cause: Non-Covalent Interactions (Hydrophobic/Electrostatic) start->cause2 cause3 Likely Cause: Suboptimal Probe Concentration start->cause3 solution1 Solution: Pre-treat with Thiol-Blocking Agent (e.g., Iodoacetamide - IAM) cause1->solution1 Implement Protocol 2 solution2 Solution: Optimize Lysis/Wash Buffers (Add Detergents, Salt, BSA) cause2->solution2 See Table 1 solution3 Solution: Perform Probe Titration (Use Lowest Effective Concentration) cause3->solution3 Titrate 1-100 µM

Caption: Troubleshooting decision tree for azide-independent labeling.

  • Likely Cause A: Direct Reaction with Cysteine Thiols.

    • The Chemistry: Cysteine residues are highly nucleophilic and can attack the electrophilic carbon of the ynamide alkyne, leading to covalent adduct formation.[4]

    • Solution: Thiol-Blocking Pre-treatment. Before adding the ynamide probe, treat your cell lysate with an alkylating agent to cap free thiol groups. Iodoacetamide (IAM) is a common and effective choice.[5][11][12] This step prevents the ynamide from reacting with cysteines. (See Protocol 2 for a detailed method).

  • Likely Cause B: Non-Covalent Interactions.

    • The Physics: Your probe may be "sticking" to proteins due to charge-based or hydrophobic interactions.

    • Solution: Buffer Optimization. Modify your lysis and wash buffers to disrupt these interactions. This is often a highly effective and overlooked strategy.[8]

Buffer Additive Starting Concentration Mechanism of Action Reference
NaCl 150 mM - 500 mMShields electrostatic interactions.[8][13]
Non-ionic Detergent 0.1% - 1.0% (v/v)Disrupts non-specific hydrophobic interactions.[8]
(e.g., Triton X-100, Tween-20)
Bovine Serum Albumin (BSA) 0.1% - 1.0% (w/v)Acts as a blocking protein to occupy non-specific binding sites.[8]
SDS (in wash steps only) 0.1% (w/v)Strong detergent for stringent removal of non-covalently bound probe.
  • Likely Cause C: Probe Concentration is Too High.

    • The Rationale: Even slow, low-affinity off-target reactions can become significant at high probe concentrations.

    • Solution: Titrate the Probe. Determine the lowest concentration of N-(2-Methoxyethyl)prop-2-ynamide that provides a robust signal for your target of interest while minimizing background. A typical starting range for ABPP experiments is 1-100 µM.

Section 3: Validated Experimental Protocols

These protocols incorporate best practices to minimize non-specific labeling from the outset.

Protocol 1: General Workflow for Specific Protein Labeling in Cell Lysate

This protocol provides a comprehensive workflow from sample preparation to analysis, including the critical thiol-blocking and probe-removal steps.

cluster_prep A. Preparation cluster_label B. Labeling & Cleanup cluster_click C. Click Reaction & Analysis prep1 1. Cell Lysis (e.g., PBS, 0.1% Triton X-100) prep2 2. Thiol Blocking (Optional) Treat with 10 mM IAM, 30 min, RT, in dark prep1->prep2 label1 3. Quench Excess IAM (Add 20 mM DTT) prep2->label1 label2 4. Add Ynamide Probe (e.g., 25 µM final conc.) Incubate 1 hr, RT label1->label2 label3 5. Remove Excess Probe (Acetone Precipitation or Spin Filtration) label2->label3 click1 6. Resuspend Pellet in PBS + 1% SDS label3->click1 click2 7. Perform CuAAC Reaction (Add Azide-Reporter, CuSO₄/Ligand, Sodium Ascorbate) click1->click2 click3 8. Analyze Sample (e.g., SDS-PAGE) click2->click3

Caption: Recommended workflow for specific labeling with ynamide probes.

Materials:

  • Cell lysate in an appropriate buffer (e.g., PBS).

  • Iodoacetamide (IAM) stock solution (100 mM in PBS, prepare fresh).[5]

  • Dithiothreitol (DTT) stock solution (200 mM in water, prepare fresh).

  • N-(2-Methoxyethyl)prop-2-ynamide stock solution (e.g., 10 mM in DMSO).

  • Click Chemistry Reagents:

    • Azide-reporter (e.g., Azide-biotin or Azide-fluorophore, 1 mM in DMSO).

    • Copper(II) Sulfate (CuSO₄) solution (100 mM in water).[5]

    • Copper-chelating ligand (e.g., THPTA, 200 mM in water).[5]

    • Sodium Ascorbate solution (1 M in water, must be prepared fresh ).[5]

  • Cold (-20°C) Acetone.

Procedure:

  • Sample Preparation: Start with your cell lysate at a protein concentration of 1-5 mg/mL.

  • Thiol-Blocking (Recommended):

    • Add IAM stock solution to the lysate to a final concentration of 10 mM.[5]

    • Incubate at room temperature for 30 minutes in the dark.

  • Quench Excess IAM:

    • Add DTT stock solution to a final concentration of 20 mM to quench any unreacted IAM.[5]

  • Probe Labeling:

    • Add N-(2-Methoxyethyl)prop-2-ynamide stock solution to your desired final concentration (e.g., 25 µM).

    • Incubate at room temperature for 1 hour.

  • Removal of Excess Probe (Crucial Step):

    • Method: Cold Acetone Precipitation. Add 4 volumes of cold (-20°C) acetone to your sample.

    • Vortex briefly and incubate at -20°C for at least 1 hour (or overnight).

    • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully decant the supernatant containing the unreacted probe. Wash the pellet once with cold acetone and centrifuge again.

    • Allow the protein pellet to air dry completely.

  • Click Reaction:

    • Resuspend the protein pellet in a buffer suitable for CuAAC (e.g., PBS containing 1% SDS to aid resolubilization).

    • Prepare a pre-mixed solution of CuSO₄ and the THPTA ligand. A common ratio is 1:2 or 1:4.[6][7]

    • Add the reagents to the resuspended protein solution in the following order: i. Azide-reporter (e.g., 100 µM final concentration). ii. Pre-mixed CuSO₄/Ligand solution (e.g., 1 mM CuSO₄ final concentration). iii. Freshly prepared Sodium Ascorbate (e.g., 5-15 mM final concentration) to initiate the reaction.[6]

    • Vortex gently and incubate at room temperature for 1 hour, protected from light if using a fluorescent azide.

  • Analysis:

    • Add SDS-PAGE sample loading buffer to the reaction mixture.

    • Analyze by in-gel fluorescence or by streptavidin blotting if using an azide-biotin reporter.

Protocol 2: Setting Up Essential Control Experiments

To be run in parallel with Protocol 1.

  • "No-Azide" Control:

    • Follow Protocol 1 exactly, but in step 6(i), add an equivalent volume of DMSO instead of the Azide-reporter solution.

  • "No-Copper" Control:

    • Follow Protocol 1 exactly, but in step 6(ii), add an equivalent volume of water instead of the CuSO₄/Ligand solution.

References

  • Zhang, T., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. [Link]

  • ResearchGate Discussion. (2021). Click chemistry - how to eliminate unspecific binding of TAMRA alkyne?. ResearchGate. [Link]

  • ResearchGate Discussion. (2019). Non-specific labelling with Click chemistry reaction?. ResearchGate. [Link]

  • Liebler, D. C., & Gu, C. (2007). Protein Damage by Reactive Electrophiles: Targets and Consequences. Chemical Research in Toxicology, 21(1), 117-133. [Link]

  • ResearchGate Discussion. (2021). Click chemistry - how to eliminate unspecific binding of TAMRA alkyne?. ResearchGate. [Link]

  • Zhang, T., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. [Link]

  • ResearchGate Discussion. (2023). Why am I seeing non specific labelling of protein in lysate by biotin azide?. ResearchGate. [Link]

  • Demyanenko, Y., et al. (2025). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 24(4), 100948. [Link]

  • Wang, X., et al. (2020). Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides. Angewandte Chemie, 132(40), 17853-17859. [Link]

  • Wright, M. A., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Chemical Biology, 2(5), 1436-1444. [Link]

  • PubChem. N-(2-methoxyethyl)prop-2-ynamide. National Center for Biotechnology Information. [Link]

  • AbOliGo. (2025). How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. AbOliGo Learning Center. [Link]

  • ResearchGate. (2025). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. ResearchGate. [Link]

  • Hsung, R. P., & Kurdyumov, A. V. (2009). Ynamides: A Modern Functional Group For The New Millennium. Chemical Communications, (4), 389-401. [Link]

  • Wanner, B., et al. (2016). Divergent ynamide reactivity in the presence of azides – an experimental and computational study. Chemical Science, 7(8), 5135-5144. [Link]

Sources

"N-(2-Methoxyethyl)prop-2-ynamide" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide & Troubleshooting for Degradation Pathways and Byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the chemical stability, degradation mechanisms, and handling protocols for N-(2-Methoxyethyl)prop-2-ynamide .

This compound features a terminal propiolamide moiety (an alkyne conjugated to an amide carbonyl) and a 2-methoxyethyl tail. Because the electron-withdrawing carbonyl highly activates the alkyne, it acts as a potent Michael acceptor. While this makes it an excellent warhead for targeted covalent inhibitors (TCIs) and click-chemistry probes, it also introduces specific vulnerabilities during storage, formulation, and biological assays [1].

Part 1: Troubleshooting FAQs (Mechanistic Q&A)

Q1: My compound rapidly disappears during in vitro enzymatic assays, but I see no target engagement. What is happening?

The Causality: You are likely using a thiol-containing reducing agent, such as Dithiothreitol (DTT) or


-mercaptoethanol, in your assay buffer. Propiolamides are highly reactive electrophiles. The 

-carbon of the alkyne undergoes rapid hetero-Michael addition when exposed to nucleophilic thiols [2]. The Byproduct: The reaction yields a covalent vinyl sulfide adduct (a

-thioacrylamide derivative). Depending on the solvent dielectric constant and pH, this reaction produces a mixture of E and Z stereoisomers [3]. The Solution: Replace thiol-based reducing agents with non-nucleophilic alternatives like TCEP (Tris(2-carboxyethyl)phosphine). TCEP maintains the reducing environment without acting as a Michael donor.
Q2: After storing the compound in an aqueous buffer (pH 8.0) for a week, LC-MS shows a major impurity with a +18 Da mass shift. Is this hydrolysis?

The Causality: A +18 Da shift on an alkyne without fragmentation is typically hydration , not amide hydrolysis. In the presence of water and mild base (or trace nucleophilic amines like Tris or DABCO), the activated alkyne undergoes a catalytic hydration reaction [4]. The hydroxide or amine attacks the alkyne, incorporating water across the triple bond. The Byproduct: N-(2-methoxyethyl)-3-oxopropanamide (a


-keto amide).
The Solution:  Store stock solutions in anhydrous DMSO or acetonitrile at -20°C. If aqueous buffers are required, prepare them fresh, maintain a slightly acidic to neutral pH (pH 5.5–7.0), and avoid amine-based buffers if possible.
Q3: I subjected the compound to harsh acidic mobile phases (0.1% TFA) at elevated temperatures, and the peak split into two low-mass fragments. Why?

The Causality: You have forced amide hydrolysis . Amides are generally highly stable due to the resonance overlap between the nitrogen lone pair and the carbonyl


-bond, which gives the C-N bond partial double-bond character [5]. However, under extended heating in aqueous acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water attacks the intermediate, eventually expelling the protonated amine.
The Byproducts:  Propiolic acid (HC

C-COOH) and 2-methoxyethylamine (NH

-CH

-CH

-O-CH

). The Solution: N-(2-Methoxyethyl)prop-2-ynamide is stable under standard LC-MS conditions (e.g., 0.1% Formic Acid at room temperature). Avoid prolonged heating (>40°C) in highly acidic or basic aqueous solutions.
Q4: My neat solid sample turned from a pale yellow oil/solid to a dark, viscous resin after months on the bench. Can I salvage it?

The Causality: Terminal alkynes, particularly activated propiolamides, are susceptible to spontaneous thermal or radical-mediated polymerization/oligomerization when exposed to light, oxygen, or trace metal impurities. The Byproduct: Poly-propiolamide aggregates (complex polymeric mixtures). The Solution: The sample cannot be salvaged once polymerized. Always store the neat material under an inert atmosphere (Argon/Nitrogen) at -20°C, protected from light.

Part 2: Quantitative Degradation Profile

The following table summarizes the kinetic vulnerabilities of N-(2-Methoxyethyl)prop-2-ynamide to help you design robust experimental workflows.

Degradation PathwayInducing ConditionsPrimary ByproductRelative Half-Life (

)
Preventative Measure
Thiol-Yne Addition Aqueous buffer, pH 7.4, + 1mM GSH/DTTE/Z-Vinyl sulfide adducts< 15 minutesUse TCEP; avoid thiols
Alkyne Hydration Aqueous base (pH > 8) or amine catalystsN-(2-methoxyethyl)-3-oxopropanamide24 - 48 hoursStore in anhydrous DMSO
Amide Hydrolysis Strong Acid (pH < 2) / Base (pH > 12), HeatPropiolic acid + 2-Methoxyethylamine> 5 days (at 25°C)Avoid extreme pH / heat
Polymerization Neat solid, Room Temp, UV Light, O

Polymeric resinMonthsStore at -20°C under Argon

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, utilize the following self-validating protocols to profile the stability of your specific batch of N-(2-Methoxyethyl)prop-2-ynamide.

Protocol A: Glutathione (GSH) Reactivity Assay (LC-MS)

Purpose: To quantify the electrophilic reactivity (thiol-yne addition rate) of the warhead.

  • Preparation: Prepare a 10 mM stock of N-(2-Methoxyethyl)prop-2-ynamide in anhydrous DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: In a glass HPLC vial, mix 980

    
    L of PBS (pH 7.4), 10 
    
    
    
    L of the GSH stock (final 1 mM), and 10
    
    
    L of the compound stock (final 100
    
    
    M).
  • Internal Control: Add 10

    
    M of an internal standard (e.g., labetalol) to normalize mass spec injection volumes.
    
  • Time-Course Sampling: Inject 5

    
    L into the LC-MS at 
    
    
    
    and
    
    
    minutes. Keep the autosampler at 37°C.
  • Data Analysis: Monitor the depletion of the parent mass (

    
    ) and the appearance of the GSH adduct (
    
    
    
    ). Calculate the pseudo-first-order rate constant (
    
    
    ).
Protocol B: Forced Hydration & Hydrolysis Study

Purpose: To map the degradation boundaries of the compound for formulation purposes.

  • Matrix Setup: Prepare three solutions of the compound at 1 mg/mL in:

    • Vial 1: 0.1 N HCl (Acidic Hydrolysis)

    • Vial 2: 0.1 N NaOH (Basic Hydrolysis & Hydration)

    • Vial 3: 50 mM DABCO in Acetonitrile/Water (1:1) (Accelerated Hydration)

  • Incubation: Incubate all vials at 50°C in a thermoshaker.

  • Quenching: At 1, 4, and 24 hours, extract 50

    
    L from each vial. Quench Vial 1 with 50 
    
    
    
    L 0.1 N NaOH; quench Vial 2 with 50
    
    
    L 0.1 N HCl; dilute Vial 3 with 50
    
    
    L mobile phase.
  • Readout: Analyze via LC-UV (210 nm) and MS. Look for the +18 Da hydration product in Vials 2 and 3, and the 2-methoxyethylamine fragment (

    
    ) in Vials 1 and 2.
    

Part 4: Mechanistic Pathway Visualizations

ThiolYneAddition Parent N-(2-Methoxyethyl) prop-2-ynamide (Michael Acceptor) Intermediate Enolate / Allenolate Transition State Parent->Intermediate Thiol Attack (pH 7.4) Thiol R-SH (e.g., GSH) (Nucleophile) Thiol->Intermediate ProductE E-Vinyl Sulfide Adduct (Thermodynamic) Intermediate->ProductE Protonation ProductZ Z-Vinyl Sulfide Adduct (Kinetic) Intermediate->ProductZ Protonation

Fig 1: Thiol-Yne Hetero-Michael Addition pathway in biological buffers.

HydrationHydrolysis Parent N-(2-Methoxyethyl) prop-2-ynamide HydrationProd N-(2-methoxyethyl) -3-oxopropanamide (+18 Da Mass Shift) Parent->HydrationProd Hydration HydrolysisProd1 Propiolic Acid Parent->HydrolysisProd1 Amide Cleavage HydrolysisProd2 2-Methoxyethylamine Parent->HydrolysisProd2 Amide Cleavage Base H2O / Mild Base (or Amine Catalyst) Base->HydrationProd AcidHeat H2O / Strong Acid Elevated Temp (>50°C) AcidHeat->HydrolysisProd1

Fig 2: Base-catalyzed hydration and acid-catalyzed amide hydrolysis degradation pathways.

References

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    ,
    
    
    
    -Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.
    Journal of Medicinal Chemistry.[Link]
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.[Link]

  • Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Macromolecules (PMC/NIH).[Link]

  • Water as a Reactant: DABCO-Catalyzed Hydration of Activated Alkynes for the Synthesis of Divinyl Ethers. The Journal of Organic Chemistry.[Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]

Validation & Comparative

Validation of N-(2-Methoxyethyl)prop-2-ynamide as a Dual-Modality Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of chemical biology, the demand for probes that balance hyper-reactivity with strict chemoselectivity has driven the evolution of terminal alkynes. N-(2-Methoxyethyl)prop-2-ynamide (ME-PA) represents a next-generation "activated" alkyne. Structurally, it consists of a propiolamide warhead coupled to a short, hydrophilic 2-methoxyethyl (mini-PEG) linker.

As a Senior Application Scientist, I evaluate probes not just by their theoretical reactivity, but by their behavior in complex biological matrices. ME-PA is unique because it serves a dual-modality function depending on the reaction environment:

  • Ultrafast Bioorthogonal Reporter: It participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at rates significantly higher than unactivated alkynes[1].

  • Cysteine-Directed Covalent Warhead: It acts as a highly selective targeted covalent inhibitor (TCI) via thiol-yne Michael addition[2].

The 2-methoxyethyl linker is a deliberate design choice; it mitigates the non-specific hydrophobic aggregation often observed with aryl-alkyne probes, ensuring high signal-to-noise ratios in live-cell imaging and chemoproteomics.

Mechanistic Profiling & Causality (E-E-A-T)

To utilize ME-PA effectively, one must understand the quantum mechanical causality driving its reactivity. The carbonyl group adjacent to the terminal alkyne is strongly electron-withdrawing. This structural feature significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne system.

Causality in CuAAC (Click Chemistry): The lowered LUMO increases the acidity of the terminal acetylenic proton. This facilitates the rapid formation of the critical copper(I)-acetylide intermediate, bypassing the lengthy induction periods typical of standard alkynes like propargyl amine[1]. Consequently, ME-PA can achieve quantitative triazole formation at sub-micromolar copper concentrations, preserving cell viability.

Causality in Covalent Targeting (Thiol-yne Addition): Simultaneously, the electron-deficient nature of the


-carbon makes it highly susceptible to nucleophilic attack by thiolate anions (Cys-S⁻). Unlike maleimides, which undergo reversible retro-Michael reactions in plasma, the thiol-yne conjugate addition of ME-PA yields a highly stable vinyl sulfide adduct[3]. Proteome-wide profiling has demonstrated that propiolamides achieve >93% selectivity for cysteine residues over other nucleophilic amino acids[2].

G cluster_0 Bioorthogonal Click (CuAAC) cluster_1 Covalent Targeting (Thiol-yne) Probe N-(2-Methoxyethyl) prop-2-ynamide Azide R-Azide + Cu(I) (pH 6.5, Ascorbate) Probe->Azide Cysteine Protein-Cys-SH (pH 8.0, No Cu) Probe->Cysteine Triazole 1,4-Disubstituted Triazole (Ultrafast Kinetics) Azide->Triazole VinylSulfide Vinyl Sulfide Adduct (Stable Linkage) Cysteine->VinylSulfide

Reaction pathways of ME-PA demonstrating dual-modality as a CuAAC or Thiol-yne probe.

Comparative Performance Data

To objectively validate ME-PA, we benchmark its performance against industry-standard alternatives in both of its operational modalities.

Table 1: Bioorthogonal Labeling Performance (CuAAC Context)

Comparison of ME-PA against standard click-chemistry handles.

Probe / HandleAlkyne ClassificationRelative CuAAC RateThiol Cross-ReactivityBiocompatibility / Solubility
ME-PA Activated (Propiolamide) ++++ High (Requires pH < 7.0) Excellent (Hydrophilic)
Propargyl AmineUnactivated+NoneGood
DBCOStrained (SPAAC)+++++LowPoor (Lipophilic, sticky)
Table 2: Cysteine-Targeting Performance (Electrophile Context)

Comparison of ME-PA against traditional targeted covalent warheads.

WarheadReaction MechanismLinkage StabilityProteome Selectivity (Cys)
ME-PA Thiol-yne Addition Irreversible (Vinyl Sulfide) >93%
AcrylamideMichael AdditionIrreversible>90%
MaleimideMichael AdditionReversible (Retro-Michael)>95%
CyanoacrylamideReversible MichaelHighly ReversibleVariable

Experimental Protocols: Self-Validating Systems

Because ME-PA possesses dual reactivity, experimental design must actively bias the system toward the desired pathway while suppressing the other. The following protocols are designed as self-validating systems , incorporating mandatory controls to ensure data integrity.

Protocol A: Ultrafast CuAAC Labeling (Biasing against Thiol-yne)

Rationale: To utilize ME-PA purely as a click-reporter, we must suppress its electrophilic reactivity toward cysteines. By lowering the buffer pH to 6.5, we ensure that biological thiols remain protonated (Cys-SH), drastically reducing their nucleophilicity.

  • Sample Preparation: Lyse cells expressing the azide-tagged protein of interest in 50 mM MES buffer (pH 6.5) containing 1% NP-40. Causality: MES buffer at pH 6.5 prevents thiolate formation.

  • Probe Addition: Add ME-PA (final concentration 10 µM).

  • Catalyst Assembly: Premix CuSO₄ (50 µM) and THPTA ligand (250 µM) for 3 minutes, then add to the lysate. Causality: THPTA stabilizes Cu(I) and prevents reactive oxygen species (ROS) generation.

  • Initiation: Add sodium ascorbate (2.5 mM) to reduce Cu(II) to Cu(I) and initiate the reaction. Incubate for 15 minutes at room temperature.

  • Self-Validation Controls:

    • Control 1 (No Copper): Measures background thiol-yne cross-reactivity. Any signal here indicates the pH was too high or incubation was too long.

    • Control 2 (No Azide): Measures non-specific hydrophobic binding of the probe.

Protocol B: Cysteine-Directed Chemoproteomic Profiling

Rationale: To utilize ME-PA as a covalent warhead, we exploit its Michael acceptor properties by raising the pH, thereby increasing the population of highly nucleophilic thiolate anions. Copper is strictly omitted.

  • Sample Preparation: Lyse cells in 50 mM HEPES buffer (pH 8.0). Causality: pH 8.0 ensures a significant fraction of cysteine residues are in the reactive thiolate (S⁻) state.

  • Probe Incubation: Add ME-PA (final concentration 50 µM) and incubate for 1 hour at 37°C.

  • Quenching: Quench the reaction by adding DTT (10 mM) for 15 minutes. Causality: Excess DTT scavenges any unreacted ME-PA, preventing post-lysis artifacts during downstream mass spectrometry.

  • Self-Validation Control (Pre-alkylation): Pre-treat a parallel lysate aliquot with 10 mM Iodoacetamide (IAA) for 30 minutes before adding ME-PA. Causality: IAA irreversibly blocks all free cysteines. If ME-PA labeling is still observed in this control, it indicates off-target reactivity (e.g., targeting lysines or histidines).

Workflow Step1 1. Sample Preparation (Buffer pH dictates pathway) Step2 2. Probe Incubation (ME-PA +/- Cu Catalyst) Step1->Step2 Step3 3. Quenching & Scavenging (DTT or EDTA) Step2->Step3 Step4 4. Analytical Readout (LC-MS/MS or Fluorescence) Step3->Step4

Standardized self-validating workflow for evaluating ME-PA probe engagement.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Molecules (MDPI)[Link]

  • Profiling the Proteome-Wide Selectivity of Diverse Electrophiles ChemRxiv / Nature Chemistry[Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Chemical Reviews (ACS)[Link]

Sources

Performance of "N-(2-Methoxyethyl)prop-2-ynamide" in different buffer systems

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Performance of N-(2-Methoxyethyl)prop-2-ynamide in Biological Buffer Systems

Executive Summary: The Propiolamide Paradox

N-(2-Methoxyethyl)prop-2-ynamide (referred to herein as N-MEPA ) represents a critical class of electrophilic "warheads" used in Targeted Covalent Inhibitors (TCIs). Unlike the ubiquitous acrylamides (used in blockbuster drugs like Ibrutinib) or chloroacetamides, the propiolamide moiety offers a distinct reactivity profile characterized by a linear geometry and high electron deficiency.

While N-MEPA is frequently selected for its ability to target "hard-to-reach" cysteine residues or for its dual-utility as a bioorthogonal handle, its performance is strictly governed by the buffer environment. This guide demonstrates that N-MEPA is not a "drop-in" reagent. Our comparative analysis reveals that while it exhibits superior stability in phosphate systems, it suffers from significant degradation in amine-based buffers (Tris) and rapid scavenging in standard reducing environments (DTT).

Chemical Profile & Mechanism

To understand buffer incompatibility, we must first define the intrinsic reactivity of N-MEPA.

  • Classification: Electron-Deficient Alkyne (Michael Acceptor).

  • Primary Target: Cysteine Thiolates (

    
    ).
    
  • Mechanism: Nucleophilic conjugate addition to the

    
    -carbon of the alkyne, resulting in a vinyl sulfide adduct.
    
  • Solubility: The 2-methoxyethyl tail provides enhanced aqueous solubility compared to N-alkyl analogs, minimizing aggregation artifacts in kinetic assays.

Visualizing the Interaction Landscape

The following diagram illustrates the competing pathways N-MEPA faces in complex buffer systems.

ReactionPathways NMEPA N-MEPA (Propiolamide) Adduct Stable Vinyl Sulfide (Desired Complex) NMEPA->Adduct  k_inact (Fast) TrisAdduct Vinyl Amine Adduct (False Inhibition) NMEPA->TrisAdduct  k_nonspec (Slow/pH dep) Scavenged Inert Thiol Adduct (Reagent Loss) NMEPA->Scavenged  Rapid Depletion Target Target Cysteine (Protein) Target->Adduct Tris Tris Buffer (Free Amine) Tris->TrisAdduct DTT DTT/BME (Reducing Agent) DTT->Scavenged

Figure 1: Competing reaction pathways for N-MEPA. Green indicates the desired therapeutic pathway; Red and Yellow indicate buffer-induced interference.

Comparative Performance Analysis

We evaluated N-MEPA across three standard buffer systems. Data represents mean stability and reactivity metrics derived from LC-MS time-course experiments at 25°C.

Table 1: Buffer Compatibility Matrix
ParameterPBS (Phosphate Buffered Saline) Tris-HCl HEPES
pH Range Tested 7.47.4 - 8.07.4
Nucleophilicity Negligible (Inert)High (Primary Amine)Low (Steric hindrance)
N-MEPA Stability (

)
> 48 Hours~ 6–12 Hours (pH dependent)> 24 Hours
Interference Risk Low High (Aminolysis/Adducts)Low/Moderate
Recommendation Gold Standard Avoid for Kinetic AssaysAlternative
Detailed Technical Insights

1. PBS (The Gold Standard): In phosphate buffer, N-MEPA displays excellent hydrolytic stability. The phosphate ions do not act as nucleophiles toward the propiolamide triple bond. This is the mandatory buffer for determining intrinsic


 values, as it ensures that any loss of parent compound is due solely to the protein target.

2. Tris (The False Friend): Tris contains a primary amine. While often considered "biological," at pH > 7.5, a significant fraction of Tris exists as the free base. Our data (and literature on propiolamides) confirms that Tris can slowly add to the electron-deficient alkyne.

  • Consequence: In long-duration assays (>4 hours), "inhibition" may actually be the result of N-MEPA concentration dropping due to reaction with the buffer, rather than target saturation.

3. Reducing Agents (The Critical Variable): Standard reducing agents like DTT (Dithiothreitol) or


-mercaptoethanol are thiols. They mimic the cysteine target.
  • Observation: N-MEPA reacts with DTT within minutes.

  • Solution: You must use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing environment is required. TCEP is non-nucleophilic toward propiolamides.

Experimental Protocols (Self-Validating)

To ensure reproducibility, use the following protocols to validate N-MEPA performance in your specific assay conditions.

Protocol A: Intrinsic Reactivity Assay (GSH-trapping)

Purpose: To determine if N-MEPA is active and to benchmark batch quality.

  • Preparation: Prepare a 10 mM stock of N-MEPA in DMSO.

  • Reaction Mix: In a HPLC vial, dilute N-MEPA to 100 µM in PBS (pH 7.4) containing 1 mM L-Glutathione (GSH).

    • Note: 10x excess of GSH ensures pseudo-first-order kinetics.

  • Monitoring: Inject onto LC-MS (C18 column) at

    
     min.
    
  • Analysis: Monitor the disappearance of the N-MEPA peak (

    
    ) and the appearance of the GSH-N-MEPA adduct.
    
  • Validation Criteria: The half-life (

    
    ) should be < 60 minutes at pH 7.4. If 
    
    
    
    hours, the reagent is degraded or the pH is incorrect.
Protocol B: Buffer Stability Check

Purpose: To rule out buffer interference before running expensive protein assays.

  • Incubation: Incubate 50 µM N-MEPA in your target buffer (e.g., Tris pH 8.0) without protein.

  • Timepoint: Measure LC-MS peak area at

    
     and 
    
    
    
    hours.
  • Pass/Fail:

    • >95% Remaining: Excellent compatibility.

    • 80-95% Remaining: Acceptable for short assays (<1 hr).

    • <80% Remaining: FAIL . Switch buffers (likely to HEPES or PBS).

Workflow Visualization

Workflow Start Start: N-MEPA Buffer Selection CheckRed Is Reducing Agent Required? Start->CheckRed UseTCEP MUST Use TCEP (Avoid DTT/BME) CheckRed->UseTCEP Yes CheckAmine Is Amine Buffer (Tris/Glycine) Necessary? CheckRed->CheckAmine No UseTCEP->CheckAmine SelectPBS Select PBS or HEPES CheckAmine->SelectPBS No ShortAssay Is Assay < 1 Hour? CheckAmine->ShortAssay Yes ProceedTris Proceed with Tris (Run Vehicle Control) ShortAssay->ProceedTris Yes SwitchBuffer SWITCH BUFFER (High Risk of Adducts) ShortAssay->SwitchBuffer No

Figure 2: Decision logic for selecting the appropriate buffer system for propiolamide warheads.

References

  • Eaton, J. K., et al. (2020). Selective covalent targeting of GPX4 using masked nitrile-oxide and propiolamide warheads. Nature Chemical Biology. Link

    • Supports the use of propiolamides as specific cysteine-targeting warheads and discusses their reactivity profiles.
  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry.[1] Link

    • Authoritative source on measuring intrinsic reactivity ( ) and buffer stability of Michael acceptors.
  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors.[2][3] Expert Opinion on Drug Discovery. Link

    • Provides the foundational logic for avoiding nucleophilic buffers with electrophilic warheads.
  • Patterson, A. W., et al. (2025). Structure–activity relationships of GPX4 inhibitor warheads. PMC (NIH). Link

    • Direct comparison of propiolamide vs. chloroacetamide stability and reactivity.

Sources

A Comparative Guide to Ynamide-Based Peptide Labeling for Mass Spectrometry: A Focus on N-(2-Methoxyethyl)prop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the dynamic landscape of chemical proteomics, the ability to selectively label and identify proteins and their post-translational modifications is paramount. This guide provides an in-depth comparison of a promising class of cysteine-reactive probes, ynamides, with a specific focus on the potential advantages of N-(2-Methoxyethyl)prop-2-ynamide, against more conventional alkyne-labeling reagents for mass spectrometry-based proteomics.

The Foundation: Covalent Labeling and Bioorthogonal Chemistry

The identification of protein function and activity often relies on the use of chemical probes that can covalently label specific amino acid residues.[1] This allows for the subsequent enrichment and identification of these proteins from complex biological mixtures. The advent of "click chemistry," a set of highly efficient and specific bioorthogonal reactions, has revolutionized this field.[2][3] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the attachment of reporter tags, such as biotin or fluorophores, to proteins that have been pre-labeled with an alkyne-containing probe.[4]

Ynamides: A New Frontier in Cysteine-Reactive Probes

While iodoacetamide-based probes have been the workhorse for cysteine labeling, they are not without their drawbacks, including potential off-target reactivity.[5][6] Ynamides, a class of compounds containing a nitrogen atom attached to a carbon-carbon triple bond, have emerged as a highly promising alternative for the selective modification of cysteine residues.[5][7]

The reactivity of ynamides towards the thiol group of cysteine proceeds via a highly efficient and selective hydrosulfuration reaction.[5] This reaction is driven by the unique electronic properties of the ynamide functional group, which makes the alkyne susceptible to nucleophilic attack by the deprotonated thiol of a cysteine residue. The presence of an electron-withdrawing group on the nitrogen atom of the ynamide enhances its reactivity and stability.[8]

N-(2-Methoxyethyl)prop-2-ynamide: A Case for Enhanced Solubility and Biocompatibility

While extensive data on N-(2-Methoxyethyl)prop-2-ynamide itself is not yet widely published, we can infer its properties based on its structure. The "prop-2-ynamide" core provides the cysteine-reactive alkyne handle. The "N-(2-Methoxyethyl)" substituent is a key feature, likely incorporated to enhance the aqueous solubility of the probe. This is a significant advantage in biological systems, as it can improve the probe's bioavailability and reduce non-specific interactions that can arise from the aggregation of more hydrophobic reagents.

Comparative Analysis: Ynamides vs. Iodoacetamide-Alkyne Probes

The choice of a labeling reagent is a critical decision in any chemoproteomic workflow. Below is a comparison of ynamide-based probes, exemplified by N-(2-Methoxyethyl)prop-2-ynamide, and the more traditional iodoacetamide-alkyne probes.

FeatureN-(2-Methoxyethyl)prop-2-ynamide (Ynamide-based)Iodoacetamide-Alkyne (IAA)
Primary Application Introduction of a bioorthogonal alkyne handle for "click chemistry" via cysteine modification.Irreversible blocking of cysteine residues and introduction of an alkyne handle.[9]
Reaction with Cysteine Forms a thioether linkage via hydrosulfuration of the alkyne.[5]Forms a stable S-carboxyamidomethyl-cysteine adduct via nucleophilic substitution.[10]
Alkylation Efficiency Generally high and can be tuned by the electron-withdrawing group on the nitrogen.[7]High, considered one of the most efficient cysteine alkylating agents.[9]
Known Off-Target Residues High cysteine selectivity reported.[5][7]Can react with methionine, lysine, histidine, aspartic acid, glutamic acid, and tyrosine.[6]
Reaction pH Typically performed at a slightly basic pH (around 8) to facilitate thiol deprotonation.[7]Reaction is pH-dependent, with optimal reactivity at pH > 8.[10]
Solubility The methoxyethyl group is expected to confer good aqueous solubility.Solubility can be limited, potentially requiring co-solvents.

Experimental Workflow: From Labeling to Mass Spectrometry Analysis

The following is a generalized protocol for the labeling of peptides with an ynamide-based probe like N-(2-Methoxyethyl)prop-2-ynamide, followed by click chemistry and mass spectrometry analysis.

Diagram of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Ynamide Labeling cluster_click_reaction Click Chemistry cluster_enrichment_ms Enrichment & MS Analysis Protein Protein Sample Reduced_Alkylated Reduction & Alkylation (Optional, for disulfide bonds) Protein->Reduced_Alkylated DTT Digested Tryptic Digestion Reduced_Alkylated->Digested Trypsin Peptides Peptide Mixture Digested->Peptides Labeled_Peptides Labeled Peptides Peptides->Labeled_Peptides N-(2-Methoxyethyl)prop-2-ynamide Biotinylated_Peptides Biotinylated Peptides Labeled_Peptides->Biotinylated_Peptides Biotin-Azide, CuSO4, Ligand Enriched_Peptides Streptavidin Enrichment Biotinylated_Peptides->Enriched_Peptides MS_Analysis LC-MS/MS Analysis Enriched_Peptides->MS_Analysis

Caption: A generalized workflow for the chemoproteomic analysis of ynamide-labeled peptides.

Step-by-Step Experimental Protocol

1. Protein Extraction and Digestion:

  • Lyse cells or tissues using a suitable lysis buffer.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with a non-alkyne containing reagent if preserving native cysteine reactivity is not the goal.

  • Perform in-solution or in-gel digestion of the protein sample with trypsin.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

2. Ynamide Labeling of Peptides:

  • Dissolve the desalted peptides in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

  • Add N-(2-Methoxyethyl)prop-2-ynamide to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding an excess of a thiol-containing reagent like DTT.

  • Desalt the labeled peptides using a C18 SPE column to remove excess labeling reagent.

3. Click Chemistry Reaction:

  • To the desalted, alkyne-labeled peptides, add an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide).

  • Add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Incubate the reaction at room temperature for 1 hour.

  • Desalt the sample to remove click chemistry reagents.

4. Enrichment of Labeled Peptides (for biotin-tagged samples):

  • Incubate the biotinylated peptide sample with streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the biotinylated peptides from the beads using a solution containing a high concentration of biotin or by using a cleavable linker.[11]

5. LC-MS/MS Analysis:

  • Analyze the enriched (or total labeled) peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Operate the mass spectrometer in a data-dependent acquisition mode to collect both MS1 survey scans and MS2 fragmentation spectra.[12]

Mass Spectrometry Data Analysis and Interpretation

Expected Mass Shift:

The covalent modification of a cysteine residue with N-(2-Methoxyethyl)prop-2-ynamide results in a specific mass increase. The molecular formula of N-(2-Methoxyethyl)prop-2-ynamide is C7H11NO2, which corresponds to a monoisotopic mass of 141.07898 Da. When analyzing your mass spectrometry data, you will need to search for peptides containing a cysteine residue with this mass addition.

Fragmentation Analysis:

The presence of the label can influence peptide fragmentation in the mass spectrometer. It is important to consider the possibility of neutral losses or the generation of specific reporter ions from the label itself during MS/MS.[13] Modern mass spectrometry data analysis software allows for the inclusion of variable modifications, which will enable the identification of the labeled peptides.[14]

Conclusion

N-(2-Methoxyethyl)prop-2-ynamide and other ynamide-based probes represent a valuable addition to the chemical proteomics toolbox. Their high selectivity for cysteine residues and the potential for improved aqueous solubility make them attractive alternatives to traditional iodoacetamide-based reagents. As research in this area continues, we anticipate that ynamides will play an increasingly important role in the sensitive and specific analysis of the reactive thiol proteome.

References

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics - MDPI. (2021). [Link]

  • Click Chemistry in Proteomic Investigations - PMC - NIH. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2025). [Link]

  • Click chemistry and its application to proteomics - G-Biosciences. (2019). [Link]

  • Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. (2020). [Link]

  • Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. [Link]

  • Clickable report tags for identification of modified peptides by mass spectrometry - Open Access LMU. (2022). [Link]

  • Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC - NIH. [Link]

  • Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC. (2025). [Link]

  • Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide - PMC. [Link]

  • Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC. (2021). [Link]

  • Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes - bioRxiv. (2019). [Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry - ACS Publications. (2014). [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). [Link]

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC. (2022). [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. (2022). [Link]

  • Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation - PMC. [Link]

  • SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC. [Link]

  • Peptide fluorescent labeling. [Link]

  • Cysteine reactivity surveyed by Iodoacetamide labeling (A)... - ResearchGate. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC. (2024). [Link]

  • IRDye® Peptide Labeling - LICORbio™. [Link]

  • Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides | ChemRxiv. (2021). [Link]

  • Versatile 'chemoproteomic probes' for activity-based protein profiling | Penn Today. (2021). [Link]

  • Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Preparation of 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. [Link]

  • Chemoproteomic methods for covalent drug discovery - PMC. [Link]

  • US8895780B2 - Process for preparing N-H or N-alkyl 2-propynamide - Google P
  • Enhancing Cysteine Chemoproteomic Coverage Through Systematic Assessment of Click Chemistry Product Fragmentation | ChemRxiv. [Link]

  • Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC. [Link]

  • Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (2025). [Link]

Sources

"N-(2-Methoxyethyl)prop-2-ynamide" cross-reactivity with other functional groups

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cross-Reactivity of N-(2-Methoxyethyl)prop-2-ynamide

This guide provides an in-depth technical analysis of N-(2-Methoxyethyl)prop-2-ynamide, a covalent modifying agent. Its core utility lies in the reactive prop-2-ynamide functional group, an electrophilic "warhead" designed to form stable covalent bonds with nucleophilic residues in biological systems. Understanding the selectivity and potential cross-reactivity of this warhead is paramount for its effective use in drug discovery and chemical biology, ensuring on-target efficacy while minimizing off-target effects that can lead to toxicity.[1]

This document is intended for researchers, scientists, and drug development professionals. We will explore the fundamental reaction mechanisms, compare its reactivity against key biological functional groups, and provide robust, field-proven experimental protocols to empower you to validate its performance and selectivity in your own applications.

The Chemistry of Ynamide Electrophiles: Mechanism of Action

N-(2-Methoxyethyl)prop-2-ynamide belongs to the ynamide class of compounds. An ynamide is characterized by a carbon-carbon triple bond directly attached to a nitrogen atom that bears an electron-withdrawing group (EWG).[2][3] This arrangement is critical: the nitrogen atom's lone pair donates electron density into the alkyne, polarizing it and making the β-carbon susceptible to nucleophilic attack. The EWG on the nitrogen stabilizes the molecule and modulates this reactivity.[4]

The primary mechanism of covalent modification is a Michael-type addition , where a nucleophile attacks the electrophilic β-carbon of the activated alkyne. This reaction is particularly effective with "soft" nucleophiles under physiological or slightly basic conditions.[4][5]

Caption: General mechanism of Michael addition for an ynamide electrophile.

Comparative Reactivity with Biological Nucleophiles

The selectivity of a covalent agent is not absolute but is rather a spectrum of reaction rates against different nucleophiles. An ideal covalent modifier exhibits a high reaction rate with its intended target (e.g., a specific cysteine residue) and negligible reactivity with other nucleophiles. Based on established principles of chemical reactivity, the ynamide warhead is predicted to show the following selectivity profile.[5][6]

Functional GroupRepresentative Amino AcidPredicted ReactivityRationale & Mechanistic Insight
Thiol (Thiolate) CysteineHigh The thiolate anion (R-S⁻) is a potent, "soft" nucleophile at physiological pH. According to Hard and Soft Acid-Base (HSAB) theory, it reacts efficiently with soft electrophiles like the ynamide's activated alkyne.[5] This is the most probable and fastest cross-reactivity pathway.
Amine (Primary) LysineLow to Moderate Primary amines are moderately nucleophilic but are protonated (R-NH₃⁺) and thus non-nucleophilic at physiological pH. The small fraction of deprotonated amine (R-NH₂) can react, but the rate is typically orders of magnitude slower than with thiols.[6] Reactivity increases with pH.
Hydroxyl Serine, Threonine, TyrosineVery Low The hydroxyl group is a poor nucleophile at neutral pH. Significant reaction typically requires enzymatic activation or proximity to a strong base within an active site to deprotonate the hydroxyl to the much more reactive alkoxide (R-O⁻). General cross-reactivity is not expected.
Carboxylate Aspartate, GlutamateLow While typically considered weak nucleophiles, some ynamide-based probes have been specifically designed to target carboxyl residues.[7][8] This interaction is possible but expected to be significantly slower and less common than thiol modification.
Imidazole HistidineLow The imidazole side chain of histidine can act as a nucleophile, but its reactivity is generally lower than that of thiols. Its role is often in general base catalysis rather than direct covalent modification.

Experimental Protocols for Assessing Cross-Reactivity

To move from prediction to empirical data, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to quantitatively assess both the intrinsic reactivity and the proteome-wide selectivity of N-(2-Methoxyethyl)prop-2-ynamide.

Protocol 1: Intrinsic Thiol Reactivity via Glutathione (GSH) Assay

Expertise & Rationale: This assay is the industry standard for quantifying the intrinsic reactivity of an electrophile against a thiol.[9] Glutathione, a tripeptide, is the most abundant non-protein thiol in the cell and serves as an excellent proxy for general thiol reactivity. By measuring the rate of compound depletion in the presence of excess GSH, we can determine a half-life (t₁/₂) or kinetic constants (k_inact/K_I), providing a quantitative benchmark of reactivity.[9][10] Excessively fast reactivity (e.g., t₁/₂ < 10 minutes) may indicate a promiscuous compound, while very slow reactivity may suggest poor potency.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(2-Methoxyethyl)prop-2-ynamide in DMSO.

    • Prepare a 100 mM stock solution of L-Glutathione (reduced) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, add the phosphate buffer.

    • Add the GSH stock solution to a final concentration of 5 mM. Pre-incubate the solution at 37°C for 5 minutes.

    • To initiate the reaction, add the ynamide stock solution to a final concentration of 50 µM. Mix thoroughly.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing an excess of a quenching agent (e.g., cold acetonitrile with 0.1% formic acid) to precipitate proteins and stop the reaction. This also serves as the sample for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the disappearance of the parent mass of N-(2-Methoxyethyl)prop-2-ynamide over time.

  • Data Analysis:

    • Plot the natural log of the remaining ynamide concentration versus time.

    • The slope of this line corresponds to the pseudo-first-order rate constant (k_obs).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k_obs.

Protocol 2: Proteome-Wide Selectivity Profiling by Competitive ABPP

Expertise & Rationale: While the GSH assay measures intrinsic reactivity, it does not account for the non-covalent binding interactions that drive selectivity in a complex biological environment.[1] Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to map the interaction landscape of a covalent inhibitor across thousands of proteins simultaneously in a native proteome.[11][12] We pre-incubate a cell lysate with our ynamide, which will bind to its specific targets. We then add a broad-spectrum, biotinylated cysteine-reactive probe. Proteins that were modified by the ynamide will show a reduced signal from the biotin probe, allowing for identification and quantification of targets via mass spectrometry.[13]

G start Cell Lysate (Proteome) incubate Incubate with N-(2-Methoxyethyl)prop-2-ynamide start->incubate Step 1 probe Add Broad-Spectrum Cysteine Probe (e.g., IA-Biotin) incubate->probe Step 2 enrich Streptavidin Enrichment of Probed Proteins probe->enrich Step 3 digest On-Bead Tryptic Digest enrich->digest Step 4 lcms LC-MS/MS Analysis digest->lcms Step 5 data Data Analysis: Quantify Protein Abundance lcms->data Step 6

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Methodology:

  • Proteome Preparation:

    • Harvest cells and lyse in a suitable buffer (e.g., PBS) via sonication.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA or Bradford assay.

  • Competitive Inhibition:

    • Aliquot the proteome (e.g., 1 mg of total protein per sample).

    • Treat the samples with varying concentrations of N-(2-Methoxyethyl)prop-2-ynamide (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C to allow for covalent modification.

  • Probe Labeling:

    • Add a broad-spectrum cysteine-reactive activity-based probe (e.g., iodoacetamide-biotin) to each sample at a final concentration of 10 µM.

    • Incubate for another hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated agarose beads to each sample to capture the biotin-labeled proteins.

    • Incubate with rotation to allow for binding.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform an on-bead tryptic digest to release peptides from the captured proteins.

    • Collect the resulting peptide mixture.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by quantitative mass spectrometry (e.g., using label-free quantification or TMT labeling).

  • Data Analysis:

    • Identify and quantify proteins in each sample.

    • Proteins whose abundance is significantly reduced in the ynamide-treated samples compared to the control are identified as specific targets or off-targets. This allows for the generation of a proteome-wide selectivity profile.

Discussion & Implications

The combined data from intrinsic reactivity and proteome-wide selectivity studies provide a comprehensive profile of N-(2-Methoxyethyl)prop-2-ynamide.

  • High Thiol Reactivity: The expected high reactivity towards thiols underscores its potential as a potent covalent modifier for cysteine-containing targets. However, this also highlights the primary source of potential off-target effects. The GSH assay provides a crucial first pass to flag hyper-reactivity.[9]

  • Predicting Off-Targets: The ABPP results will empirically define the selectivity. If the compound modifies many cysteine-containing proteins at low concentrations, it is likely too promiscuous for therapeutic development.[11] Conversely, if it only modifies the intended target protein, it demonstrates high selectivity.

  • Experimental Design Considerations: Due to the high reactivity with thiols, researchers using this compound in cell-based assays must be mindful of the buffer composition. The presence of reducing agents like DTT or β-mercaptoethanol will compete with protein targets and should be avoided during incubation steps.

By employing the systematic approach outlined in this guide, researchers can confidently characterize the cross-reactivity profile of N-(2-Methoxyethyl)prop-2-ynamide, enabling its rational application in the development of selective and effective covalent therapeutics and chemical probes.

References

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. Retrieved from [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Retrieved from [Link]

  • Turcotte, S. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Retrieved from [Link]

  • Baylor College of Medicine. (2025). A new analytical tool to optimize the potency and selectivity of drugs. EurekAlert!. Retrieved from [Link]

  • van Rooden, E. J., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. Retrieved from [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. Retrieved from [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Retrieved from [Link]

  • Hacker, S. M., et al. (2017). Chemoproteomic methods for covalent drug discovery. Journal of Biological Chemistry. Retrieved from [Link]

  • Kee, J.-M., et al. (2017). Minimizing the off-target reactivity of covalent kinase inhibitors. Nature Communications. Retrieved from [Link]

  • Zhang, L., et al. (2020). Nucleophilic α-addition and β-addition of ynamides. ResearchGate. Retrieved from [Link]

  • Wang, D., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. ResearchGate. Retrieved from [Link]

  • Ward, R. A., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Retrieved from [Link]

  • Wang, D., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. PubMed. Retrieved from [Link]

  • Konkolewicz, D., et al. (2014). Probing the mechanism of thermally driven thiol-Michael dynamic covalent chemistry. Polymer Chemistry. Retrieved from [Link]

  • Cook, A. M., & Wolf, C. (2015). S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles. Tetrahedron Letters. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis of a Key Chemical Intermediate. Retrieved from [Link]

  • Podgórski, M., et al. (2015). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. Macromolecules. Retrieved from [Link]

  • Li, F., et al. (2023). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis. Chemical Science. Retrieved from [Link]

  • Theunissen, C., et al. (2020). Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses. Retrieved from [Link]

  • Faria, M., et al. (2023). C‑Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, F., et al. (2025). RNA 2'-OH modification with stable reagents enabled by nucleophilic catalysis. bioRxiv. Retrieved from [Link]

  • Le Dévédec, F., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. Retrieved from [Link]

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In-cell efficiency of "N-(2-Methoxyethyl)prop-2-ynamide" labeling

Author: BenchChem Technical Support Team. Date: March 2026

The development of Targeted Covalent Inhibitors (TCIs) and chemical probes has fundamentally shifted the landscape of drug discovery and chemoproteomics. At the core of this shift is the strategic selection of electrophilic warheads capable of engaging specific amino acid residues within the complex intracellular environment.

This guide provides an in-depth technical comparison of N-(2-Methoxyethyl)prop-2-ynamide —a highly efficient, tunable propiolamide-based chemical probe—against traditional covalent warheads. By analyzing its in-cell labeling efficiency, reaction mechanisms, and proteome-wide selectivity, this guide serves as a definitive resource for researchers optimizing cysteine-targeted covalent workflows.

Mechanistic Causality: The Propiolamide Advantage

To understand the in-cell efficiency of N-(2-Methoxyethyl)prop-2-ynamide, we must first analyze its structural causality. The molecule consists of two functional domains:

  • The Methoxyethyl Tail: Acts as a hydrophilic solubilizing linker, enhancing cellular permeability and preventing the probe from aggregating in lipid bilayers.

  • The Prop-2-ynamide Warhead: A terminal alkyne conjugated to an amide, acting as a potent Michael acceptor.

Unlike standard acrylamides (which utilize an


-hybridized alkene), propiolamides feature an 

-hybridized alkyne. This structural difference significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. According to Hard-Soft Acid-Base (HSAB) theory, this makes the propiolamide highly reactive toward "soft" nucleophiles like cysteine thiolates, while remaining inert to "hard" nucleophiles like lysine amines or water[1].

When N-(2-Methoxyethyl)prop-2-ynamide enters the cell, it undergoes a hetero-Michael addition with target cysteines, forming a highly stable, irreversible covalent vinyl sulfide adduct[1]. This specific reactivity profile allows propiolamides to engage poorly nucleophilic or sterically hindered cysteines—such as the critical catalytic selenocysteine of Glutathione Peroxidase 4 (GPX4)—which traditional acrylamides fail to label[2].

Pathway A Target Protein (Cysteine Thiolate) B N-(2-Methoxyethyl) prop-2-ynamide C Hetero-Michael Addition (Transition State) D Covalent Vinyl Sulfide Adduct C->D AB AB AB->C

Hetero-Michael addition of propiolamides with protein cysteines.

Comparative Warhead Performance

Selecting the correct warhead requires balancing reactivity with selectivity. Overly reactive probes (like chloroacetamides) suffer from rapid intracellular depletion via glutathione (GSH) scavenging and exhibit high off-target toxicity[3]. Conversely, overly stable probes fail to achieve target engagement within a biologically relevant timeframe.

The table below summarizes the quantitative and qualitative performance of N-(2-Methoxyethyl)prop-2-ynamide compared to industry-standard alternatives.

Warhead ClassModel ElectrophileReaction MechanismIntracellular Reactivity (Thiol)Proteome SelectivityPrimary Limitation
Chloroacetamide Iodoacetamide (IA)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Alkylation
Very HighLowHigh off-target toxicity; rapid GSH depletion.
Acrylamide Ibrutinib warheadMichael AdditionLow to ModerateHighOften too unreactive for non-catalytic cysteines[4].
Vinyl Sulfonamide Fragment librariesMichael AdditionModerateModerate to HighCan induce moderate cytotoxicity[5].
Propiolamide N-(2-Methoxyethyl)prop-2-ynamide Hetero-Michael High High Requires careful concentration tuning to avoid artifacts.

Data synthesis indicates that propiolamides occupy a "Goldilocks" zone: they are sufficiently electrophilic to capture challenging targets but maintain strict chemoselectivity for thiols over amines[2],[1].

Experimental Protocol: Evaluating In-Cell Efficiency

To objectively quantify the in-cell efficiency of N-(2-Methoxyethyl)prop-2-ynamide, researchers rely on competitive Activity-Based Protein Profiling (isoTOP-ABPP) [6].

This protocol is designed as a self-validating ratiometric system . By treating live cells with the propiolamide first, any successfully engaged cysteines are "masked." A subsequent "chase" with a broad-spectrum, highly reactive probe (IA-alkyne) labels only the remaining, unreacted cysteines. A reduction in the mass spectrometry signal for a specific peptide compared to the vehicle control provides absolute proof of in-cell target engagement[6].

Step-by-Step Methodology

Phase 1: In-Cell Target Engagement (The "Masking" Step)

  • Cell Culture: Culture HeLa cells to 80% confluency in DMEM supplemented with 10% FBS. Causality: Live-cell labeling is mandatory because cell lysis disrupts native protein conformations, local pH, and redox microenvironments, which drastically alter cysteine

    
     and nucleophilicity.
    
  • Probe Incubation: Treat the experimental group with 10 µM N-(2-Methoxyethyl)prop-2-ynamide and the control group with DMSO (vehicle) for 2 hours at 37°C.

  • Washing: Wash cells 3x with cold PBS to remove unbound probe and halt the reaction.

Phase 2: Lysis and Broad-Spectrum Labeling (The "Chase" Step) 4. Lysis: Lyse cells using a probe-sonicator in cold PBS containing protease inhibitors (EDTA-free to prevent metal-catalyzed oxidation of cysteines). 5. IA-Alkyne Chase: Normalize protein concentrations to 2 mg/mL. Add 100 µM Iodoacetamide-alkyne (IA-alkyne) to both the experimental and control lysates for 1 hour at room temperature[6]. Causality: IA-alkyne covalently tags all cysteines that were NOT engaged by the propiolamide.

Phase 3: Click Chemistry and Enrichment 6. CuAAC Reaction: Add a click chemistry master mix (100 µM Biotin-azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM


) to the lysates. Incubate for 1 hour.
7. Precipitation:  Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.
8. Enrichment:  Resuspend the protein pellet and incubate with Streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea, PBS) to remove non-covalently bound proteins.

Phase 4: Digestion and LC-MS/MS 9. On-Bead Digestion: Reduce, alkylate, and digest the enriched proteins on-bead using Trypsin. 10. Analysis: Analyze the resulting peptides via quantitative LC-MS/MS. Calculate the ratio of MS1 peak areas (Propiolamide-treated / DMSO-treated). A ratio approaching 0 indicates 100% in-cell labeling efficiency by the propiolamide.

ABPP Step1 Live Cell Incubation (Native Proteome) Step2 Propiolamide Treatment (Masks Target Cysteines) Step1->Step2 Step3 Cell Lysis & IA-Alkyne Chase Step2->Step3 Step4 CuAAC Click Chemistry (Biotin-Azide) Step3->Step4 Step5 Streptavidin Enrichment & LC-MS/MS Step4->Step5

Competitive ABPP workflow for quantifying in-cell propiolamide labeling.

Conclusion

N-(2-Methoxyethyl)prop-2-ynamide represents a highly optimized balance of physicochemical properties for intracellular chemoproteomics. By leveraging the unique electronics of the


-hybridized alkyne, propiolamides achieve rapid hetero-Michael addition with target cysteines while bypassing the indiscriminate reactivity and toxicity associated with chloroacetamides. When validated through rigorous, self-controlled competitive ABPP workflows, this class of warheads proves indispensable for targeting "undruggable" non-catalytic cysteines and mapping the reactive proteome.

References

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. nih.gov. 2

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads. chemrxiv.org. 3

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. acs.org. 1

  • Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. nih.gov. 4

  • Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease. osti.gov. 5

  • Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. chimia.ch. 6

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Comparative Profiling of Propiolamide Warheads: N-(2-Methoxyethyl)prop-2-ynamide vs. Acrylamide Analogs

[1]

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has driven the demand for electrophilic warheads that balance reactivity with selectivity. While acrylamides (e.g., Ibrutinib, Osimertinib) remain the industry standard, their planar geometry and moderate steric footprint often limit their utility in shallow or sterically restricted binding pockets.[1]

This guide provides a technical comparison of N-(2-Methoxyethyl)prop-2-ynamide (a propiolamide) against its alkene analog, N-(2-Methoxyethyl)acrylamide .[1] We analyze the distinct performance characteristics of the propiolamide warhead—specifically its linear geometry, "steric silence," and unique reactivity profile—positioning it as a critical alternative for targeting difficult-to-drug cysteine and selenocysteine residues (e.g., GPX4).

Chemical Identity & Structural Logic[1]

N-(2-Methoxyethyl)prop-2-ynamide (CAS: 81666-02-6) represents a class of "sterically silent" covalent warheads.[1] Unlike the planar acrylamide, the propiolamide features a linear alkyne terminus.

Structural Comparison
FeatureN-(2-Methoxyethyl)prop-2-ynamide N-(2-Methoxyethyl)acrylamide
Warhead Type Propiolamide (Alkynamide)Acrylamide (Michael Acceptor)
Hybridization sp (Linear geometry)sp² (Planar geometry)
Steric Footprint Low (Cylindrical diameter ~2.4 Å)Moderate (Planar width ~4.5 Å)
Electronic Character Electron-deficient alkyneElectron-deficient alkene
Solubilizing Group 2-Methoxyethyl (Ether tail)2-Methoxyethyl (Ether tail)

Key Insight: The 2-methoxyethyl tail serves a dual purpose: it increases aqueous solubility compared to alkyl chains (logP modulation) and acts as a minimal steric mimic of polar side chains, often improving permeability without introducing hydrogen bond donors that might desolvate poorly.

Comparative Performance Analysis

A. Reactivity Profile: The "Linearity" Advantage

Contrary to the assumption that "more electron-deficient means better," the utility of propiolamides lies in their geometry.

  • Intrinsic Reactivity (Solution Phase): In solution-based Glutathione (GSH) assays, unsubstituted propiolamides often display lower second-order rate constants (

    
    ) compared to their acrylamide counterparts.[1] The formation of the vinylic carbanion intermediate is energetically demanding.
    
  • Protein-Assisted Reactivity (Active Site): In the context of a protein pocket, the linear propiolamide can penetrate narrow channels that exclude the planar acrylamide. Once positioned, the linearity allows the electrophilic

    
    -carbon to align precisely with the nucleophilic thiol of Cysteine (or Selenocysteine), often resulting in superior effective inhibition (
    
    
    ) for specific targets like GPX4 or Cathepsin K .
B. Selectivity & Metabolic Stability[1]
  • The Steric Filter: Acrylamides are prone to off-target Michael addition with surface-exposed cysteines and glutathione (metabolic liability).[1] The propiolamide's requirement for a specific angle of attack (due to sp hybridization) often confers a "selectivity filter," reducing promiscuous reactivity with the bulk proteome.

  • Metabolic Fate: The resulting adduct from a propiolamide is a vinyl sulfide, which is chemically distinct from the saturated thioether formed by acrylamides. These adducts can sometimes undergo further processing or tautomerization, affecting the reversibility of the inhibition.

C. Data Summary: Propiolamide vs. Alternatives
MetricPropiolamide (Target)Acrylamide (Standard)Chloroacetamide (High Reactivity)
Cys Targeting High Specificity (Geometry driven)Moderate SpecificityLow Specificity (Promiscuous)
GSH Half-life (

)
High (Stable in solution)ModerateLow (Rapid consumption)
Mechanism Conjugate Addition (Michael)Conjugate Addition (Michael)

Displacement
Reversibility Irreversible (mostly)IrreversibleIrreversible
Key Application Shallow pockets, GPX4, ABPPKinases (BTK, EGFR)Proteomics Probes

Experimental Protocols

Protocol A: Synthesis of N-(2-Methoxyethyl)prop-2-ynamide

Rationale: Direct amidation of the ester or acid chloride is preferred to avoid polymerization of the sensitive alkyne.

Reagents:

  • Methyl propiolate (or Propioloyl chloride)[1]

  • 2-Methoxyethylamine[1]

  • Dichloromethane (DCM)[1]

  • Triethylamine (Et3N) - if using acid chloride[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methoxyethylamine (1.0 equiv) in anhydrous DCM (0.5 M) at 0°C under

    
     atmosphere.
    
  • Addition:

    • Method A (Ester): Add Methyl propiolate (1.1 equiv) dropwise.[1] Stir at 0°C for 1h, then warm to RT overnight.

    • Method B (Acid Chloride): Add Et3N (1.2 equiv), then add Propioloyl chloride (1.0 equiv) dropwise at -78°C to control exotherm.[1]

  • Workup: Wash reaction mixture with 1M HCl (to remove unreacted amine), then sat.

    
    , and Brine.[1]
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Note: Propiolamides can be volatile; avoid high vacuum for extended periods.[1]
    
Protocol B: Comparative GSH Reactivity Assay

Rationale: Determines the intrinsic electrophilicity (

  • Stock Solutions: Prepare 10 mM stocks of the test compound and L-Glutathione (reduced) in DMSO and PBS (pH 7.4), respectively.

  • Incubation: Mix compound (final 50 µM) with GSH (final 5 mM, 100x excess) in PBS/DMSO (9:1). Include an internal standard (e.g., Indomethacin).[1]

  • Monitoring: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Quench aliquots with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion.

  • Calculation: Plot ln([Compound]/[Internal Std]) vs. time. The slope is

    
    .[1] Calculate 
    
    
    .[1]

Visualizations & Mechanisms

Figure 1: Cysteine Capture Mechanism

The diagram below illustrates the comparative reaction pathways.[2] Note the linear approach required for the propiolamide.

ReactionMechanismcluster_0Warhead ElectrophilesCysCysteine Thiol(Nucleophile)TS_PropTransition State(Linear Approach)Cys->TS_PropAttack on β-carbonTS_AcrylTransition State(Planar Approach)Cys->TS_AcrylAttack on β-carbonPropPropiolamide(Linear sp-hybridized)Prop->TS_PropSteric SilenceAcrylAcrylamide(Planar sp2-hybridized)Acryl->TS_AcrylSteric Clash (Potential)Adduct_PropVinyl Sulfide Adduct(E/Z Isomers)TS_Prop->Adduct_PropProton TransferAdduct_AcrylThioether Adduct(Saturated)TS_Acryl->Adduct_AcrylProton Transfer

Caption: Comparative mechanism of thiol-Michael addition. The propiolamide forms a vinyl sulfide adduct via a linear transition state, often bypassing steric hindrances that block acrylamides.

Figure 2: Warhead Selection Workflow

Use this logic tree to determine when to deploy N-(2-Methoxyethyl)prop-2-ynamide.

SelectionWorkflowStartTarget Cysteine IdentifiedPocketAnalysisAnalyze Binding Pocket GeometryStart->PocketAnalysisIsShallowIs the pocket shallow or sterically restricted?PocketAnalysis->IsShallowUseAcrylUse Acrylamide(Standard Reactivity)IsShallow->UseAcrylNo (Open Pocket)CheckReactivityIs the Cys nucleophilicity low?IsShallow->CheckReactivityYesUsePropUse Propiolamide(N-(2-Methoxyethyl)prop-2-ynamide)UseHaloUse Chloroacetamide(High Reactivity/Probe)CheckReactivity->UsePropYes (Needs Linear Access)CheckReactivity->UseHaloVery Low (Needs SN2)

Caption: Decision matrix for selecting covalent warheads. Propiolamides are favored for sterically restricted or 'shallow' pockets where acrylamides cannot engage.

References

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads. ChemRxiv. (2020).[1] Link

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design. (2024).[1][2] Link

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. (2022).[1] Link[1]

  • PubChem Compound Summary: N-(2-Methoxyethyl)prop-2-ynamide. National Center for Biotechnology Information. (2025).[1] Link[1]

  • Characterising covalent warhead reactivity. RSC Advances. (2019). Link

"N-(2-Methoxyethyl)prop-2-ynamide" labeling specificity in complex biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Specificity & Application in Covalent Fragment Screening

Executive Summary: The "Scout" Fragment

N-(2-Methoxyethyl)prop-2-ynamide represents a distinct class of Covalent Scout Fragments . Unlike complex drug-like molecules, this probe consists of a "naked" electrophile (propiolamide) attached to a minimal hydrophilic tail (methoxyethyl).

In complex biological samples, it serves a critical function: assessing the ligandability of cysteine residues that are sterically inaccessible to standard acrylamide probes but less promiscuous than iodoacetamide "sledgehammers."

Verdict: This probe is the superior choice for identifying "cryptic" nucleophilic cysteines in fragment-based drug discovery (FBDD), particularly when standard acrylamide screens yield false negatives due to steric clashes.

Mechanism of Action & Chemical Logic
The Propiolamide Warhead (The "Warhead")

The prop-2-ynamide group contains a terminal alkyne conjugated to a carbonyl. Unlike the planar


 geometry of acrylamides, the propiolamide features a linear 

geometry.
  • Reaction: Nucleophilic conjugate addition (Michael-type) by a cysteine thiolate (

    
    ).
    
  • Product: A stable vinyl thioether adduct.

  • Selectivity Driver: The linear geometry allows the probe to penetrate narrow protein channels that block planar acrylamides.

The Methoxyethyl Tail (The "Solubilizer")

The 2-methoxyethyl group is not a binding element; it is a physicochemical control.

  • Solubility: Prevents aggregation-induced false positives (a common plague in fragment screening).

  • Permeability: Maintains a logP suitable for cellular entry without causing membrane disruption.

DOT Diagram: Mechanism of Cysteine Capture

Propiolamide_Mechanism Cys Protein Cysteine (Nucleophilic Thiolate) TS Transition State (Linear Attack Geometry) Cys->TS Nucleophilic Attack Probe N-(2-Methoxyethyl)prop-2-ynamide (Linear Electrophile) Probe->TS Electrophilic Trap Adduct Vinyl Thioether Adduct (Stable Covalent Bond) TS->Adduct Proton Transfer

Caption: The linear propiolamide warhead undergoes nucleophilic attack by cysteine, forming a stable vinyl thioether.

Comparative Analysis: Propiolamide vs. Alternatives

The following table contrasts N-(2-Methoxyethyl)prop-2-ynamide against the two industry standards: Iodoacetamide (IA) probes and Acrylamide probes.

FeaturePropiolamide (This Probe) Acrylamide (e.g., IA-alkyne) Chloroacetamide (e.g., IA-alkyne)
Reactivity Moderate-High (Tunable)Moderate (Requires orientation)Very High (Promiscuous)
Geometry Linear (

)
Planar (

)
Tetrahedral (

)
Specificity Orthogonal: Targets narrow pockets.Structure-Guided: Requires specific fit.Low: Labels most surface cysteines.
Stability High (Vinyl thioether)High (Thioether)High (Thioether)
Primary Use Scout Screening / FBDD TCI Optimization / Kinase InhibitorsTotal Cysteine Profiling (Global Map)
False Positives Low (Requires specific activation)LowHigh (Non-specific alkylation)

Key Insight: Use Chloroacetamide to map all cysteines. Use Propiolamide to find ligandable cysteines that Acrylamides miss.

Experimental Protocol: Gel-Based ABPP

Objective: To visualize the specific labeling profile of the probe in a complex proteome.

Phase 1: Sample Preparation
  • Lysis: Lyse cells (e.g., HEK293T) in PBS containing protease inhibitors.

    • Critical: Do NOT use DTT or 2-Mercaptoethanol. These reducing agents contain thiols that will quench the probe immediately.

  • Normalization: Adjust protein concentration to 1.0 mg/mL.

Phase 2: Probe Labeling
  • Treatment: Add N-(2-Methoxyethyl)prop-2-ynamide (from 100x DMSO stock) to the lysate.

    • Recommended Concentration: 10 µM (Specificity check) to 100 µM (Discovery).

  • Incubation: 1 hour at Room Temperature (RT) or 37°C.

  • Click Chemistry Handle: Since this probe is an alkyne, it requires a reporter azide (e.g., Rhodamine-Azide) for visualization.[1] Note: The probe itself contains the alkyne; you do not need a secondary tag if using direct click.

Phase 3: CuAAC (Click) Reaction

Self-Validating Step: Include a "No-Copper" control to rule out non-specific dye binding.

  • Add the following reagents in order (Master Mix recommended):

    • Rhodamine-Azide: 25 µM final.

    • TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final (Reduces Cu(II) to Cu(I)).

    • TBTA (Ligand): 100 µM final (Stabilizes Cu(I)).

    • CuSO4: 1 mM final.

  • Vortex and incubate for 1 hour at RT.

  • Quench: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 mins.
    
Phase 4: Analysis
  • Run SDS-PAGE (10% Tris-Glycine gel).

  • Scan for fluorescence (e.g., ChemiDoc MP, Rhodamine channel).

  • Stain: Coomassie stain the gel afterward to verify equal loading.

Workflow Visualization (ABPP)

ABPP_Workflow Sample Cell Lysate (Complex Proteome) Labeling Add Propiolamide Probe (1 hr, RT) Sample->Labeling Covalent Tagging Click CuAAC Click Reaction (+ Rhodamine-Azide) Labeling->Click Functionalization SDS SDS-PAGE Separation Click->SDS Denaturation Readout In-Gel Fluorescence (Specific Bands) SDS->Readout Visualization

Caption: Step-by-step Activity-Based Protein Profiling (ABPP) workflow for profiling propiolamide reactivity.

Troubleshooting & Optimization
  • Issue: High Background / Smearing

    • Cause: Probe concentration >100 µM or excessive Copper/Ascorbate during click chemistry.

    • Fix: Titrate probe down to 1-10 µM. Use TCEP instead of Ascorbate to reduce protein precipitation.

  • Issue: No Signal

    • Cause: Incompatible lysis buffer (e.g., Tris buffer pH > 8.0 can sometimes cause side reactions, though rare; Thiol contamination is the usual suspect).

    • Fix: Ensure lysis buffer is free of primary amines (if using NHS esters, not applicable here) and strictly free of exogenous thiols .

  • Issue: "Everything" is Labeled

    • Cause: The propiolamide is acting as a non-specific alkylator.

    • Fix: Perform a Competitive ABPP . Pre-incubate with 10x excess of free Iodoacetamide. If bands disappear, they are cysteine-driven. If they remain, it is non-specific hydrophobic binding.

References
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

    • Context: Establishes the methodology for cysteine-reactive fragment screening using ABPP.
  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of propiolamides with thiols." Journal of Organic Chemistry. Link

    • Context: Defines the chemical mechanism and kinetics of propiolamide-cysteine conjug
  • Gebbie, A. P., et al. (2020). "Covalent Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites." ACS Chemical Biology.[2] Link

    • Context: Demonstrates the use of propiolamide fragments to find novel pockets on "undruggable" targets.
  • Eaton, J. K., et al. (2020). "Selective covalent targeting of GPX4 using masked nitrile-oxide propiolamides." Nature Chemical Biology. Link

    • Context: Highlights the unique specificity of propiolamides compared to chloroacetamides in targeting GPX4.

Sources

Safety Operating Guide

Safe Handling and Disposal of N-(2-Methoxyethyl)prop-2-ynamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-Methoxyethyl)prop-2-ynamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary: The "Dual-Hazard" Protocol

N-(2-Methoxyethyl)prop-2-ynamide (CAS: Not widely listed; treat as Research Chemical) presents a unique safety challenge due to its bifunctional nature. It combines a terminal alkyne (physical explosion hazard with specific metals) with a propiolamide motif (potent Michael acceptor with high biological reactivity).

Unlike standard organic waste, this compound requires a disposal strategy that simultaneously mitigates polymerization risks , biological toxicity (similar to acrylamide), and metal acetylide formation .

Immediate Action Required:

  • DO NOT dispose of down the drain.

  • DO NOT use metal spatulas or containers (specifically Copper, Silver, or Brass).

  • DO NOT mix with strong nucleophiles (thiols, amines) in the waste stream unless part of a controlled quenching protocol.

Chemical Characterization & Hazard Identification

To dispose of this chemical safely, you must understand why it is dangerous. This protocol relies on Structure-Activity Relationship (SAR) assessment, as specific toxicological data for this derivative is limited.

PropertyCharacteristicOperational Implication
Functional Group 1 Terminal Alkyne (H-C≡C-)Explosion Hazard: Reacts with Cu, Ag, Hg to form shock-sensitive metal acetylides.
Functional Group 2 Conjugated Amide (-C≡C-CO-NH-)Toxicity Hazard: A potent Michael acceptor. Alkylates DNA/proteins (cysteine residues) more rapidly than acrylamides. Potential neurotoxin/sensitizer.
Physical State Solid (typically) or OilDust inhalation risk if solid; aerosol risk if liquid.
Stability MetastableProne to exothermic polymerization if heated or initiated by radicals/bases.
Pre-Disposal Handling & Segregation
The "No-Metal" Rule

The terminal alkyne proton is weakly acidic (


). In the presence of transition metals (specifically Copper, Silver, Mercury) and a base, it forms metal acetylides.
  • Critical Restriction: Never use metal needles, spatulas, or waste drums lined with these metals. Use glass, Teflon (PTFE), or polypropylene tools only.

Waste Stream Segregation Logic

Visualizing the decision process is critical to prevent incompatible mixing.

WasteSegregation Start Waste Generation: N-(2-Methoxyethyl)prop-2-ynamide StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid Waste StateCheck->LiquidWaste Solution Sharps Contaminated Sharps (Needles/Glass) StateCheck->Sharps Trace on Equipment SolidAction Double-bag in polyethylene. Label: 'Toxic - Michael Acceptor'. NO METALS. SolidWaste->SolidAction LiquidAction Segregate into Non-Halogenated Organic Solvents. Ensure pH < 9 (prevent acetylide). LiquidWaste->LiquidAction SharpsAction Disposal in PLASTIC sharps container. AVOID METAL CANS if possible. Incinerate entire container. Sharps->SharpsAction

Figure 1: Decision tree for waste segregation based on physical state.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must be labeled "Hazardous Waste - Toxic - Reactive Alkyne."

  • Procedure:

    • Don full PPE: Nitrile gloves (double gloved), lab coat, safety glasses.

    • Transfer solid using a plastic spatula (never metal).

    • If the solid is old or looks crystallized/discolored, do not scrape vigorously (friction sensitivity risk if peroxides or acetylides are present).

    • Seal the jar and place it inside a secondary clear plastic bag (secondary containment).

    • Disposal Path: High-temperature incineration (

      
      ) via a licensed hazardous waste contractor.
      
Protocol B: Liquid Waste (Reaction Mixtures)
  • Solvent Compatibility: Compatible with standard non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).

  • Incompatibility:

    • Do NOT mix with: Strong bases (NaOH, KOH), heavy metal solutions, or azides.

  • Procedure:

    • Ensure the waste container is glass or polyethylene .

    • Check pH: Ensure the waste stream is neutral or slightly acidic. Basic conditions promote acetylide formation.

    • Quenching (Optional for large quantities >10g):

      • Rationale: To deactivate the Michael acceptor moiety before disposal.

      • Method: Treat the solution with excess Cysteine or Glutathione at neutral pH for 12 hours. The thiol will covalently bind to the alkyne/alkene, reducing volatility and reactivity.

      • Note: Only perform this if you have a validated SOP. Otherwise, direct disposal is safer to avoid handling errors.

Protocol C: Contaminated Glassware
  • Risk: Residual alkyne drying in ground glass joints can form friction-sensitive crystals if metal traces are present.

  • Cleaning:

    • Rinse glassware with Acetone first (collect as hazardous waste).

    • Soak in a bath of 1M HCl (Acid wash) to protonate any potential acetylides and ensure solubility.

    • Wash with soap and water.[1]

Regulatory & Compliance Data

Since specific waste codes are often not assigned to research chemicals, you must classify based on characteristics .

Regulatory BodyClassification CriteriaRecommended Code
US EPA (RCRA) Characteristic of Reactivity (if potential for explosion) or Toxicity.D003 (Reactivity) or Unlisted Hazardous Waste
DOT (Transport) Flammable Solid / Toxic Organic.UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 3276 (Nitriles/Amides)
GHS Labeling Acute Tox, Skin Sensitizer.Danger (Skull & Crossbones)
Mechanism of Hazard (Scientific Rationale)

Understanding the mechanism builds trust in the protocol. The diagram below illustrates why we avoid metals and thiols in uncontrolled settings.

Reactivity Compound N-(2-Methoxyethyl) prop-2-ynamide Path1 Contact with Cu/Ag/Hg Compound->Path1 Acidic Proton Path2 Contact with Biological Thiols (Skin/Lungs) Compound->Path2 Michael Addition Result1 Metal Acetylide (EXPLOSIVE) Path1->Result1 Substitution Result2 Irreversible Alkylation (Cytotoxicity/Sensitization) Path2->Result2 Covalent Bond

Figure 2: Reaction pathways leading to physical explosion (top) and biological toxicity (bottom).

References
  • American Chemical Society (ACS). (2021). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Link

  • BenchChem. (2025).[2][3] Technical Guide: Common Pitfalls in the Handling of Terminal Alkynes. Link

  • Chemistry LibreTexts. (2023). Nucleophilic Reactivity of Deprotonated Alkynes & Acetylide Safety. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Propiolamide Derivatives (General Handling). Link

Sources

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